molecular formula C19H23IN2O6 B11937104 Lenalidomide-PEG3-iodine

Lenalidomide-PEG3-iodine

カタログ番号: B11937104
分子量: 502.3 g/mol
InChIキー: OTGXRHVQVDOJKI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Lenalidomide-PEG3-iodine is a useful research compound. Its molecular formula is C19H23IN2O6 and its molecular weight is 502.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C19H23IN2O6

分子量

502.3 g/mol

IUPAC名

3-[6-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

InChI

InChI=1S/C19H23IN2O6/c20-5-6-26-7-8-27-9-10-28-14-1-2-15-13(11-14)12-22(19(15)25)16-3-4-17(23)21-18(16)24/h1-2,11,16H,3-10,12H2,(H,21,23,24)

InChIキー

OTGXRHVQVDOJKI-UHFFFAOYSA-N

正規SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)OCCOCCOCCI

製品の起源

United States

Foundational & Exploratory

Lenalidomide-PEG3-iodine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Properties, Synthesis, and Application of Lenalidomide-PEG3-iodine in Proteolysis Targeting Chimeras (PROTACs).

Introduction

This compound is a synthetic E3 ligase ligand-linker conjugate that serves as a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates the well-characterized immunomodulatory drug (IMiD) lenalidomide (B1683929), which effectively recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] The lenalidomide moiety is connected to a three-unit polyethylene (B3416737) glycol (PEG) linker that terminates with an iodine atom, providing a reactive handle for conjugation to a target protein ligand.[1][2] The resulting PROTACs are heterobifunctional molecules designed to induce the ubiquitination and subsequent proteasomal degradation of specific proteins of interest, offering a powerful strategy for therapeutic intervention. This guide provides a comprehensive overview of the technical aspects of this compound, including its synthesis, its application in the generation of PROTACs, and detailed experimental protocols for their biological evaluation.

Core Properties of this compound

PropertyValueReference
Chemical Formula C19H23IN2O6[3]
Molecular Weight 502.3 g/mol [3]
Appearance Solid[4]
CAS Number 2738934-13-7[2][3]
Function E3 Ligase Ligand-Linker Conjugate[1][2]

Synthesis of this compound and a Derivative PROTAC (SJF620)

The synthesis of a PROTAC using a this compound precursor involves a multi-step process. The following protocols are based on the synthesis of the Bruton's Tyrosine Kinase (BTK) degrader, SJF620, as described by Jaime-Figueroa et al.[5]

Experimental Protocol: Synthesis of the this compound Intermediate

This protocol describes the synthesis of an iodo-intermediate analogous to this compound.

Materials:

Procedure:

  • To a solution of 5-hydroxy-isoindolinone in DMF, add cesium carbonate.

  • Add 1,2-bis(2-iodoethoxy)ethane to the reaction mixture.

  • Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the iodo-compound.

Experimental Protocol: Synthesis of BTK PROTAC SJF620

This protocol details the coupling of the iodo-intermediate with a BTK inhibitor warhead and subsequent cyclization.

Materials:

  • This compound intermediate

  • BTK inhibitor warhead with a reactive amine

  • Triethylamine (B128534) (Et3N)

  • Dimethylformamide (DMF)

  • Bovine Serum Albumin (BSA)

  • Acetonitrile (MeCN)

  • Acid catalyst

Procedure:

  • Dissolve the this compound intermediate and the BTK inhibitor warhead in DMF.

  • Add triethylamine to the mixture and stir at room temperature to facilitate the condensation reaction.

  • Monitor the reaction by LC-MS. Upon completion, work up the reaction to isolate the uncycled intermediate.

  • For the final cyclization step, dissolve the intermediate in acetonitrile.

  • Add BSA and reflux the mixture. An acid catalyst can also be used for the cyclization.

  • Monitor the reaction until completion.

  • Purify the final PROTAC, SJF620, using an appropriate chromatographic method.

Biological Evaluation of PROTACs Derived from this compound

The biological activity of PROTACs synthesized using this compound is primarily assessed by their ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).[6]

Quantitative Data for the BTK PROTAC SJF620
ParameterCell LineValueReference
DC50 NAMALWA7.9 nM[2][4]
Dmax NAMALWA>95%[4]
Half-life (t1/2) in mice (1 mg/kg, i.v.) N/A1.64 h[7]
Experimental Protocol: Western Blot for Protein Degradation

This protocol outlines the steps to determine the DC50 and Dmax of a PROTAC.[6]

Materials:

  • Target-expressing cell line (e.g., NAMALWA for BTK)

  • PROTAC of interest (e.g., SJF620)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein (e.g., anti-BTK)

  • Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells at an appropriate density and treat with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Block the membrane and incubate with the primary antibody for the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Experimental Protocol: In Vitro Ubiquitination Assay

This assay confirms that the PROTAC-induced protein degradation is mediated by the ubiquitin-proteasome system.

Materials:

  • PROTAC-treated and control cell lysates (prepared with a proteasome inhibitor like MG132)

  • Antibody against the target protein for immunoprecipitation

  • Protein A/G magnetic beads or agarose

  • Primary antibody against ubiquitin for Western blotting

Procedure:

  • Immunoprecipitation:

    • Incubate cell lysates with the anti-target protein antibody.

    • Add Protein A/G beads to pull down the antibody-protein complex.

    • Wash the beads to remove non-specific binding.

  • Western Blot for Ubiquitin:

    • Elute the protein from the beads and run on an SDS-PAGE gel.

    • Perform a Western blot as described above, using a primary antibody against ubiquitin.

    • A ladder of high-molecular-weight bands in the PROTAC-treated sample indicates polyubiquitination of the target protein.

Signaling Pathways and Experimental Workflows

The mechanism of action of PROTACs derived from this compound involves hijacking the CRL4^CRBN E3 ligase complex to induce target protein degradation.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC Lenalidomide-PEG3-Target Ligand (PROTAC) Target Target Protein (e.g., BTK) PROTAC->Target Binds CRBN CRBN PROTAC->CRBN Recruits Proteasome 26S Proteasome Target->Proteasome Recognition & Degradation CUL4 CUL4-DDB1-RBX1 E2 E2 Ubiquitin-conjugating enzyme CUL4->E2 Positions Ub Ubiquitin E2->Ub Carries Ub->Target Ubiquitination Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Results in

Caption: PROTAC-mediated protein degradation pathway.

Western_Blot_Workflow start Start: Cell Culture treatment PROTAC Treatment (Varying Concentrations) start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Anti-Target & Anti-Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis: Quantification, DC50 & Dmax detection->analysis end End: Degradation Profile analysis->end

Caption: Experimental workflow for Western blot analysis.

Conclusion

This compound is a valuable and versatile tool for the development of potent and selective PROTACs. Its well-defined structure, incorporating a high-affinity CRBN ligand and a flexible PEG linker with a reactive iodine, facilitates the rational design and synthesis of novel protein degraders. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this key building block in their targeted protein degradation programs. The continued exploration of PROTACs derived from this compound holds significant promise for the development of new therapeutics against a wide range of challenging disease targets.

References

An In-depth Technical Guide to Lenalidomide-PEG3-iodine: Structure, Properties, and Application in Proteolysis-Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenalidomide-PEG3-iodine is a crucial building block in the rapidly advancing field of targeted protein degradation. As a synthesized E3 ligase ligand-linker conjugate, it provides a streamlined starting point for the creation of proteolysis-targeting chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[2] This guide provides a comprehensive overview of the structure, properties, and application of this compound, with a focus on its role in the synthesis of potent protein degraders.

This compound incorporates two key functionalities: the lenalidomide (B1683929) moiety, which serves as a potent recruiter of the Cereblon (CRBN) E3 ubiquitin ligase, and a three-unit polyethylene (B3416737) glycol (PEG) linker terminating in an iodine atom. This terminal iodide provides a reactive handle for conjugation to a target protein ligand, forming the final PROTAC molecule. One notable application of this conjugate is in the synthesis of SJF620, a potent degrader of Bruton's Tyrosine Kinase (BTK) with a DC50 of 7.9 nM.[1][3]

Structure and Physicochemical Properties

The chemical structure of this compound combines the established CRBN-binding motif of lenalidomide with a flexible and hydrophilic PEG linker, culminating in a reactive iodinated terminus for further chemical modification.

Chemical Structure
  • IUPAC Name: 2-(2,6-dioxopiperidin-3-yl)-4-(2-(2-(2-iodoethoxy)ethoxy)ethoxy)isoindoline-1,3-dione

  • Molecular Formula: C₁₉H₂₃IN₂O₆

  • CAS Number: 2738934-13-7

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound and provides representative data for lenalidomide-based PROTACs to offer insights into the characteristics of molecules derived from this building block.

PropertyThis compoundRepresentative Lenalidomide-Based PROTACs
Molecular Weight ( g/mol ) 502.30700 - 1000
Topological Polar Surface Area (Ų) 107 - 146Data not available
Hydrogen Bond Donors 11 - 3
Hydrogen Bond Acceptors 6>10
LogP Data not available-0.4 to 4.8
Solubility Soluble in DMSO, DMFGenerally soluble in organic solvents
Storage Conditions -20°CTypically stored at -20°C or -80°C

Note: Representative data for Lenalidomide-based PROTACs are compiled from various sources and are intended to provide a general range of expected values.

Mechanism of Action: The PROTAC Signaling Pathway

This compound is a component of a PROTAC and, as such, does not have a biological activity on its own. Once incorporated into a PROTAC, the lenalidomide moiety facilitates the recruitment of the CRBN E3 ligase. The resulting PROTAC molecule orchestrates the formation of a ternary complex between the target protein, the PROTAC itself, and the E3 ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

PROTAC_Mechanism cluster_0 cluster_1 A Target Protein (POI) D Ternary Complex (POI-PROTAC-E3) A->D binds to B PROTAC B->D C E3 Ligase (CRBN) C->D recruited by F Ubiquitinated Target Protein D->F Ubiquitination I Recycled PROTAC D->I dissociates E Ubiquitin (Ub) E->D G Proteasome F->G targeted to H Degraded Protein (Amino Acids) G->H Degradation Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_products Product lenalidomide Lenalidomide product This compound lenalidomide->product peg_halide Iodo-PEG3-Iodide peg_halide->product base DIPEA base->product solvent NMP solvent->product temp 110°C, 12h temp->product purification Purification (e.g., HPLC) product->purification

References

An In-Depth Technical Guide to the Mechanism of Action of Lenalidomide-PEG3-Iodine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core mechanism of action of Lenalidomide-PEG3-iodine. Lenalidomide (B1683929), an immunomodulatory imide drug (IMiD), functions as a "molecular glue" to induce the degradation of specific protein targets through the ubiquitin-proteasome system. The addition of a polyethylene (B3416737) glycol (PEG) linker and an iodine molecule functionalizes lenalidomide for use in advanced drug development applications, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide will delve into the molecular interactions, downstream signaling consequences, quantitative parameters, and detailed experimental protocols relevant to the study of lenalidomide and its derivatives.

Core Mechanism of Action: Targeted Protein Degradation

The primary mechanism of action of lenalidomide is the hijacking of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] Lenalidomide acts as a molecular glue, binding to CRBN and altering its substrate specificity, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of "neosubstrates" that are not the native targets of CRBN.[3][4]

This compound is a specialized chemical probe and building block for PROTACs. It consists of three key components:

  • Lenalidomide: The CRBN-binding moiety that serves to recruit the E3 ligase.

  • PEG3 Linker: A three-unit polyethylene glycol chain that provides spacing and solubility, connecting the lenalidomide moiety to a warhead that binds a target protein in a PROTAC construct.[5]

  • Iodine: The iodine atom can serve two primary purposes:

    • Radio-labeling: Introduction of a radioactive isotope of iodine (e.g., ¹²⁵I or ¹³¹I) allows for sensitive detection in various assays, such as binding studies and in vivo imaging.

    • Synthetic Handle: The carbon-iodine bond can be utilized in cross-coupling reactions (e.g., Sonogashira, Suzuki) to attach other molecular entities, making it a versatile point for further chemical modification.

The CRL4^CRBN^ E3 Ubiquitin Ligase Complex

The Cullin-4A RING E3 ubiquitin ligase complex containing Cereblon (CRL4^CRBN^) is a key player in the ubiquitin-proteasome pathway.[6] In the absence of lenalidomide, CRBN binds to its endogenous substrates, leading to their ubiquitination and degradation.[6]

Lenalidomide-Induced Neosubstrate Degradation

Upon binding to CRBN, lenalidomide creates a new protein interface that enables the recruitment of neosubstrates.[2] The key therapeutic targets of lenalidomide are:

  • Ikaros (IKZF1) and Aiolos (IKZF3): These are lymphoid transcription factors that are critical for the survival of multiple myeloma cells.[3][4]

  • Casein Kinase 1α (CK1α): This protein is a key target in myelodysplastic syndrome (MDS) with a deletion on chromosome 5q (del(5q)).[7]

The binding of the neosubstrate to the lenalidomide-CRBN complex facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the neosubstrate, marking it for degradation by the 26S proteasome.[2]

Signaling Pathways

The degradation of IKZF1, IKZF3, and CK1α leads to distinct downstream signaling events that contribute to the therapeutic effects of lenalidomide.

Downstream Effects of IKZF1 and IKZF3 Degradation in Multiple Myeloma

The degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma cells has two major consequences:

  • Anti-proliferative Effect: The loss of IKZF1 and IKZF3 leads to the downregulation of key survival factors, including Interferon Regulatory Factor 4 (IRF4) and the oncogene c-myc. This results in cell cycle arrest and apoptosis of the myeloma cells.[8]

  • Immunomodulatory Effect: In T-cells, IKZF1 and IKZF3 act as transcriptional repressors of the Interleukin-2 (IL-2) gene. Their degradation leads to increased IL-2 production, which enhances T-cell proliferation and activation, as well as stimulating Natural Killer (NK) cell cytotoxicity against tumor cells.[9]

IKZF1_IKZF3_Degradation_Pathway cluster_cell Multiple Myeloma Cell / T-Cell cluster_mm Myeloma Cell cluster_tcell T-Cell Lenalidomide Lenalidomide CRBN CRBN-CRL4 E3 Ligase Lenalidomide->CRBN binds IKZF1_3 IKZF1 / IKZF3 CRBN->IKZF1_3 recruits Proteasome Proteasome IKZF1_3->Proteasome ubiquitination & degradation IRF4_cMyc IRF4 / c-myc IKZF1_3->IRF4_cMyc represses IL2 IL-2 Gene IKZF1_3->IL2 represses Apoptosis Apoptosis / Cell Cycle Arrest IRF4_cMyc->Apoptosis promotes survival IL2_secretion IL-2 Secretion IL2->IL2_secretion expression

Figure 1. Signaling pathway of IKZF1/3 degradation.
Downstream Effects of CK1α Degradation in del(5q) MDS

In myelodysplastic syndrome with del(5q), the degradation of the remaining allele of Casein Kinase 1α (CK1α) leads to the activation of the p53 tumor suppressor pathway. This results in cell cycle arrest and apoptosis of the malignant clone.

CK1a_Degradation_Pathway cluster_cell del(5q) MDS Cell Lenalidomide Lenalidomide CRBN CRBN-CRL4 E3 Ligase Lenalidomide->CRBN binds CK1a CK1α CRBN->CK1a recruits Proteasome Proteasome CK1a->Proteasome ubiquitination & degradation p53 p53 CK1a->p53 inhibits Apoptosis Apoptosis / Cell Cycle Arrest p53->Apoptosis induces

Figure 2. Signaling pathway of CK1α degradation.

Quantitative Data

The following table summarizes key quantitative parameters related to the interaction of lenalidomide with its targets and its degradation efficiency.

ParameterMoleculeTargetValueAssay TypeReference
Binding Affinity (Kd) LenalidomideCRBN-DDB1 complex0.64 µMIsothermal Titration Calorimetry (ITC)[7]
LenalidomideCRBN (Thalidomide Binding Domain)6.7 µMIsothermal Titration Calorimetry (ITC)[7]
Inhibitory Concentration (IC50) LenalidomideCRBN~2 µMCompetitive Binding Assay[10]
Degradation Potency (EC50) LenalidomideIKZF167 nMLuminescence-based Degradation Assay
PROTAC Degradation Potency (DC50) SJF620 (Lenalidomide-based)BTK7.9 nMCellular Degradation Assay[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of lenalidomide and its derivatives.

In Vitro Ubiquitination Assay

This assay determines if a substrate protein is ubiquitinated by the CRL4^CRBN^ complex in the presence of lenalidomide.

Materials:

  • Recombinant human E1 activating enzyme

  • Recombinant human E2 conjugating enzyme (e.g., UBE2D2)

  • Recombinant human CRL4^CRBN^ complex

  • Recombinant substrate protein (e.g., IKZF1, CK1α)

  • Ubiquitin

  • ATP solution (100 mM)

  • Lenalidomide or this compound

  • 10x Ubiquitination buffer (e.g., 250 mM Tris-HCl pH 7.5, 50 mM MgCl₂, 10 mM DTT)

  • SDS-PAGE gels and buffers

  • Western blot apparatus and reagents

  • Primary antibodies against the substrate and ubiquitin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube on ice. For a 25 µL reaction, combine:

    • 2.5 µL 10x Ubiquitination buffer

    • 1 µL ATP solution (10 mM final concentration)

    • 100 nM E1 enzyme

    • 500 nM E2 enzyme

    • 100 nM CRL4^CRBN^ complex

    • 1 µM substrate protein

    • 5 µM Ubiquitin

    • Lenalidomide or vehicle control (DMSO) at the desired concentration

    • Nuclease-free water to a final volume of 25 µL

  • Incubate the reaction at 37°C for 1-2 hours.

  • Stop the reaction by adding 5 µL of 6x SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.

  • Resolve the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against the substrate protein and ubiquitin overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system. A ladder of higher molecular weight bands for the substrate protein in the presence of lenalidomide indicates poly-ubiquitination.

In_Vitro_Ubiquitination_Workflow cluster_prep Reaction Setup cluster_reaction Incubation cluster_analysis Analysis Mix Prepare reaction mix: E1, E2, CRL4-CRBN, Substrate, Ubiquitin, ATP, Lenalidomide Incubate Incubate at 37°C Mix->Incubate SDS_PAGE SDS-PAGE Incubate->SDS_PAGE WesternBlot Western Blot (Anti-Substrate & Anti-Ub) SDS_PAGE->WesternBlot Visualize Visualize Bands WesternBlot->Visualize

Figure 3. Workflow for in vitro ubiquitination assay.
Cellular Protein Degradation Assay (Western Blot)

This assay quantifies the degradation of a target protein in cells treated with lenalidomide or a lenalidomide-based PROTAC.

Materials:

  • Cell line expressing the target protein (e.g., MM.1S for IKZF1/3)

  • Cell culture medium and supplements

  • Lenalidomide or this compound based PROTAC

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132) as a control

  • PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and buffers

  • Western blot apparatus and reagents

  • Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound or vehicle control for the desired time (e.g., 4, 8, 16, 24 hours). Include a positive control with a known degrader and a negative control with a proteasome inhibitor.

  • After treatment, wash the cells with ice-cold PBS.

  • Lyse the cells with RIPA buffer on ice for 30 minutes.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.

  • Load equal amounts of protein per lane and perform SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane and probe with a primary antibody against the target protein.

  • After washing, probe with an HRP-conjugated secondary antibody.

  • Visualize the bands using a chemiluminescent substrate.

  • Strip the membrane and re-probe with a primary antibody against a loading control to ensure equal protein loading.

  • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.

Protein_Degradation_Workflow cluster_cell_culture Cell Culture & Treatment cluster_lysis Cell Lysis & Protein Quantification cluster_wb Western Blot Analysis Seed Seed Cells Treat Treat with Compound Seed->Treat Lyse Lyse Cells Treat->Lyse Quantify Quantify Protein (BCA) Lyse->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Probe Probe with Antibodies Transfer->Probe Visualize Visualize & Quantify Probe->Visualize

Figure 4. Workflow for cellular protein degradation assay.

Synthesis of this compound

The synthesis of this compound involves the derivatization of lenalidomide at the 4-amino position of the isoindolinone ring. A plausible synthetic route is outlined below, though specific reaction conditions may require optimization.

Step 1: Acylation of Lenalidomide with a PEGylated Linker

Lenalidomide is reacted with a bifunctional PEG3 linker that has a terminal carboxylic acid and a protected terminal alkyne or other reactive group. The carboxylic acid is activated (e.g., with HATU or EDC/NHS) and reacted with the amino group of lenalidomide to form an amide bond.

Step 2: Deprotection of the Terminal Group

The protecting group on the terminal end of the PEG linker is removed.

Step 3: Iodination

If radio-labeling is desired, a radioisotope of iodine is introduced. This can be achieved through various methods, such as electrophilic iodination of an activated aromatic ring or nucleophilic substitution on a suitable precursor. For a non-radioactive iodine handle, an iodinated building block can be incorporated during the linker synthesis.

A more direct approach for creating a PROTAC building block is to synthesize a lenalidomide derivative with a linker that terminates in a functional group amenable to reaction with an iodinated molecule, or to use an iodinated linker from the start.

Conclusion

This compound is a powerful tool for the study and development of targeted protein degradation therapeutics. Its mechanism of action is rooted in the ability of the lenalidomide moiety to recruit the CRBN E3 ligase to specific neosubstrates, leading to their ubiquitination and proteasomal degradation. This guide has provided a detailed overview of the molecular mechanisms, signaling pathways, quantitative data, and experimental protocols that are central to understanding and utilizing this important chemical entity in drug discovery and chemical biology. The functionalization with a PEG linker and an iodine atom extends its utility, enabling its use in the construction of PROTACs and in sensitive detection and imaging applications.

References

The Role of Lenalidomide-PEG3-iodine in PROTACs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to harness the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of two key moieties: a ligand that binds to a protein of interest (POI) and another that recruits an E3 ubiquitin ligase, connected by a flexible linker. This guide provides a comprehensive technical overview of a specific and crucial building block in the construction of PROTACs: Lenalidomide-PEG3-iodine . This E3 ligase ligand-linker conjugate incorporates the immunomodulatory drug (IMiD) lenalidomide (B1683929), a well-established recruiter of the Cereblon (CRBN) E3 ligase, attached to a three-unit polyethylene (B3416737) glycol (PEG) linker terminating in an iodine atom. The terminal iodine provides a reactive handle for facile conjugation to a POI-binding ligand, making it a valuable tool for the rapid synthesis of novel PROTACs.

Core Concepts: The PROTAC Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity, orchestrated by the PROTAC molecule, facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome. Lenalidomide, as the CRBN-recruiting moiety in this compound, plays a pivotal role in hijacking the CRL4-CRBN E3 ligase complex, one of the most widely utilized E3 ligases in PROTAC design.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC (Lenalidomide-PEG3-Target Ligand) POI->PROTAC Binds to Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex E3_Ligase CRL4-CRBN E3 Ligase E3_Ligase->PROTAC Recruited by Lenalidomide moiety Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Polyubiquitination PROTAC_recycled PROTAC (recycled) Ternary_Complex->PROTAC_recycled Recycled E2 E2-Ub E2->Ternary_Complex Ubiquitin Transfer Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Figure 1: Mechanism of Action of a Lenalidomide-based PROTAC.

Synthesis of this compound

Proposed Synthetic Route:

  • Preparation of the Iodo-PEG3 Linker: A commercially available triethylene glycol is first mono-protected, for example, with a tert-butyldimethylsilyl (TBDMS) group. The remaining free hydroxyl group is then converted to a good leaving group, such as a tosylate or mesylate. Subsequent displacement with sodium iodide would yield the iodo-PEG3-OTBDMS intermediate. Deprotection of the TBDMS group would provide the iodo-PEG3-alcohol, which can then be activated for coupling. Alternatively, a more direct approach involves the reaction of a di-O-tosyl-triethylene glycol with a stoichiometric amount of sodium iodide.

  • Alkylation of Lenalidomide: The 4-amino group of lenalidomide can be selectively alkylated with the prepared iodo-PEG3 linker. This reaction is typically carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) at elevated temperatures.

Note: The synthesis of lenalidomide itself can be achieved through various published methods, often starting from 2-methyl-3-nitrobenzoic acid.

Quantitative Data of PROTACs Utilizing Lenalidomide-PEG Linkers

The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. Key quantitative parameters include the half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax). The binding affinity (Kd) of the PROTAC to both the POI and the E3 ligase is also a critical determinant of its activity.

PROTAC IDE3 Ligase LigandLinkerTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
SJF620LenalidomidePEG3Bruton's Tyrosine Kinase (BTK)NAMALWA7.9>95[1][2]
PROTAC 1LenalidomidePEG4Bromodomain-containing protein 4 (BRD4)RS4;110.8>90[3]
PROTAC 2LenalidomidePEG6Bromodomain-containing protein 4 (BRD4)RS4;111.2>90[3]
RC-3Thalidomide (related IMiD)PEGBruton's Tyrosine Kinase (BTK)Mino<10>85[4]
NC-1Thalidomide (related IMiD)PEGBruton's Tyrosine Kinase (BTK)Mino2.297[4]

Experimental Protocols

The development and characterization of PROTACs involve a series of key in vitro and cell-based assays.

Experimental Workflow for PROTAC Evaluation

PROTAC_Workflow cluster_0 PROTAC Discovery & Optimization A 1. PROTAC Design & Synthesis (Conjugation of this compound to target ligand) B 2. In Vitro Binding Assays (SPR, ITC, FP) A->B Characterize binding affinity C 3. Ternary Complex Formation Assay (NanoBRET, FRET) B->C Assess ternary complex formation D 4. Cell-Based Protein Degradation Assay (Western Blot, HiBiT) C->D Measure target protein degradation E 5. Ubiquitination Assay (IP-Western, NanoBRET) D->E Confirm mechanism of degradation F 6. Cell Viability & Functional Assays (MTT, MTS, CellTiter-Glo) D->F Evaluate cellular phenotype G 7. Lead Optimization F->G Iterative improvement G->A Redesign

Figure 2: General experimental workflow for PROTAC development and evaluation.
Protocol 1: Western Blot for PROTAC-Induced Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

  • Cell culture medium and supplements

  • PROTAC stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Methodology:

  • Cell Seeding and Treatment:

    • Plate cells at a suitable density in 6-well plates to achieve 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with a range of PROTAC concentrations (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (DMSO) for a predetermined time (e.g., 4, 8, 16, or 24 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.

    • Incubate the lysate on ice for 30 minutes, with occasional vortexing.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5-10 minutes.

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein (diluted according to the manufacturer's recommendation in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the corresponding loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 2: In-Cell Ubiquitination Assay (Immunoprecipitation-Western Blot)

This assay confirms that the PROTAC-induced protein degradation is mediated by the ubiquitin-proteasome system.

Materials:

  • Materials for cell culture and PROTAC treatment (as in Protocol 1)

  • Proteasome inhibitor (e.g., MG132)

  • Lysis buffer for immunoprecipitation (e.g., a non-denaturing lysis buffer)

  • Primary antibody against the target protein for immunoprecipitation

  • Protein A/G magnetic beads

  • Primary antibody against ubiquitin

  • Other reagents for Western blotting (as in Protocol 1)

Methodology:

  • Cell Treatment:

    • Treat cells with the PROTAC at a concentration known to induce degradation (e.g., 5x DC50) and a vehicle control.

    • In a parallel set of wells, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.

  • Immunoprecipitation:

    • Lyse the cells using a non-denaturing lysis buffer.

    • Incubate the cell lysates with the primary antibody against the target protein overnight at 4°C.

    • Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

    • Wash the beads several times with lysis buffer to remove non-specific binding.

  • Western Blotting:

    • Elute the protein complexes from the beads by boiling in Laemmli sample buffer.

    • Perform SDS-PAGE and Western blotting as described in Protocol 1.

    • Probe the membrane with a primary antibody against ubiquitin to detect the polyubiquitinated target protein, which will appear as a high-molecular-weight smear.

    • The membrane can also be probed with the target protein antibody to confirm the immunoprecipitation of the target.

Protocol 3: Cell Viability Assay (MTT/MTS Assay)

This assay assesses the effect of the PROTAC on cell proliferation and viability.

Materials:

  • 96-well cell culture plates

  • PROTAC stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Methodology:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the PROTAC. Include a vehicle control.

  • Incubation:

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • Assay Procedure:

    • For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution and incubate until the formazan (B1609692) crystals are dissolved.

    • For MTS: Add the MTS reagent directly to the wells and incubate for 1-4 hours.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the PROTAC concentration to determine the half-maximal inhibitory concentration (IC50).

Logical Relationships and Considerations for PROTAC Design

The successful design of a PROTAC using this compound depends on a delicate balance of several factors.

PROTAC_Design_Logic cluster_0 Key Factors in PROTAC Efficacy A POI Ligand Affinity (Kd) D Ternary Complex Cooperativity (α) A->D B Lenalidomide Affinity for CRBN (Kd) B->D C Linker Composition & Length (PEG3) C->D Influences geometry F PROTAC Efficacy (DC50, Dmax) D->F Drives degradation E Cell Permeability E->F Enables access to target

Figure 3: Logical relationships influencing the efficacy of a PROTAC.
  • POI Ligand Affinity: The affinity of the warhead for the target protein is a crucial starting point. While high affinity is generally desirable, it is the stability of the ternary complex that ultimately dictates degradation efficacy.

  • E3 Ligase Ligand Affinity: Lenalidomide's well-characterized interaction with CRBN provides a robust anchor for recruiting the E3 ligase.

  • Linker: The PEG3 linker in this compound offers a balance of flexibility and length, which is critical for enabling the formation of a productive ternary complex. The length and composition of the linker can significantly impact the cooperativity of ternary complex formation.

  • Ternary Complex Cooperativity: This refers to the synergistic binding of the PROTAC to both the POI and the E3 ligase. Positive cooperativity, where the binding of one protein enhances the binding of the other, is a key driver of potent degradation.

  • Cell Permeability: As relatively large molecules, PROTACs must be able to cross the cell membrane to reach their intracellular targets. The physicochemical properties of the entire molecule, including the linker, influence its permeability.

Conclusion

This compound is a valuable and versatile building block for the synthesis of CRBN-recruiting PROTACs. Its pre-functionalized nature streamlines the discovery process, allowing researchers to rapidly generate and test novel protein degraders. By understanding the underlying principles of PROTAC-mediated protein degradation and employing the detailed experimental protocols outlined in this guide, scientists and drug developers can effectively leverage this tool to advance the field of targeted protein degradation and develop novel therapeutics for a wide range of diseases.

References

A Technical Guide to Lenalidomide-PEG3-Iodine for Cereblon E3 Ligase Recruitment in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the forefront of this technology are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to selectively eliminate proteins of interest. A critical component of many successful PROTACs is the recruitment of an E3 ubiquitin ligase. Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex, is a key player in this field.[1] Lenalidomide (B1683929) and its analogs, known as immunomodulatory drugs (IMiDs), are well-established binders of Cereblon, functioning as "molecular glues" to induce the degradation of specific neosubstrates.[2][3]

This technical guide focuses on Lenalidomide-PEG3-iodine, a synthetic E3 ligase ligand-linker conjugate. This molecule incorporates the Cereblon-binding moiety of lenalidomide and a 3-unit polyethylene (B3416737) glycol (PEG) linker terminating in an iodine atom. This functionalized linker provides a versatile attachment point for a ligand targeting a protein of interest, enabling the streamlined synthesis of novel PROTACs.[4] This guide will provide an in-depth overview of the core principles of this compound-mediated Cereblon recruitment, quantitative binding data of the parent molecule, detailed experimental protocols for assessing its function in a PROTAC construct, and visualizations of the key pathways and workflows.

Mechanism of Action: Recruiting the Cellular Degradation Machinery

The fundamental role of the lenalidomide moiety in a PROTAC is to bind to Cereblon, thereby bringing the entire CRL4^CRBN^ E3 ligase complex into proximity with a target protein of interest (POI). This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI. Polyubiquitination of the POI marks it for recognition and subsequent degradation by the 26S proteasome.[5] The this compound conjugate serves as a foundational building block for PROTACs that leverage this mechanism.

PROTAC_Mechanism_of_Action cluster_1 Ubiquitination and Degradation POI Protein of Interest (POI) PROTAC Lenalidomide-PEG3-I-POI Ligand (PROTAC) POI->PROTAC binds to Proteasome 26S Proteasome POI->Proteasome Recognition and Degradation Ub Ubiquitin CRBN Cereblon (CRBN) E3 Ligase Substrate Receptor CRBN->PROTAC Ub->POI Polyubiquitination Degraded_POI Degraded Peptides Proteasome->Degraded_POI releases

Figure 1: Signaling pathway of PROTAC-mediated protein degradation initiated by Cereblon recruitment.

Quantitative Data: Binding Affinities of Cereblon Ligands

The affinity of the lenalidomide moiety for Cereblon is a critical determinant of the efficacy of a PROTAC. While specific binding data for the this compound conjugate is not extensively published, the binding of the parent molecule, lenalidomide, and its close analog, pomalidomide (B1683931), to Cereblon is well-characterized. The addition of a PEG linker at the 4-position of the phthalimide (B116566) ring is generally considered to have a minimal impact on the direct binding affinity to Cereblon.[1] The following table summarizes key binding affinity values for lenalidomide and pomalidomide with the Cereblon-DDB1 complex.

CompoundTargetBinding Affinity (Kd)Assay MethodReference
LenalidomideCRBN-DDB1~178 - 640 nMIsothermal Titration Calorimetry (ITC)[1]
LenalidomideCRBN-DDB10.64 µMIsothermal Titration Calorimetry (ITC)[6]
LenalidomideCRBN~1.5 µM (IC50)Competitive Binding Assay[7]
PomalidomideCRBN-DDB1~157 nMCompetitive Titration[8]
PomalidomideCRBN (TBD)12.5 µMIsothermal Titration Calorimetry (ITC)[2]

Note: Binding affinities can vary depending on the specific protein construct (e.g., full-length complex vs. binding domain) and the experimental conditions used.

Experimental Protocols

A thorough evaluation of a PROTAC synthesized from this compound involves a series of biochemical and cellular assays to confirm its mechanism of action and efficacy. The following sections provide detailed methodologies for key experiments.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Synthesis Synthesis of Lenalidomide-PEG3-I-POI PROTAC QC Purity and Structural Verification (LC-MS, NMR) Synthesis->QC ITC_SPR Binding Affinity Measurement (ITC or SPR) QC->ITC_SPR TR_FRET Ternary Complex Formation (TR-FRET) ITC_SPR->TR_FRET Ub_Assay In Vitro Ubiquitination Assay TR_FRET->Ub_Assay Degradation_WB Protein Degradation (Western Blot) Ub_Assay->Degradation_WB Phenotypic_Assay Phenotypic Assay (e.g., Cell Viability) Degradation_WB->Phenotypic_Assay

Figure 2: Experimental workflow for the evaluation of a PROTAC synthesized from this compound.

Synthesis of this compound PROTAC

A representative protocol for the synthesis of a PROTAC using this compound involves a nucleophilic substitution reaction. The iodine atom serves as a good leaving group for reaction with a nucleophile on the protein of interest (POI) ligand.

Materials:

  • This compound

  • POI ligand containing a nucleophilic functional group (e.g., amine, thiol, or hydroxyl)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic polar solvent

  • A non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the POI ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF under an inert atmosphere.

  • Add DIPEA (2.0-3.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel or by preparative HPLC to yield the final PROTAC.

  • Confirm the identity and purity of the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC is a quantitative technique used to determine the thermodynamic parameters of binding interactions in solution.[9] It directly measures the heat released or absorbed during the binding of a ligand to a macromolecule.

Materials:

  • Purified recombinant Cereblon (CRBN) or CRBN-DDB1 complex

  • Lenalidomide-based PROTAC

  • ITC instrument

  • ITC buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.5 mM TCEP)

Procedure:

  • Sample Preparation:

    • Dialyze the purified CRBN protein and the PROTAC solution against the same ITC buffer to minimize buffer mismatch effects.

    • Determine the accurate concentrations of the protein and the PROTAC.

  • ITC Experiment:

    • Load the protein solution (e.g., 10-20 µM) into the sample cell of the calorimeter.

    • Load the PROTAC solution (e.g., 100-200 µM, typically 10-fold higher than the protein concentration) into the injection syringe.

    • Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).

    • Perform a series of injections of the PROTAC into the protein solution.

    • A control experiment titrating the PROTAC into the buffer alone should be performed to determine the heat of dilution.

  • Data Analysis:

    • Integrate the raw ITC data to obtain the heat change for each injection.

    • Subtract the heat of dilution from the binding data.

    • Fit the corrected data to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Western Blot for Protein Degradation

Western blotting is a widely used technique to quantify the levels of a specific protein in a cell lysate, making it a standard method for assessing PROTAC-induced protein degradation.[5]

Materials:

  • Cell line expressing the protein of interest

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the POI and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Seed cells in multi-well plates and allow them to adhere.

    • Treat the cells with a dose-response range of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle-only control.

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Clear the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the POI overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Data Analysis:

    • Capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the POI band intensity to the corresponding loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

In Vitro Ubiquitination Assay

This assay directly assesses the ability of the PROTAC to induce the ubiquitination of the POI in a reconstituted system.

Materials:

  • Purified recombinant POI

  • Purified recombinant E1 activating enzyme, E2 conjugating enzyme, and CRL4^CRBN^ E3 ligase complex

  • Ubiquitin and biotinylated ubiquitin

  • ATP

  • PROTAC compound

  • Reaction buffer

  • Streptavidin-coated plates or beads for detection (e.g., for ELISA or AlphaLISA format) or reagents for Western blot detection.

Procedure (general principle):

  • Incubate the POI, CRL4^CRBN^ complex, and the PROTAC to allow for ternary complex formation.

  • Initiate the ubiquitination reaction by adding E1, E2, ubiquitin (spiked with biotin-ubiquitin), and ATP.

  • Incubate the reaction at 37°C for a defined period.

  • Stop the reaction.

  • Detect the ubiquitinated POI. This can be done by:

    • Western Blot: Run the reaction mixture on an SDS-PAGE gel and blot for the POI. A high molecular weight smear or ladder of bands indicates polyubiquitination.

    • ELISA/AlphaLISA: Use a capture antibody for the POI and a detection reagent that recognizes the biotinylated ubiquitin (e.g., streptavidin-HRP or streptavidin-conjugated acceptor beads).[10]

Conclusion

This compound is a valuable chemical tool for the synthesis of PROTACs that recruit the Cereblon E3 ligase. Its pre-functionalized linker simplifies the synthetic process, allowing researchers to readily conjugate it to a ligand for a protein of interest. A thorough understanding of the underlying mechanism of Cereblon recruitment, coupled with rigorous quantitative analysis of binding and cellular degradation, is paramount for the successful development of effective and selective protein degraders. The experimental protocols and conceptual frameworks provided in this guide offer a comprehensive resource for researchers in the field of targeted protein degradation. By systematically applying these methodologies, scientists can efficiently evaluate and optimize novel PROTACs, paving the way for the next generation of therapeutics.

References

A Technical Guide to Targeted Protein Degradation with Lenalidomide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanisms of Lenalidomide-induced targeted protein degradation (TPD). It provides a detailed overview of the molecular interactions, downstream signaling consequences, quantitative parameters, and key experimental protocols used to investigate this therapeutic modality.

Introduction to Lenalidomide (B1683929) as a Molecular Glue

Lenalidomide, an immunomodulatory drug (IMiD), represents a paradigm-shifting therapeutic agent that functions not by inhibiting a protein's function, but by marking it for destruction. It is a pioneering example of a "molecular glue," a small molecule that induces or stabilizes the interaction between an E3 ubiquitin ligase and a target protein not normally recognized by the ligase. This action leads to the ubiquitination and subsequent proteasomal degradation of the target protein, a process known as targeted protein degradation. This novel mechanism of action is responsible for Lenalidomide's clinical efficacy in hematological malignancies such as multiple myeloma (MM) and del(5q) myelodysplastic syndrome (MDS).[1]

The Core Mechanism: Hijacking the CRL4^CRBN^ E3 Ligase

The central player in Lenalidomide's mechanism is the Cullin-RING E3 Ubiquitin Ligase 4 (CRL4) complex, for which Cereblon (CRBN) serves as the substrate receptor.[2][3][4] The CRL4^CRBN^ complex is composed of Cullin 4 (CUL4A or CUL4B), DNA Damage-Binding Protein 1 (DDB1), and Regulator of Cullins 1 (ROC1, also known as RBX1).[2][5]

Lenalidomide's glutarimide (B196013) moiety binds directly to a specific pocket within CRBN.[6] This binding event does not inhibit the E3 ligase; instead, it allosterically remodels the substrate-binding surface of CRBN.[7] This newly formed composite interface has a high affinity for "neosubstrates"—proteins that the CRL4^CRBN^ complex does not typically target for degradation.[8]

In the context of multiple myeloma, the primary neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) .[5][9][10] In del(5q) MDS, a key neosubstrate is the protein kinase Casein Kinase 1α (CK1α) .[11]

The process unfolds as follows:

  • Binding: Lenalidomide binds to the CRBN subunit of the CRL4 E3 ligase complex.

  • Recruitment: The Lenalidomide-CRBN complex presents a new binding surface that recruits neosubstrates like IKZF1 and IKZF3.

  • Ubiquitination: The E3 ligase complex catalyzes the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the recruited neosubstrate.

  • Degradation: The polyubiquitinated neosubstrate is recognized and degraded by the 26S proteasome.[5][12]

This drug-induced degradation is highly specific and dependent on the presence of both Lenalidomide and CRBN.[5][9][13]

G cluster_CRL4 CRL4^CRBN^ E3 Ubiquitin Ligase cluster_Ub Ubiquitination Cascade CRBN Cereblon (CRBN) IKZF1_3 IKZF1 / IKZF3 (Neosubstrate) CRBN->IKZF1_3 Recruits CUL4 CUL4 DDB1 DDB1 CUL4->DDB1 ROC1 ROC1 CUL4->ROC1 DDB1->CRBN E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Transfers Ub Ub Ubiquitin E2->ROC1 Transfers Ub Lenalidomide Lenalidomide Lenalidomide->CRBN Binds to Proteasome 26S Proteasome IKZF1_3->Proteasome Targets for Degradation Degraded_Fragments Degraded Fragments Proteasome->Degraded_Fragments Results in G Lenalidomide Lenalidomide + CRL4^CRBN^ IKZF1_3 IKZF1 / IKZF3 Lenalidomide->IKZF1_3 Induces Degradation IRF4 IRF4 IKZF1_3->IRF4 Sustains Expression IKZF1_3->IRF4 cMyc c-Myc IRF4->cMyc Sustains Expression IRF4->cMyc MM_Survival Multiple Myeloma Cell Proliferation & Survival IRF4->MM_Survival Promotes IRF4->MM_Survival cMyc->MM_Survival Promotes cMyc->MM_Survival Apoptosis Apoptosis MM_Survival->Apoptosis Inhibition leads to G A 1. Cell Culture & Treatment (e.g., MM1S cells + Lenalidomide) B 2. Cell Lysis (Ice-cold RIPA buffer) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Separate proteins by size) C->D E 5. Protein Transfer (PVDF Membrane) D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Detection (Chemiluminescence) F->G

References

An In-depth Technical Guide to the Core Principles of PROTACs Utilizing Lenalidomide Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that shifts the paradigm from traditional occupancy-based inhibition to event-driven pharmacology.[1] Instead of merely blocking the function of a pathogenic protein, PROTACs eliminate it from the cell entirely.[2] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3][4] This induced proximity facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the cell's native ubiquitin-proteasome system (UPS).[5]

Among the most utilized E3 ligases in PROTAC design is Cereblon (CRBN), a substrate receptor for the Cullin-RING Ligase 4 (CRL4) complex.[6][7] Lenalidomide (B1683929), an immunomodulatory drug (IMiD), is a well-established ligand for CRBN and serves as a powerful E3 ligase-recruiting moiety in many PROTACs.[4][6] This guide delves into the fundamental principles of PROTACs that leverage Lenalidomide-based linkers, covering their mechanism of action, quantitative evaluation, and the experimental protocols essential for their development.

Core Principles of Action

The mechanism of a Lenalidomide-based PROTAC is a catalytic cycle involving several key steps:

  • Binary Complex Formation : Once inside the cell, the PROTAC molecule can independently bind to either the target Protein of Interest (POI) or the Cereblon (CRBN) E3 ligase, forming two distinct binary complexes.[8][9]

  • Ternary Complex Formation : The crucial step is the formation of a stable ternary complex (POI-PROTAC-CRBN).[10] The nature of the linker connecting the two ligands is critical for achieving a productive orientation that allows the E3 ligase to access lysine (B10760008) residues on the POI's surface.[11]

  • Ubiquitination of the Target Protein : Within the ternary complex, the CRL4-CRBN E3 ligase acts as a scaffold, bringing the ubiquitin-charged E2 conjugating enzyme into close proximity with the POI.[5] This results in the transfer of ubiquitin (Ub) molecules to the POI, forming a polyubiquitin (B1169507) chain.[12]

  • Proteasomal Degradation : The polyubiquitinated POI is recognized by the 26S proteasome, a cellular machinery responsible for degrading tagged proteins.[3][] The proteasome unfolds and proteolytically cleaves the POI into small peptides.

  • PROTAC Recycling : After the POI is ubiquitinated, the PROTAC molecule is released and can initiate another cycle of degradation, allowing it to act in a catalytic or sub-stoichiometric manner.[5][6]

The Role of Lenalidomide and the CRL4-CRBN Complex

Lenalidomide and its analogs (thalidomide, pomalidomide) function as "molecular glues" that modulate the substrate specificity of the CRBN E3 ligase complex.[7][14] The CRL4-CRBN complex is composed of several proteins: Cullin 4 (CUL4A or CUL4B), Damage-specific DNA binding protein 1 (DDB1), ROC1 (also known as Rbx1), and the substrate receptor CRBN.[5] Lenalidomide binds directly to CRBN, inducing a conformational change that allows for the recruitment of specific "neosubstrate" proteins.[15] In the context of a PROTAC, the POI is effectively presented as a neosubstrate to the CRBN complex for ubiquitination.

The Critical Function of the Linker

The linker is not merely a passive connector but a critical determinant of PROTAC efficacy.[16] Its properties—including length, composition (e.g., polyethylene (B3416737) glycol (PEG) or alkyl chains), rigidity, and attachment points—profoundly influence the stability and geometry of the ternary complex.[11][17] An optimal linker facilitates favorable protein-protein interactions between the POI and CRBN, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and leads to more efficient degradation.[18] The synthesis of Lenalidomide-based PROTACs often involves the chemoselective alkylation of Lenalidomide to attach these versatile linkers.[19][20][21]

Visualizing the Process and Pathways

PROTAC Mechanism of Action

PROTAC_Mechanism_of_Action cluster_cell Cellular Environment PROTAC PROTAC PROTAC_POI Binary Complex (PROTAC-POI) PROTAC->PROTAC_POI PROTAC_CRBN Binary Complex (PROTAC-CRBN) PROTAC->PROTAC_CRBN POI Protein of Interest (POI) POI->PROTAC_POI Ternary Ternary Complex (POI-PROTAC-CRBN) CRBN CRBN E3 Ligase CRBN->PROTAC_CRBN PROTAC_POI->Ternary PROTAC_CRBN->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycling Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: The catalytic cycle of a Lenalidomide-based PROTAC.

CRL4-CRBN Ubiquitination Pathway

CRBN_Signaling_Pathway cluster_ub_cascade Ubiquitination Cascade cluster_crl4_crbn CRL4-CRBN E3 Ligase Complex E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Ub Transfer ROC1 ROC1 E2->ROC1 E2 Binding Ub Ubiquitin Ub->E1 ATP ATP ATP->E1 CUL4 CUL4 DDB1 DDB1 CUL4->DDB1 CUL4->ROC1 CRBN CRBN (Substrate Receptor) DDB1->CRBN POI Protein of Interest (POI) ROC1->POI Ub Transfer CRBN->POI Recruitment via PROTAC Ub_POI Poly-ubiquitinated POI POI->Ub_POI Poly-ubiquitination PROTAC Lenalidomide PROTAC

Caption: Components of the CRL4-CRBN E3 ligase and ubiquitination cascade.

Experimental Workflow for PROTAC Evaluation

Experimental_Workflow cluster_binary Step 1: Binary Binding cluster_ternary Step 2: Ternary Complex Formation cluster_cellular Step 3: Cellular Activity cluster_functional Step 4: Functional Outcomes start Design & Synthesize Lenalidomide-based PROTAC bind_poi Assay Binding to POI (e.g., FP, ITC, SPR) start->bind_poi bind_crbn Assay Binding to CRBN (e.g., FP, ITC, SPR) start->bind_crbn ternary Confirm Ternary Complex (POI-PROTAC-CRBN) (e.g., NanoBRET, TR-FRET, ITC) bind_poi->ternary bind_crbn->ternary ubiquitination Measure POI Ubiquitination (e.g., IP/Western, ELISA) ternary->ubiquitination degradation Measure POI Degradation (e.g., Western, MS) Determine DC50 & Dmax ubiquitination->degradation viability Cell Viability Assays degradation->viability downstream Downstream Pathway Analysis degradation->downstream

Caption: A logical workflow for the preclinical evaluation of a PROTAC.

Quantitative Data Presentation

The efficacy of a PROTAC is defined by several key quantitative metrics. DC50 represents the concentration of PROTAC required to degrade 50% of the target protein, while Dmax is the maximum percentage of protein degradation achievable. Binding affinities (Kd ) for the binary and ternary complexes are also crucial for understanding structure-activity relationships.

The table below summarizes representative data for well-characterized Lenalidomide/Pomalidomide-based PROTACs targeting the BRD4 protein, a member of the Bromodomain and Extra-Terminal (BET) family.

PROTAC NameTargetE3 Ligase LigandLinker TypeDC50 (nM)Dmax (%)Cell LineReference
dBET1 BRD4PomalidomidePEG~4>95MV4;11[14]
ARV-825 BRD4PomalidomidePEG/Alkyl<1>90RS4;11[5]
Compound 21 BRD4LenalidomidePEG/Alkyl~810>75THP-1[22]
MZ1 BRD4VHL Ligand*PEG/Alkyl~1 (VHL)>90HeLa[18]

*Note: MZ1 is included as a well-known BRD4 degrader for comparison, though it utilizes a VHL ligand, not a Lenalidomide-based one.

Key Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate characterization and optimization of PROTACs.

A. Ternary Complex Formation Assay (NanoBRET™)

Objective: To measure the formation of the POI-PROTAC-CRBN ternary complex in live cells.[10]

Methodology: This assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged protein (donor) and a fluorescently-labeled HaloTag® fusion protein (acceptor).[10][23]

Protocol:

  • Cell Preparation: Co-transfect HEK293T cells with plasmids expressing the POI fused to NanoLuc® (e.g., BRD4-NanoLuc) and CRBN fused to HaloTag® (CRBN-HaloTag). Alternatively, use CRISPR/Cas9-engineered cell lines with endogenous tags.[23]

  • HaloTag Labeling: Add the fluorescent HaloTag® ligand (e.g., NanoBRET™ 618 Ligand) to the cell culture medium and incubate to allow for covalent labeling of the CRBN-HaloTag fusion protein.

  • PROTAC Treatment: Dispense cells into a multi-well plate. Add the PROTAC at various concentrations. Include a vehicle control (e.g., DMSO).

  • Substrate Addition: Add the NanoLuc® substrate (e.g., furimazine) to all wells.

  • Signal Detection: Immediately measure the luminescence at two wavelengths using a plate reader equipped with appropriate filters: one for the donor (e.g., 460 nm) and one for the acceptor (e.g., >610 nm).

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. A dose-dependent increase in the ratio, often followed by a decrease at high concentrations (the "hook effect"), indicates ternary complex formation.[10]

B. In Vitro Ubiquitination Assay

Objective: To determine if the PROTAC can induce the ubiquitination of the POI in a cell-free system.[12][24]

Methodology: This biochemical assay reconstitutes the key components of the ubiquitination cascade to directly measure the transfer of ubiquitin to the target protein.[25]

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the following purified components in an appropriate reaction buffer:

    • Recombinant E1 activating enzyme (e.g., UBE1)

    • Recombinant E2 conjugating enzyme (e.g., UbcH5b)

    • Recombinant CRL4-CRBN E3 ligase complex

    • Recombinant POI (e.g., GST-tagged BRD4)

    • Biotinylated Ubiquitin

    • ATP

    • The PROTAC at the desired concentration or a vehicle control.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours) to allow the ubiquitination reaction to proceed.

  • Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

  • Detection via Western Blot:

    • Separate the reaction products by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with a primary antibody against the POI (e.g., anti-GST) or with streptavidin-HRP to detect biotinylated ubiquitin.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: An increase in high-molecular-weight species (a "smear" or laddering pattern) in the PROTAC-treated lanes compared to the control indicates poly-ubiquitination of the POI.

C. Protein Degradation Assay (Western Blot)

Objective: To quantify the reduction in the levels of the target protein in cells following PROTAC treatment and determine the DC50 and Dmax.[26]

Methodology: This is the most common method to directly measure the primary outcome of PROTAC action: the disappearance of the target protein.[4][26]

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., a relevant cancer cell line) at a suitable density in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 18-24 hours). Include a vehicle control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of total protein from each sample onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific to the POI.

    • Simultaneously or subsequently, probe with a primary antibody for a loading control protein (e.g., GAPDH, β-actin, or Tubulin) whose levels are not expected to change.

    • Wash the membrane and incubate with the appropriate species-specific HRP-conjugated secondary antibodies.

  • Signal Detection and Analysis:

    • Visualize the protein bands using an ECL substrate and an imaging system.

    • Perform densitometry analysis to quantify the band intensity for the POI and the loading control in each lane.

    • Normalize the POI signal to the corresponding loading control signal.

    • Calculate the percentage of remaining protein relative to the vehicle-treated control.

    • Plot the percentage of remaining protein against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

References

The Discovery and Synthesis of Lenalidomide-PEG3-iodine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, characteristics, and application of a pivotal E3 ligase ligand-linker conjugate for targeted protein degradation.

Introduction

Lenalidomide-PEG3-iodine has emerged as a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics that harness the cell's natural protein disposal machinery to eliminate disease-causing proteins. This technical guide provides a comprehensive overview of the discovery, synthesis, and key characteristics of this compound, intended for researchers, scientists, and professionals in the field of drug development.

This compound is a synthesized E3 ligase ligand-linker conjugate. It incorporates the well-established immunomodulatory drug lenalidomide (B1683929), which serves as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, connected to a three-unit polyethylene (B3416737) glycol (PEG) linker terminating in an iodine atom. This terminal iodine provides a reactive handle for subsequent conjugation to a target protein-binding ligand, forming a complete PROTAC molecule. One notable application of this conjugate is in the synthesis of SJF620, a potent PROTAC designed to degrade Bruton's Tyrosine Kinase (BTK).[1]

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its application in PROTAC synthesis.

PropertyValueReference
Chemical Formula C19H23IN2O6MedChemExpress
Molecular Weight 502.30 g/mol MedChemExpress
CAS Number 2738934-13-7MedChemExpress

Synthesis of this compound

The synthesis of this compound involves a multi-step process, beginning with the synthesis of the core lenalidomide molecule, followed by the attachment of the PEGylated linker. While the specific, detailed experimental protocol for the synthesis of this compound is proprietary and often found within specific research publications, a generalizable synthetic workflow can be described.

The synthesis of the lenalidomide core typically starts from a substituted nitrobenzoate derivative. A key step involves the cyclization with a glutamine derivative to form the characteristic phthalimide (B116566) ring structure of lenalidomide. The nitro group is then reduced to an amine, yielding lenalidomide.

The subsequent attachment of the PEG linker is a crucial step. This is generally achieved by reacting the amino group of lenalidomide with a pre-functionalized PEG3-iodine linker under conditions that favor amide bond formation.

Below is a logical workflow illustrating the key stages in the synthesis of a PROTAC utilizing this compound.

G cluster_synthesis Synthesis of this compound cluster_protac PROTAC Formation Nitrobenzoate Derivative Nitrobenzoate Derivative Nitro-Lenalidomide Intermediate Nitro-Lenalidomide Intermediate Nitrobenzoate Derivative->Nitro-Lenalidomide Intermediate Cyclization Glutamine Derivative Glutamine Derivative Glutamine Derivative->Nitro-Lenalidomide Intermediate Lenalidomide Lenalidomide Nitro-Lenalidomide Intermediate->Lenalidomide Reduction This compound This compound Lenalidomide->this compound PEGylation PEG3-iodine Linker PEG3-iodine Linker PEG3-iodine Linker->this compound Final PROTAC Final PROTAC This compound->Final PROTAC Conjugation Target Protein Ligand Target Protein Ligand Target Protein Ligand->Final PROTAC

Caption: Synthetic workflow for this compound and its subsequent use in PROTAC synthesis.

Mechanism of Action in PROTACs

Once incorporated into a PROTAC, the lenalidomide moiety of the molecule serves to recruit the Cereblon (CRBN) E3 ubiquitin ligase. This recruitment brings the target protein, bound by the other end of the PROTAC, into close proximity with the E3 ligase machinery. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

The following diagram illustrates the signaling pathway of a PROTAC utilizing a lenalidomide-based E3 ligase ligand.

G PROTAC PROTAC Ternary Complex Ternary Complex PROTAC->Ternary Complex Target Protein Target Protein Target Protein->Ternary Complex CRBN E3 Ligase CRBN E3 Ligase CRBN E3 Ligase->Ternary Complex Ubiquitinated Target Protein Ubiquitinated Target Protein Ternary Complex->Ubiquitinated Target Protein Ubiquitin Ubiquitin Ubiquitin->Ubiquitinated Target Protein Ubiquitination Proteasome Proteasome Ubiquitinated Target Protein->Proteasome Recognition Degraded Protein Fragments Degraded Protein Fragments Proteasome->Degraded Protein Fragments Degradation

Caption: Mechanism of action of a lenalidomide-based PROTAC for targeted protein degradation.

Experimental Protocols

Detailed experimental protocols are critical for the successful synthesis and application of this compound. The following represents a generalized protocol for the key steps involved.

Synthesis of Lenalidomide:

  • Step 1: Cyclization: React a suitable 2-bromomethyl-3-nitrobenzoate with L-glutamine methyl ester in a polar aprotic solvent such as acetonitrile. The reaction is typically carried out at an elevated temperature to drive the cyclization to completion, forming the nitro-lenalidomide intermediate.

  • Step 2: Reduction: The nitro group of the intermediate is reduced to a primary amine. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst in a solvent like methanol (B129727) or ethanol (B145695) under a hydrogen atmosphere.

Synthesis of this compound:

  • Step 1: Activation of PEG Linker (if necessary): The PEG3-iodine linker may require activation of a terminal functional group (e.g., a carboxylic acid) to facilitate coupling with the amine of lenalidomide. This can be achieved using standard peptide coupling reagents such as HATU or HOBt/EDC.

  • Step 2: Coupling Reaction: The activated PEG linker is reacted with lenalidomide in a suitable solvent like dimethylformamide (DMF) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA). The reaction is monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine completion.

  • Step 3: Purification: The final product, this compound, is purified from the reaction mixture using techniques such as column chromatography on silica (B1680970) gel or preparative high-performance liquid chromatography (HPLC) to achieve the desired purity.

Characterization:

The identity and purity of the synthesized this compound should be confirmed using a suite of analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of all expected protons and carbons.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Conclusion

This compound stands as a valuable and versatile tool in the rapidly advancing field of targeted protein degradation. Its well-defined structure, incorporating a potent E3 ligase ligand and a flexible, functionalized linker, makes it an attractive choice for the construction of novel PROTACs against a wide range of therapeutic targets. This guide provides a foundational understanding for researchers and drug developers looking to leverage this important molecule in their quest for new and effective therapies.

References

Methodological & Application

Synthesis Protocol for Lenalidomide-PEG3-Iodine: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For research, scientific, and drug development professionals, this document provides a detailed protocol for the synthesis of Lenalidomide-PEG3-iodine, a key intermediate in the development of Proteolysis Targeting Chimeras (PROTACs).

Lenalidomide (B1683929), a derivative of thalidomide, is a potent modulator of the E3 ubiquitin ligase Cereblon (CRBN). This property has made it a valuable component in the design of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins. The attachment of a polyethylene (B3416737) glycol (PEG) linker to lenalidomide, terminating in a reactive group such as iodine, facilitates the conjugation of a target protein-binding ligand, completing the PROTAC structure. This application note outlines a detailed procedure for the synthesis of this compound, based on established methodologies for the alkylation of lenalidomide.

Quantitative Data Summary

While a specific yield for the direct synthesis of this compound is not extensively reported in publicly available literature, the following table provides representative data for the key starting materials and the final product. Purity is typically assessed by High-Performance Liquid Chromatography (HPLC) and structural confirmation by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Purity
LenalidomideC₁₃H₁₃N₃O₃259.26>98%
1-Iodo-2-(2-(2-iodoethoxy)ethoxy)ethaneC₆H₁₂I₂O₂385.96>95%
This compound C₁₉H₂₅IN₄O₅ 532.33 >95%

Experimental Protocol: Synthesis of this compound

This protocol details the N-alkylation of the 4-amino group of lenalidomide with a PEG3-iodine linker. This procedure is adapted from established methods for the chemoselective alkylation of lenalidomide.[1]

Materials:

  • Lenalidomide

  • 1-Iodo-2-(2-(2-iodoethoxy)ethoxy)ethane (or a similar I-PEG3-I reagent)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexanes

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Nitrogen or Argon gas supply

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • HPLC system for purity analysis

  • NMR spectrometer for structural characterization

  • Mass spectrometer for molecular weight confirmation

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve lenalidomide (1.0 equivalent) in anhydrous N,N-Dimethylformamide (DMF).

  • Addition of Base: To the stirred solution, add N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents).

  • Addition of Linker: In a separate vial, dissolve 1-iodo-2-(2-(2-iodoethoxy)ethoxy)ethane (1.5 equivalents) in a minimal amount of anhydrous DMF. Add this solution dropwise to the lenalidomide-containing reaction mixture.

  • Reaction: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or HPLC-MS.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with dichloromethane (DCM) and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography.

    • A typical eluent system for purification is a gradient of ethyl acetate in hexanes. The exact gradient should be determined by TLC analysis.

    • Collect the fractions containing the desired product.

    • Combine the pure fractions and concentrate under reduced pressure to yield this compound as a solid.

  • Characterization:

    • Determine the purity of the final product by HPLC.

    • Confirm the structure of this compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Visualizations

Diagram 1: Synthesis Workflow of this compound

Synthesis_Workflow Synthesis of this compound Lenalidomide Lenalidomide Reaction N-Alkylation DIPEA, DMF 80-110 °C Lenalidomide->Reaction PEG3_Iodine 1-Iodo-2-(2-(2-iodoethoxy)ethoxy)ethane PEG3_Iodine->Reaction Workup Work-up (DCM, NaHCO3, Brine) Reaction->Workup Purification Purification (Silica Gel Chromatography) Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Chemical synthesis workflow for this compound.

Diagram 2: PROTAC-Mediated Protein Degradation Pathway

PROTAC_Pathway PROTAC Mechanism of Action cluster_0 Ternary Complex Formation cluster_1 Ubiquitination PROTAC Lenalidomide-PEG-Target Ligand (PROTAC) Target Target Protein PROTAC->Target binds CRBN Cereblon (CRBN) E3 Ligase PROTAC->CRBN recruits Ub_Target Ubiquitinated Target Protein CRBN->Ub_Target Ubiquitinates Ub Ubiquitin Ub->CRBN Proteasome Proteasome Ub_Target->Proteasome recognized by Degradation Degraded Peptides Proteasome->Degradation degrades into

Caption: Signaling pathway of PROTAC-mediated protein degradation.

References

Application Notes and Protocols for Lenalidomide-PEG3-iodine in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. Lenalidomide is a well-established ligand for the Cereblon (CRBN) E3 ligase, a component of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.

Lenalidomide-PEG3-iodine is a functionalized building block for PROTAC synthesis. It incorporates the high-affinity CRBN ligand, lenalidomide, connected to a 3-unit polyethylene (B3416737) glycol (PEG) linker terminating in an iodine atom. This terminal iodine provides a reactive handle for the covalent attachment of a POI-targeting ligand through various cross-coupling reactions, facilitating the rapid and efficient synthesis of novel PROTACs. Lenalidomide-based PROTACs have been reported to possess favorable physicochemical and pharmacokinetic properties, making them attractive candidates for targeted protein degradation.[1]

This document provides detailed application notes and protocols for the use of this compound in the synthesis and evaluation of PROTACs.

Data Presentation

The following table summarizes the performance of a representative lenalidomide-based PROTAC, SJF620, a potent degrader of Bruton's Tyrosine Kinase (BTK). This data highlights the potential for developing highly effective degraders using a lenalidomide-based CRBN ligand.

PROTAC NameTarget ProteinCell LineDC50DmaxReference
SJF620BTKvarious7.9 nM>95%[2]

Table 1: Performance of a Lenalidomide-Based PROTAC. DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, while Dmax is the maximum percentage of degradation achieved.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using Sonogashira Coupling

This protocol describes a general method for coupling a terminal alkyne-functionalized POI ligand to this compound.

Materials:

  • This compound

  • Alkyne-functionalized POI ligand

  • Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride)

  • Copper(I) iodide (CuI)

  • Anhydrous, degassed triethylamine (B128534) (TEA)

  • Anhydrous, degassed tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and the alkyne-functionalized POI ligand (1.1 eq) in anhydrous, degassed THF or DMF.

  • To this solution, add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.1 eq).

  • Add anhydrous, degassed triethylamine (3.0 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous ammonium (B1175870) chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent gradient (e.g., dichloromethane/methanol) to yield the final PROTAC.

Protocol 2: Synthesis of a PROTAC using Suzuki Coupling

This protocol outlines a general method for coupling a boronic acid or boronic ester-functionalized POI ligand to this compound.

Materials:

  • This compound

  • Boronic acid or boronic ester-functionalized POI ligand

  • Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) or other suitable palladium catalyst

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Degassed 1,4-dioxane (B91453) and water (e.g., 4:1 mixture)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask under an inert atmosphere, combine this compound (1.0 eq), the boronic acid or boronic ester-functionalized POI ligand (1.2 eq), Pd(dppf)Cl₂ (0.1 eq), and K₂CO₃ (3.0 eq).

  • Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a suitable solvent system to afford the desired PROTAC.

Protocol 3: Evaluation of PROTAC-Mediated Protein Degradation by Western Blot

This protocol details the steps to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.

Materials:

  • Cultured cells expressing the POI

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Normalize the protein concentrations and prepare samples for SDS-PAGE. Separate the proteins by gel electrophoresis and transfer them to a membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibody against the POI overnight at 4°C. Subsequently, incubate with the HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.[1]

Protocol 4: Assessment of Ternary Complex Formation using AlphaScreen

This protocol provides a method to assess the formation of the POI-PROTAC-CRBN ternary complex.

Materials:

  • Recombinant purified POI (e.g., His-tagged)

  • Recombinant purified CRBN-DDB1 complex (e.g., GST-tagged)

  • Synthesized PROTAC

  • AlphaScreen His-Tag Detection Kit (Donor Beads)

  • AlphaScreen GST Detection Kit (Acceptor Beads)

  • Assay buffer

  • 384-well microplate

  • Plate reader capable of AlphaScreen detection

Procedure:

  • Assay Setup: Prepare serial dilutions of the PROTAC in assay buffer.

  • Reaction Mixture: In a 384-well plate, add the recombinant POI, the recombinant CRBN-DDB1 complex, and the diluted PROTAC. Incubate at room temperature to allow for complex formation.

  • Bead Addition: Add the AlphaScreen Donor and Acceptor beads to the wells. Incubate in the dark according to the manufacturer's instructions.

  • Detection: Read the plate on an AlphaScreen-compatible plate reader. The signal generated is proportional to the amount of ternary complex formed. A characteristic bell-shaped curve is expected when plotting the signal against the PROTAC concentration.[3][4]

Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC Lenalidomide-PROTAC POI Protein of Interest (POI) PROTAC->POI Binds CRBN CRBN E3 Ligase PROTAC->CRBN POI_bound POI CRBN->POI_bound Ubiquitination Ub Ubiquitin Proteasome Proteasome POI_bound->Proteasome Degradation PROTAC_bound PROTAC POI_bound->PROTAC_bound CRBN_bound CRBN PROTAC_bound->CRBN_bound

Caption: Mechanism of action for a Lenalidomide-based PROTAC.

PROTAC_Synthesis_Workflow start Start Materials reagent1 This compound start->reagent1 reagent2 POI Ligand (with alkyne or boronic acid) start->reagent2 coupling Cross-Coupling Reaction (e.g., Sonogashira or Suzuki) reagent1->coupling reagent2->coupling purification Purification (Flash Chromatography) coupling->purification final_protac Final PROTAC purification->final_protac characterization Characterization (LC-MS, NMR) final_protac->characterization

Caption: General workflow for PROTAC synthesis.

Experimental_Validation_Workflow start Synthesized PROTAC cell_treatment Treat Cells with PROTAC start->cell_treatment alphascreen AlphaScreen Assay (Confirm Ternary Complex Formation) start->alphascreen western_blot Western Blot (Quantify Protein Degradation) cell_treatment->western_blot proteomics Quantitative Proteomics (Assess Specificity) cell_treatment->proteomics dc50_dmax Determine DC50 & Dmax western_blot->dc50_dmax off_target Identify Off-Target Effects proteomics->off_target ternary_complex Validate Mechanism alphascreen->ternary_complex

References

Experimental Guide for Developing Lenalidomide-Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the experimental design and development of Proteolysis Targeting Chimeras (PROTACs) that utilize Lenalidomide or its derivatives as an E3 ligase binder. These application notes and protocols are intended to furnish researchers, scientists, and drug development professionals with the necessary information to design, synthesize, and evaluate Lenalidomide-based PROTACs effectively.

Introduction to Lenalidomide-Based PROTACs

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to induce the degradation of a specific protein of interest (POI). A PROTAC typically consists of three components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.

Lenalidomide and its analogs, such as Thalidomide and Pomalidomide, are well-established ligands for the Cereblon (CRBN) E3 ligase. By incorporating Lenalidomide into a PROTAC, one can effectively recruit the CRL4-CRBN E3 ubiquitin ligase complex to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.

The development of a successful Lenalidomide-based PROTAC is a multi-step process that involves careful design, chemical synthesis, and extensive biological evaluation. This guide will walk through the critical stages of this process.

Design and Synthesis of Lenalidomide-Based PROTACs

The rational design of a PROTAC is crucial for its efficacy. Key considerations include the selection of a suitable POI ligand, the design of the linker, and the attachment point on the Lenalidomide moiety.

Selection of the Protein of Interest (POI) Ligand

The journey of a PROTAC begins with the identification of a ligand that binds to the target protein. This ligand, often referred to as the "warhead," provides the specificity for the PROTAC. The ideal POI ligand should possess a moderate to high affinity for the target protein. However, unlike traditional inhibitors, the ligand does not need to inhibit the protein's function; its primary role is to bring the POI into proximity with the E3 ligase.

Linker Design and Optimization

The linker is a critical determinant of a PROTAC's success, influencing its ability to form a stable and productive ternary complex (POI-PROTAC-E3 ligase). The length, composition, and attachment points of the linker must be empirically optimized.

  • Linker Length: The linker needs to be long enough to span the distance between the POI and the E3 ligase without causing steric hindrance, yet not so long that it leads to unproductive binding.

  • Linker Composition: The most commonly used linkers are based on polyethylene (B3416737) glycol (PEG) and alkyl chains. PEG linkers can improve solubility and cell permeability, while alkyl chains offer flexibility.

  • Attachment Point: The linker can be attached to different positions on the Lenalidomide scaffold, most commonly at the 4-amino position or the C5 position of the phthalimide (B116566) ring. The choice of attachment point can significantly impact the geometry of the ternary complex and, consequently, the degradation efficiency.

Synthesis of Lenalidomide-Based PROTACs

The synthesis of a Lenalidomide-based PROTAC typically involves a convergent strategy where the POI ligand, the linker, and the Lenalidomide moiety are synthesized separately and then coupled together. A common approach involves the chemoselective alkylation or acylation of the 4-amino group of Lenalidomide with a linker that has a reactive group at the other end for conjugation to the POI ligand.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis POI_Ligand POI Ligand Synthesis/Acquisition Coupling_2 Couple POI Ligand to Linker-Lenalidomide POI_Ligand->Coupling_2 Linker_Synthesis Linker Synthesis with Functional Groups Coupling_1 Couple Linker to Lenalidomide Linker_Synthesis->Coupling_1 Lenalidomide_Derivative Lenalidomide Derivative Synthesis Lenalidomide_Derivative->Coupling_1 Coupling_1->Coupling_2 Final_PROTAC Purified PROTAC Coupling_2->Final_PROTAC

General synthetic workflow for a Lenalidomide-based PROTAC.

In Vitro and Cellular Evaluation of PROTACs

Once synthesized, the PROTAC must be rigorously tested to evaluate its efficacy and mechanism of action. This involves a series of in vitro and cell-based assays.

Data Presentation: Efficacy of Lenalidomide-Based PROTACs

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes data for several reported Lenalidomide-based PROTACs targeting different proteins.

PROTAC Name/IDTarget ProteinCell LineDC50 (nM)Dmax (%)Linker TypeReference
dBET1BRD4MV4;118>98PEG[1]
ARV-771BRD422Rv1<1>95Not Specified[2]
PROTAC 1RIPK2THP-16.3~95PEG[3]
SJF620BTKMOLM-147.9>90PEG[4]
Compound 5PCAF/GCN5MOLT-410>90PEG/Alkyl[5]
Experimental Protocols

Detailed methodologies for the key experiments are provided below.

This protocol is a standard method for quantifying the reduction in target protein levels following PROTAC treatment.

Materials:

  • Cell line of interest

  • Lenalidomide-based PROTAC

  • DMSO (vehicle control)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the POI overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.

Western_Blot_Workflow Start Cell Treatment with PROTAC Cell_Lysis Cell Lysis and Protein Extraction Start->Cell_Lysis Protein_Quantification Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (Anti-POI & Loading Control) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection (ECL) Secondary_Ab->Detection Analysis Data Analysis (Densitometry) Detection->Analysis

Workflow for Western Blot analysis of PROTAC-mediated degradation.

Studying the formation of the ternary complex is crucial for understanding the mechanism of action of a PROTAC. Several biophysical techniques can be employed for this purpose.

A. Surface Plasmon Resonance (SPR)

Principle: SPR measures the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time.

Procedure Outline:

  • Immobilize the E3 ligase (e.g., CRBN) on the sensor chip.

  • Inject the PROTAC alone to measure its binary interaction with the E3 ligase.

  • Inject the POI alone to assess any non-specific binding to the E3 ligase.

  • Inject a pre-incubated mixture of the PROTAC and the POI over the E3 ligase surface. An enhanced binding response compared to the PROTAC alone indicates ternary complex formation.

  • Analyze the data to determine binding affinities (KD) and kinetics (kon, koff).

B. Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).

Procedure Outline:

  • Place the E3 ligase in the sample cell.

  • Titrate the PROTAC into the E3 ligase solution to determine the binary binding parameters.

  • In a separate experiment, place a pre-formed complex of the E3 ligase and the PROTAC in the sample cell.

  • Titrate the POI into this solution. The heat change will reflect the formation of the ternary complex.

C. Fluorescence Polarization (FP) Assay

Principle: FP measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner.

Procedure Outline:

  • Label either the POI ligand or a known CRBN binder with a fluorescent probe.

  • In a competitive binding experiment, measure the displacement of the fluorescent probe from its binding partner by the PROTAC.

  • To study ternary complex formation, pre-incubate the E3 ligase and POI with the PROTAC and then add the fluorescent probe. A change in polarization will indicate the formation of the ternary complex.

Ternary_Complex_Logic PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI POI POI->Ternary_Complex Binds E3_Ligase E3 Ligase (CRBN) E3_Ligase->Ternary_Complex Binds

Logical relationship of components in a ternary complex.

This assay determines the effect of the PROTAC on cell viability.

Materials:

  • Cell line of interest

  • Lenalidomide-based PROTAC

  • DMSO (vehicle control)

  • Cell culture medium and supplements

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC or vehicle control.

  • Incubation: Incubate the plate for a specified time (e.g., 72 hours).

  • Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the signal (luminescence or absorbance) using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control and plot the dose-response curve to determine the IC50 (half-maximal inhibitory concentration).

Conclusion

The development of Lenalidomide-based PROTACs represents a promising therapeutic strategy for targeting a wide range of disease-causing proteins. A systematic approach that combines rational design, efficient synthesis, and rigorous biological evaluation is essential for success. The protocols and data presented in this guide provide a solid foundation for researchers to embark on the development of novel and effective protein degraders.

References: [1] Winter, G. E., et al. (2015). DRUG DEVELOPMENT: Phthalimide conjugation as a strategy for in vivo target protein degradation. Science, 348(6241), 1376-1381. [2] Raina, K., et al. (2016). PROTAC-induced BET protein degradation as a therapeutic strategy for treating castration-resistant prostate cancer. Proceedings of the National Academy of Sciences, 113(26), 7124-7129. [3] Pao, L. H., et al. (2021). Development of a selective RIPK2 degrader for the treatment of inflammatory diseases. Journal of Medicinal Chemistry, 64(15), 11616-11639. [4] Zorba, A., et al. (2018). Delineating the role of cooperativity in the design of potent PROTACs for BTK. Proceedings of the National Academy of Sciences, 115(31), E7285-E7292. [5] Vann, K. R., et al. (2021). A PROTAC screen for targeting the undruggable human kinome. Cell Chemical Biology, 28(6), 860-872.e15.

References

Application Notes: Synthesis and Application of a Lenalidomide-PEG3-Iodoacetamide PROTAC for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation utilizing Proteolysis Targeting Chimeras (PROTACs) has emerged as a transformative therapeutic modality. PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These molecules consist of a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[1] Lenalidomide is a well-established ligand for the Cereblon (CRBN) E3 ligase and is frequently incorporated into PROTAC design.[2]

These application notes provide a detailed protocol for the synthesis of a key PROTAC intermediate, Lenalidomide-PEG3-Iodoacetamide, and its subsequent conjugation to a cysteine-containing ligand targeting a protein of interest. As a representative example, we will focus on the degradation of Bromodomain-containing protein 4 (BRD4), a critical epigenetic reader and transcriptional regulator implicated in various cancers.[3] Detailed protocols for the characterization of the resulting PROTAC and the assessment of its biological activity, including target engagement, protein degradation, and cellular effects, are also provided.

Signaling Pathway and Mechanism of Action

The fundamental mechanism of action for a lenalidomide-based PROTAC targeting BRD4 involves the formation of a ternary complex between BRD4, the PROTAC, and the CRBN E3 ligase.[2] This proximity, induced by the PROTAC, leads to the polyubiquitination of BRD4 by the E3 ligase complex.[2] The polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome.[2] The degradation of BRD4 results in the downregulation of its target genes, including the proto-oncogene c-MYC, leading to anti-proliferative effects in cancer cells.[2][3]

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC Lenalidomide-PEG3- Target Ligand PROTAC Ternary_Complex BRD4-PROTAC-CRBN Ternary Complex PROTAC->Ternary_Complex BRD4 BRD4 (Target Protein) BRD4->Ternary_Complex cMYC_Transcription c-MYC Gene Transcription BRD4->cMYC_Transcription Promotes CRBN CRBN E3 Ligase CRBN->Ternary_Complex Recruitment Ub_BRD4 Polyubiquitinated BRD4 Ternary_Complex->Ub_BRD4 Ubiquitination Ub Ubiquitin Ub->Ub_BRD4 Proteasome 26S Proteasome Ub_BRD4->Proteasome Recognition Ub_BRD4->cMYC_Transcription Inhibits Degraded_BRD4 Degraded Peptides Proteasome->Degraded_BRD4 Degradation Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis cMYC_Transcription->Cell_Cycle_Arrest Leads to Biological_Evaluation_Workflow cluster_workflow Biological Evaluation of BRD4-Targeting PROTAC A Cell Culture (e.g., THP-1, MDA-MB-231) B PROTAC Treatment (Dose-response & Time-course) A->B C Ternary Complex Formation Assay (TR-FRET) B->C Target Engagement D Protein Degradation Analysis (Western Blot or HiBiT Assay) B->D Protein Knockdown F Cell Viability Assay (e.g., CellTiter-Glo) B->F Cellular Effect G Data Analysis (DC50, Dmax, IC50) C->G E Downstream Pathway Analysis (c-MYC Western Blot) D->E Functional Outcome D->G E->G F->G

References

Application Notes: Cell-Based Assays for Characterizing Lenalidomide-Based PROTAC Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. A PROTAC molecule is bifunctional, containing a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

Lenalidomide and its analogs (immunomodulatory drugs or IMiDs) are widely used as E3 ligase ligands that recruit Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. This application note provides a detailed overview and protocols for essential cell-based assays to characterize the activity and efficacy of Lenalidomide-based PROTACs.

Mechanism of Action: Lenalidomide-Based PROTACs

Lenalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitin (B1169507) chain is recognized by the 26S proteasome, which then degrades the target protein.

G cluster_0 cluster_1 cluster_2 cluster_3 PROTAC Lenalidomide PROTAC Target Target Protein Ternary_Complex Target-PROTAC-CRBN Ternary Complex Target->Ternary_Complex + PROTAC CRBN CRBN E3 Ligase (CRL4) CRBN->Ternary_Complex + PROTAC PolyUb_Target Poly-ubiquitinated Target Protein Ternary_Complex->PolyUb_Target + Ub Ub Ubiquitin (Ub) Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_Target->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Mechanism of action for a Lenalidomide-based PROTAC.

Key Cell-Based Assays & Protocols

The characterization of a PROTAC involves a series of assays to confirm target degradation, assess cellular potency, and understand downstream functional consequences.

G cluster_0 Phase 1: Primary Screening & Potency cluster_1 Phase 2: Functional Impact A1 Seed Cells A2 Treat with PROTAC (Dose-Response) A1->A2 A3 Lyse Cells & Prepare Lysate A2->A3 A4 Quantify Target Protein Level (e.g., Western Blot, HiBiT) A3->A4 A5 Determine DC50 & Dmax A4->A5 B1 Seed Cells B2 Treat with PROTAC (Dose-Response) B1->B2 B3 Incubate (e.g., 72h) B2->B3 B4 Measure Cell Viability (e.g., CellTiter-Glo) B3->B4 B5 Determine IC50 / GI50 B4->B5

Caption: General experimental workflow for PROTAC characterization.

Target Protein Degradation Assays

The primary goal of a PROTAC is to induce the degradation of a specific target protein. It is crucial to quantify this degradation in a dose- and time-dependent manner.

A. Western Blotting

Western blotting provides a semi-quantitative assessment of the target protein levels and confirms the specificity of the PROTAC.

Protocol: Western Blot for Target Degradation

  • Cell Seeding: Seed cells (e.g., HEK293T, or a cancer cell line expressing the target) in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of treatment.

  • PROTAC Treatment: The next day, treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Lysis:

    • Wash cells once with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody specific to the target protein overnight at 4°C.

    • Incubate with a loading control antibody (e.g., GAPDH, β-actin) as well.

    • Wash the membrane 3x with TBST.

    • Incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imager.

  • Analysis: Quantify the band intensity using software like ImageJ. Normalize the target protein signal to the loading control signal. Plot the normalized values against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

B. HiBiT-Based Lytic Assay

The HiBiT system is a sensitive bioluminescent reporter technology ideal for high-throughput, quantitative measurement of protein degradation. It relies on the complementation of a small 11-amino-acid tag (HiBiT), knocked into the endogenous target protein locus using CRISPR/Cas9, with the larger LgBiT subunit.

Protocol: HiBiT Assay for Quantitative Target Degradation

  • Cell Seeding: Seed HiBiT-tagged cells in a white, 96-well clear-bottom plate.

  • PROTAC Treatment: Treat cells with a serial dilution of the PROTAC and incubate for the desired time (e.g., 2-24 hours).

  • Detection:

    • Equilibrate the plate and detection reagents to room temperature.

    • Add the Nano-Glo® HiBiT Lytic Detection System reagent (containing LgBiT, substrate, and lysis buffer) directly to the wells.

    • Mix on a plate shaker for 3-5 minutes to induce cell lysis and facilitate complementation.

    • Incubate for an additional 10 minutes at room temperature.

  • Measurement: Read the luminescence on a plate reader.

  • Analysis: Normalize the luminescence signal to the vehicle control wells. Plot the data using a non-linear regression model (log(inhibitor) vs. response -- variable slope) to calculate DC50 and Dmax values.

Cell Viability and Proliferation Assays

If the target protein is essential for cell survival or proliferation, its degradation should lead to a decrease in cell viability.

Protocol: CellTiter-Glo® 2.0 for Cell Viability

  • Cell Seeding: Seed cells in a white, 96-well clear-bottom plate at an appropriate density.

  • PROTAC Treatment: The following day, treat the cells with a serial dilution of the PROTAC.

  • Incubation: Incubate the plate for a prolonged period, typically 48 to 72 hours, to allow for functional consequences of target degradation to manifest.

  • Detection:

    • Equilibrate the plate and the CellTiter-Glo® 2.0 reagent to room temperature.

    • Add a volume of CellTiter-Glo® 2.0 reagent equal to the volume of media in the well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read the luminescence on a plate reader.

  • Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 or GI50 (concentration for 50% inhibition of growth).

Data Presentation: Quantitative Summary

Clear and concise presentation of quantitative data is essential for comparing the efficacy of different PROTAC molecules.

Table 1: Target Degradation Potency (DC50) and Efficacy (Dmax) Data obtained from a 24-hour treatment in a relevant cell line (e.g., MM.1S for B-cell targets).

PROTAC CompoundTarget ProteinDC50 (nM)Dmax (%)Assay Method
PROTAC-ABRD45.295HiBiT
PROTAC-BBTK12.892Western Blot
PROTAC-CSTAT325.188HiBiT
Negative ControlBRD4>10,000<10HiBiT

Table 2: Antiproliferative Activity (IC50 / GI50) Data obtained from a 72-hour treatment.

PROTAC CompoundTarget ProteinIC50 (nM)Assay Method
PROTAC-ABRD48.5CellTiter-Glo®
PROTAC-BBTK21.4CellTiter-Glo®
PROTAC-CSTAT348.0CellTiter-Glo®
Negative ControlBRD4>10,000CellTiter-Glo®

Downstream Signaling Pathway Analysis

Degrading a target protein is expected to modulate its downstream signaling pathways. Analyzing these effects confirms the functional consequences of PROTAC-mediated degradation. For example, degrading a kinase should lead to the dephosphorylation of its substrates.

G Upstream Upstream Signal Kinase Target Kinase (e.g., BTK) Upstream->Kinase Activates Substrate Substrate Kinase->Substrate Phosphorylates Degradation Proteasomal Degradation Kinase->Degradation pSubstrate Phospho-Substrate (p-Substrate) Downstream Downstream Effect (e.g., Cell Proliferation) pSubstrate->Downstream Promotes PROTAC Lenalidomide PROTAC PROTAC->Kinase Induces

Caption: Downstream effects of PROTAC-mediated kinase degradation.

This can be verified by Western blot using phospho-specific antibodies against known substrates of the target protein. A decrease in the phospho-substrate signal upon PROTAC treatment provides strong evidence of functional target engagement and pathway modulation.

Application Notes and Protocols for Developing BTK Degrader PROTACs with Lenalidomide-PEG3-iodine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that induce the degradation of specific target proteins via the ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2] The formation of a ternary complex between the E3 ligase, the PROTAC, and the POI leads to the ubiquitination and subsequent degradation of the target protein.[1]

Bruton's tyrosine kinase (BTK) is a crucial non-receptor tyrosine kinase involved in B-cell receptor (BCR) signaling pathways, making it a prime therapeutic target for various B-cell malignancies and autoimmune diseases.[2][3] PROTACs designed to target BTK for degradation offer a powerful alternative to traditional inhibition by completely removing the protein, which can lead to a more profound and sustained biological response.[2]

This document provides detailed application notes and protocols for the development and evaluation of BTK degrader PROTACs utilizing a Lenalidomide-based Cereblon (CRBN) E3 ligase ligand conjugated to a BTK inhibitor via a PEG3 linker with an iodine handle (Lenalidomide-PEG3-iodine).

PROTAC Synthesis and Mechanism of Action

The synthesis of a BTK degrader PROTAC using this compound involves the conjugation of a BTK inhibitor (warhead) to the iodine-terminated PEG linker of the this compound molecule. Lenalidomide serves as the E3 ligase-recruiting ligand, specifically engaging the Cereblon (CRBN) substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase.[4][5]

An example of a potent BTK degrader PROTAC synthesized using this linker is SJF620.[4] The general mechanism of action for such a PROTAC is depicted below.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC BTK PROTAC (Lenalidomide-Linker-BTK Inhibitor) Ternary_Complex Ternary Complex (BTK-PROTAC-CRBN) PROTAC->Ternary_Complex Binds BTK BTK Protein (Target) BTK->Ternary_Complex CRBN Cereblon (CRBN) E3 Ligase Complex CRBN->Ternary_Complex Poly_Ub_BTK Poly-ubiquitinated BTK Ternary_Complex->Poly_Ub_BTK Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_BTK->Proteasome Recognition Degraded_BTK Proteasome->Degraded_BTK Degradation

Caption: PROTAC-mediated degradation of BTK protein.

Quantitative Data Summary

The efficacy of a BTK degrader PROTAC is quantified by its half-maximal degradation concentration (DC50), the maximum percentage of degradation (Dmax), and its half-maximal inhibitory concentration (IC50) for cell viability. Below is a summary of reported data for representative BTK-targeting PROTACs.

Compound IDE3 Ligase RecruitedBTK LigandLinkerDC50 (nM)Dmax (%)Cell LineReference
SJF620 CereblonIbrutinib derivativePEG37.9>95MOLM-14[4]
MT802 CereblonIbrutinib derivativePEG~1>90MOLM-14[6]
RC-1 CereblonIbrutinib derivativeProprietary8-40>90MOLM-14[6]
NX-2127 CereblonNot DisclosedNot Disclosed>80% degradation at 100mg dose>80Peripheral Blood (in patients)[7]
TQ-3959 CereblonSpebrutinib derivativeNot Disclosed0.4Not ReportedTMD-8[8]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of a newly synthesized BTK degrader PROTAC.

Experimental Workflow

Experimental_Workflow cluster_assays Cellular Assays start Synthesize BTK PROTAC cell_culture Cell Culture (e.g., MOLM-14, TMD-8) start->cell_culture treatment PROTAC Treatment (Dose-response & Time-course) cell_culture->treatment western_blot Western Blot (BTK Degradation) treatment->western_blot viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability_assay ubiquitination_assay Ubiquitination Assay (Immunoprecipitation) treatment->ubiquitination_assay data_analysis Data Analysis (DC50, Dmax, IC50) western_blot->data_analysis viability_assay->data_analysis conclusion Evaluate PROTAC Efficacy ubiquitination_assay->conclusion Mechanistic Insight data_analysis->conclusion

Caption: General experimental workflow for evaluating a BTK PROTAC.

Protocol 1: Western Blot for BTK Degradation

This protocol is used to quantify the levels of BTK protein in cells following treatment with the PROTAC.[9]

Materials:

  • Cell culture reagents and appropriate cell line (e.g., MOLM-14, TMD-8)

  • BTK PROTAC compound and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-BTK and anti-loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight (for adherent cells). Treat cells with increasing concentrations of the BTK PROTAC (e.g., 0.1 nM to 1000 nM) and a vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis: Harvest cells and wash twice with ice-cold PBS.[3] Lyse the cells in RIPA buffer on ice for 30 minutes.[10] Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[3]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.[3][10]

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes. Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.[3]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[9][10]

    • Incubate the membrane with the primary anti-BTK antibody overnight at 4°C.[3][9]

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[3][10]

    • Wash the membrane again as in the previous step.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.[9]

    • Capture the signal using an imaging system.[3]

    • Quantify band intensities using densitometry software (e.g., ImageJ).[3] Normalize the BTK band intensity to the loading control.

    • Calculate the percentage of BTK degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[9]

Protocol 2: Cell Viability Assay (MTT or CellTiter-Glo®)

This protocol assesses the effect of BTK degradation on cell proliferation and viability.[1]

Materials:

  • 96-well plates (clear for MTT, opaque-walled for CellTiter-Glo®)

  • Cell line and culture medium

  • BTK PROTAC compound

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Solubilization solution (for MTT)

  • Plate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo®)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) in 100 µL of culture medium.[1] Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the BTK PROTAC in culture medium. Treat the cells with various concentrations of the PROTAC and a vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C, 5% CO₂.[1]

  • Assay and Data Acquisition:

    • For MTT Assay: Add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.[11] Add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.[11] Read the absorbance at the appropriate wavelength.

    • For CellTiter-Glo® Assay: Equilibrate the plate and reagent to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. Mix on an orbital shaker for 2 minutes to induce cell lysis.[1] Record the luminescence using a luminometer.[1]

  • Data Analysis: Subtract the background signal (from wells with medium only). Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the percentage of viability against the PROTAC concentration and use non-linear regression to determine the IC50 value.[1]

Protocol 3: In-Cell Ubiquitination Assay (Immunoprecipitation)

This assay confirms that the PROTAC-induced degradation of BTK is mediated by the ubiquitin-proteasome system.[12]

Materials:

  • Cells treated with BTK PROTAC, vehicle control, and a proteasome inhibitor (e.g., MG132) as a positive control.

  • Lysis buffer

  • Anti-BTK antibody for immunoprecipitation

  • Protein A/G magnetic beads

  • Anti-ubiquitin antibody for Western blot detection

  • Other reagents for Western blotting as described in Protocol 1.

Procedure:

  • Cell Treatment and Lysis: Treat cells with the BTK PROTAC, vehicle, and/or a proteasome inhibitor for a specified time. Lyse the cells as described in the Western Blot protocol.

  • Immunoprecipitation (IP):

    • Pre-clear the cell lysates by incubating with Protein A/G beads.

    • Incubate the pre-cleared lysates with an anti-BTK antibody overnight at 4°C to form antibody-antigen complexes.[10]

    • Add Protein A/G beads to capture the immune complexes and incubate for 2-4 hours.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.[10]

  • Elution and Western Blot:

    • Elute the captured proteins from the beads by boiling in Laemmli sample buffer.

    • Perform SDS-PAGE and Western blot analysis as described in Protocol 1.

    • Probe the membrane with an anti-ubiquitin antibody to detect poly-ubiquitinated BTK, which will appear as a high-molecular-weight smear.

A successful ubiquitination assay will show an increase in the ubiquitination of BTK in cells treated with the PROTAC, particularly in the presence of a proteasome inhibitor which prevents the degradation of the ubiquitinated protein.[12]

References

Application Notes and Protocols for Lenalidomide-PEG3-iodine in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenalidomide-PEG3-iodine is a key bifunctional molecule utilized in the development of Proteolysis Targeting Chimeras (PROTACs), an emerging and powerful strategy in targeted cancer therapy. This molecule incorporates three essential components: the Lenalidomide moiety, which serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN); a three-unit polyethylene (B3416737) glycol (PEG3) linker, which provides appropriate spacing and solubility; and a terminal iodine atom, which acts as a reactive handle for conjugation to a target protein ligand.

The primary application of this compound is in the synthesis of PROTACs. PROTACs are designed to bring a target protein of interest into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This targeted protein degradation approach offers a distinct advantage over traditional inhibitors, as it can eliminate the entire protein from the cell, potentially overcoming resistance mechanisms and targeting proteins previously considered "undruggable."

These application notes provide an overview of the utility of this compound in cancer research, detailing its mechanism of action and providing protocols for its application in the synthesis and evaluation of novel PROTACs for anticancer applications.

Mechanism of Action: PROTACs Derived from this compound

PROTACs synthesized using this compound function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). The Lenalidomide portion of the PROTAC binds to the CRBN subunit of the CRL4-CRBN E3 ubiquitin ligase complex.[1] Simultaneously, the other end of the PROTAC, which is conjugated to a ligand for a specific cancer-associated protein (the "protein of interest" or POI), binds to its target.

This dual binding creates a ternary complex between the E3 ligase, the PROTAC, and the target protein. The formation of this complex brings the target protein into close proximity to the E3 ligase, facilitating the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. This polyubiquitination marks the target protein for recognition and degradation by the 26S proteasome, leading to its selective removal from the cell.[2]

The degradation of key oncogenic proteins can disrupt cancer cell signaling pathways, inhibit tumor growth, and induce apoptosis. A notable example is the degradation of Bruton's tyrosine kinase (BTK), a crucial enzyme in B-cell malignancies. The PROTAC SJF620, synthesized using a Lenalidomide-based E3 ligase ligand, is a potent degrader of BTK.[3][4]

Signaling Pathway

The signaling pathway initiated by a Lenalidomide-based PROTAC is a prime example of targeted protein degradation. The key event is the formation of the ternary complex, which then triggers the ubiquitination cascade, ultimately leading to the degradation of the target protein and the subsequent downstream cellular effects.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC Lenalidomide-based PROTAC Ternary_Complex Target-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex Target Target Protein (e.g., BTK) Target->Ternary_Complex E3_Ligase CRL4-CRBN E3 Ligase E3_Ligase->Ternary_Complex Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_Target->Proteasome Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degradation

Caption: PROTAC-mediated protein degradation pathway.

Data Presentation

The efficacy of PROTACs derived from this compound is typically quantified by their ability to induce the degradation of the target protein (DC50) and to inhibit cancer cell growth (IC50 or GI50). The table below summarizes quantitative data for representative Lenalidomide-based PROTACs in various cancer cell lines.

PROTAC NameTarget ProteinE3 Ligase LigandCancer Cell LineDC50 (nM)IC50/GI50 (nM)Reference
SJF620 BTKLenalidomide analogMOLM-14 (AML)7.9>10,000[4][5]
SJF620 BTKLenalidomide analogMino (MCL)-12[6]
Pomalidomide-based EGFR PROTAC (Cpd 16) EGFRPomalidomideMCF-7 (Breast)Dmax = 96%5.55x more active than erlotinib[7]
Pomalidomide-based EGFR PROTAC (Cpd 16) EGFRPomalidomideHepG-2 (Liver)-4.34x more active than erlotinib[7]
Pomalidomide-based EGFR PROTAC (Cpd 16) EGFRPomalidomideHCT-116 (Colon)-5.04x more active than erlotinib[7]
Pomalidomide-based EGFR PROTAC (Cpd 16) EGFRPomalidomideA549 (Lung)-7.18x more active than erlotinib[7]
6-fluoro-lenalidomide IKZF1, IKZF3, CK1α6-fluoro-lenalidomideMM1.S (Multiple Myeloma)-Stronger than Lenalidomide[8]
6-fluoro-lenalidomide IKZF1, IKZF3, CK1α6-fluoro-lenalidomideH929 (Multiple Myeloma)-Stronger than Lenalidomide[8]
6-fluoro-lenalidomide IKZF1, IKZF3, CK1α6-fluoro-lenalidomideMDS-L (Myelodysplastic Syndrome)-Stronger than Lenalidomide[8]

Note: DC50 is the concentration of the PROTAC that results in 50% degradation of the target protein. IC50/GI50 is the concentration that inhibits cell growth by 50%. Dmax represents the maximum percentage of protein degradation achieved.

Experimental Protocols

Protocol 1: Synthesis of a Representative PROTAC (e.g., BTK Degrader) using this compound

This protocol describes a general method for the synthesis of a PROTAC by conjugating this compound with a phenolic moiety on a target protein ligand, exemplified by the synthesis of a Bruton's Tyrosine Kinase (BTK) degrader. This is based on the principle of chemoselective alkylation.[9]

Materials:

  • This compound

  • BTK inhibitor with a free phenol (B47542) group (e.g., a derivative of ibrutinib)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reverse-phase preparatory HPLC system

  • Lyophilizer

  • NMR spectrometer and Mass spectrometer for characterization

Procedure:

  • Reaction Setup: In a clean, dry reaction vial, dissolve the BTK inhibitor (1 equivalent) in anhydrous DMF.

  • Addition of Base: Add DIPEA (2-3 equivalents) to the solution. Stir the mixture at room temperature for 10-15 minutes.

  • Addition of this compound: Add a solution of this compound (1.1-1.5 equivalents) in anhydrous DMF to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by reverse-phase preparatory HPLC to obtain the desired PROTAC.

  • Characterization: Confirm the identity and purity of the final PROTAC product by NMR and mass spectrometry.

  • Lyophilization: Lyophilize the pure fractions to obtain the final product as a solid.

PROTAC_Synthesis_Workflow cluster_workflow PROTAC Synthesis Workflow Start Start Dissolve_Ligand Dissolve Target Ligand in anhydrous DMF Start->Dissolve_Ligand Add_Base Add DIPEA Dissolve_Ligand->Add_Base Add_Len_PEG_I Add this compound Add_Base->Add_Len_PEG_I React React for 12-24h Add_Len_PEG_I->React Workup Aqueous Work-up and Extraction React->Workup Purify Purify by Prep-HPLC Workup->Purify Characterize Characterize by NMR and MS Purify->Characterize End End Characterize->End

Caption: Workflow for PROTAC synthesis.

Protocol 2: Western Blot Analysis of PROTAC-Induced Protein Degradation

This protocol outlines the steps to assess the degradation of a target protein in cancer cells following treatment with a Lenalidomide-based PROTAC.[1]

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Lenalidomide-based PROTAC

  • DMSO (vehicle control)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding: Seed the cancer cells in multi-well plates at an appropriate density and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer on ice.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the primary antibody for the loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.

Protocol 3: Cell Viability Assay

This protocol is to determine the effect of a Lenalidomide-based PROTAC on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Lenalidomide-based PROTAC

  • DMSO (vehicle control)

  • 96-well plates

  • Cell viability reagent (e.g., MTS, MTT, or CellTiter-Glo)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC. Include a vehicle-only control.

  • Incubation: Incubate the plate for a predetermined period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Normalize the readings to the vehicle-treated control wells and plot the cell viability against the PROTAC concentration to determine the IC50 or GI50 value.

Experimental_Logic cluster_logic Experimental Logic Flow Hypothesis Hypothesis: Lenalidomide-based PROTAC degrades target and inhibits cancer cell growth. Synthesis Synthesize PROTAC using This compound Hypothesis->Synthesis Degradation_Assay Western Blot: Assess Target Protein Degradation (Determine DC50) Synthesis->Degradation_Assay Viability_Assay Cell Viability Assay: Measure Anti-proliferative Effect (Determine IC50/GI50) Synthesis->Viability_Assay Data_Analysis Analyze and Correlate Degradation with Cell Viability Degradation_Assay->Data_Analysis Viability_Assay->Data_Analysis Conclusion Conclusion: Efficacy of the PROTAC as an anti-cancer agent. Data_Analysis->Conclusion

Caption: Logical flow of experiments.

References

Application Notes and Protocols for In Vitro Ubiquitination Assays with Lenalidomide-Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to harness the cell's natural protein disposal system to eliminate disease-causing proteins.[1] Lenalidomide-based PROTACs specifically recruit the Cereblon (CRBN) E3 ubiquitin ligase, a component of the CULLIN-RING Ligase 4 (CRL4) complex, to a protein of interest (POI), leading to its ubiquitination and subsequent degradation by the 26S proteasome.[2][3]

In vitro ubiquitination assays are a cornerstone in the development and characterization of these PROTACs. They provide a direct measure of a PROTAC's ability to form a productive ternary complex (PROTAC-POI-E3 ligase) and mediate the transfer of ubiquitin to the target protein in a controlled, cell-free environment.[2] This application note provides detailed protocols and data presentation guidelines for performing and analyzing in vitro ubiquitination assays with Lenalidomide-based PROTACs.

Mechanism of Action: Lenalidomide-Based PROTACs

Lenalidomide (B1683929) and its analogs act as "molecular glues" that bind to Cereblon, inducing a conformational change that allows for the recruitment of neosubstrates.[3] PROTACs leverage this by linking a Lenalidomide-based ligand to a ligand for a specific POI. This bifunctional nature brings the POI into close proximity with the CRL4-CRBN E3 ligase complex, facilitating the enzymatic cascade of ubiquitination.[2]

PROTAC_Mechanism cluster_ub_cascade Ubiquitination Cascade cluster_protac_action PROTAC-Mediated Ubiquitination E1 E1 (Ub-Activating Enzyme) E1_Ub E1~Ub E1->E1_Ub E2 E2 (Ub-Conjugating Enzyme) E2_Ub E2~Ub E2->E2_Ub ATP ATP ATP->E1 Activates Ub Ubiquitin Ub->E1 E1_Ub->E2 Ternary_Complex POI-PROTAC-CRBN Ternary Complex E2_Ub->Ternary_Complex Ub Transfer PROTAC Lenalidomide-based PROTAC POI Protein of Interest (POI) PROTAC->POI CRBN CRL4-CRBN E3 Ligase PROTAC->CRBN POI->Ternary_Complex CRBN->Ternary_Complex POI_Ub Polyubiquitinated POI Ternary_Complex->POI_Ub Proteasome 26S Proteasome POI_Ub->Proteasome Degradation Degradation Proteasome->Degradation

Figure 1: Mechanism of Lenalidomide-based PROTAC-mediated protein ubiquitination and degradation.

Quantitative Data Summary

The efficacy of a PROTAC in mediating ubiquitination can be quantified. The following table summarizes key parameters often determined from in vitro ubiquitination assays.

ParameterDescriptionTypical Value RangeAnalytical Method
UbC50 The concentration of PROTAC required to achieve 50% of the maximal ubiquitination of the target protein.0.1 - 10 µMWestern Blot, ELISA, TR-FRET
Ubmax The maximum level of target protein ubiquitination achieved at saturating PROTAC concentrations.VariesWestern Blot, ELISA, TR-FRET
Hook Effect A phenomenon where the efficiency of ubiquitination decreases at very high PROTAC concentrations due to the formation of non-productive binary complexes.[1]Observed at >10 µMWestern Blot, ELISA, TR-FRET

Experimental Protocols

Western Blot-Based In Vitro Ubiquitination Assay

This is a conventional and widely used method to visualize the ubiquitination of a target protein.

Materials and Reagents:

ComponentStock ConcentrationFinal ConcentrationNotes
E1 Activating Enzyme (e.g., UBE1)5 µM100 - 150 nM
E2 Conjugating Enzyme (e.g., UBE2D2/UbcH5b)40 µM100 - 500 nMUBE2D2 is commonly used with CRBN.[2]
E3 Ligase Complex (CRL4-CRBN)1 µM20 - 100 nMPurified DDB1-CUL4A-RBX1-CRBN complex.
Protein of Interest (POI)10 µM0.5 - 5 µM
Ubiquitin10 mg/mL (1.17 mM)50 - 100 µM
Lenalidomide-based PROTAC10 mM in DMSO0.1 - 10 µM
ATP100 mM2 - 5 mMPrepare fresh.
10X Ubiquitination Buffer10X1X500 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 10 mM DTT.
5X SDS-PAGE Loading Buffer5X1X
Deionized Water (ddH₂O)--To final volume.

Protocol:

  • Thaw Reagents: Thaw all enzymes, proteins, and reagents on ice.

  • Prepare Master Mix: To ensure consistency, prepare a master mix containing the common reagents (Buffer, ATP, Ubiquitin, E1, E2, E3).

  • Reaction Setup: In a microcentrifuge tube on ice, assemble the reactions. A standard reaction volume is 25 µL. It is crucial to include appropriate negative controls (e.g., -PROTAC, -ATP, -E3 ligase).

  • Initiate Reaction: Add the POI and PROTAC (or DMSO for control) to the master mix. The reaction is typically initiated by the addition of the E3 ligase or ATP.

  • Incubation: Incubate the reaction at 37°C for 30-90 minutes.

  • Terminate Reaction: Stop the reaction by adding 5X SDS-PAGE loading buffer.

  • SDS-PAGE and Western Blotting:

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against the POI overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate.

Data Interpretation:

A successful ubiquitination event will appear as a ladder of higher molecular weight bands or a smear above the unmodified POI band.[2] The intensity of this laddering should be dependent on the PROTAC concentration.

WB_Workflow cluster_prep Reaction Preparation cluster_reaction Ubiquitination Reaction cluster_analysis Analysis Thaw Thaw Reagents on Ice MasterMix Prepare Master Mix Thaw->MasterMix ReactionSetup Set up Reactions (with controls) MasterMix->ReactionSetup Incubate Incubate at 37°C ReactionSetup->Incubate Terminate Terminate Reaction with Loading Buffer Incubate->Terminate SDSPAGE SDS-PAGE Terminate->SDSPAGE Transfer Western Blot Transfer SDSPAGE->Transfer Blocking Blocking Transfer->Blocking Antibody Antibody Incubation Blocking->Antibody Develop Develop and Image Antibody->Develop

Figure 2: Experimental workflow for the Western blot-based in vitro ubiquitination assay.
AlphaLISA-Based In Vitro Ubiquitination Assay

This is a high-throughput, homogeneous assay that measures the proximity of biotinylated ubiquitin to a tagged POI.

Materials and Reagents:

  • Components from the Western blot assay (E1, E2, CRL4-CRBN, POI, PROTAC, ATP, Buffer).

  • Biotinylated Ubiquitin.

  • GST- or His-tagged POI.

  • AlphaLISA Acceptor beads (e.g., GSH-coated for GST-tagged POI).

  • Streptavidin-coated Donor beads.

  • AlphaLISA-compatible microplates.

  • Plate reader capable of AlphaLISA detection.

Protocol:

  • Perform Ubiquitination Reaction: Set up the ubiquitination reaction as described previously, but using biotinylated ubiquitin and a tagged POI in a 384-well plate.

  • Add Detection Reagents: After the incubation period, add the AlphaLISA Acceptor beads and Streptavidin-coated Donor beads.

  • Incubate in the Dark: Incubate the plate at room temperature in the dark for 60 minutes.

  • Read Plate: Read the plate on an AlphaLISA-compatible plate reader.

Data Interpretation:

The AlphaLISA signal is directly proportional to the amount of ubiquitinated POI.[4] A dose-dependent increase in the signal with increasing PROTAC concentration indicates successful ubiquitination.

TR-FRET-Based In Vitro Ubiquitination Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is another proximity-based assay suitable for high-throughput screening.

Materials and Reagents:

  • Components from the Western blot assay (E1, E2, CRL4-CRBN, POI, PROTAC, ATP, Buffer).

  • Fluorescently labeled Ubiquitin (e.g., with a donor fluorophore like Terbium).

  • POI labeled with an acceptor fluorophore (e.g., through a specific antibody or tag).

  • TR-FRET compatible microplates.

  • Plate reader with TR-FRET capabilities.

Protocol:

  • Perform Ubiquitination Reaction: Set up the ubiquitination reaction in a TR-FRET compatible plate.

  • Add Detection Reagents: Add the detection reagents (e.g., antibody conjugated to the acceptor fluorophore).

  • Incubate: Incubate as required by the detection reagent manufacturer.

  • Read Plate: Read the TR-FRET signal on a compatible plate reader.

Data Interpretation:

The TR-FRET signal increases as the donor-labeled ubiquitin is brought into proximity with the acceptor-labeled POI through ubiquitination.

Conclusion

In vitro ubiquitination assays are indispensable tools for the preclinical evaluation of Lenalidomide-based PROTACs. They provide robust and direct evidence of a PROTAC's mechanism of action and allow for the quantitative assessment of its potency and efficiency. The choice of assay format—Western blot for detailed visualization or AlphaLISA/TR-FRET for high-throughput screening—will depend on the specific research question and available resources. By following these detailed protocols, researchers can effectively characterize their PROTAC molecules and make informed decisions in the drug development process.

References

Designing a PROTAC Library with Lenalidomide-PEG3-Iodine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and Library Design

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that harness the cell's natural protein disposal system to selectively eliminate disease-causing proteins.[1][2][3] Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the complete degradation of the target protein, offering a powerful and often more effective therapeutic strategy.[1][4]

A PROTAC molecule is a heterobifunctional chimera composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a flexible linker that connects the two.[1][5] This tripartite structure allows the PROTAC to act as a molecular bridge, bringing the POI into close proximity with the E3 ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules.

Lenalidomide is a well-established immunomodulatory drug that functions as a molecular glue, recruiting neosubstrates to the Cereblon (CRBN) E3 ubiquitin ligase for degradation.[6][7] This property makes Lenalidomide and its derivatives highly valuable as E3 ligase ligands in PROTAC design. By incorporating a Lenalidomide-based ligand, researchers can hijack the CRBN E3 ligase to degrade a specific POI.

The linker component of a PROTAC is not merely a spacer but plays a critical role in determining the efficacy and selectivity of the molecule. The length, composition, and attachment points of the linker influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation. Therefore, the systematic variation of the linker is a key strategy in the design of PROTAC libraries to identify optimal degraders.

This document provides detailed application notes and protocols for the design and synthesis of a PROTAC library utilizing a "Lenalidomide-PEG3-iodine" building block. This building block provides a ready-to-use E3 ligase ligand (Lenalidomide) connected to a flexible polyethylene (B3416737) glycol (PEG3) linker with a reactive iodide handle. This iodide allows for the straightforward introduction of various POI-binding ligands through well-established cross-coupling chemistries, such as the Suzuki-Miyaura coupling, enabling the rapid generation of a diverse PROTAC library for screening and optimization.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway of Lenalidomide-mediated protein degradation and the general experimental workflow for synthesizing and evaluating a PROTAC library.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC (Lenalidomide-Linker-POI Ligand) POI Protein of Interest (POI) PROTAC->POI Binds CRBN Cereblon (CRBN) E3 Ligase Complex PROTAC->CRBN Recruits Ternary_Complex Ternary Complex (POI-PROTAC-CRBN) PROTAC->Ternary_Complex POI->Ternary_Complex CRBN->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded POI Fragments Proteasome->Degraded_POI Degradation PROTAC_Library_Workflow PROTAC Library Synthesis and Evaluation Workflow cluster_synthesis Library Synthesis cluster_evaluation Library Evaluation Len_PEG_I This compound Suzuki_Coupling Suzuki Coupling (or other cross-coupling) Len_PEG_I->Suzuki_Coupling POI_Boronic_Acid POI Ligand-Boronic Acid (or other coupling partner) POI_Boronic_Acid->Suzuki_Coupling PROTAC_Library PROTAC Library Suzuki_Coupling->PROTAC_Library Biochemical_Assays Biochemical Assays (e.g., TR-FRET for ternary complex) PROTAC_Library->Biochemical_Assays Cellular_Assays Cellular Assays (Western Blot, Viability) PROTAC_Library->Cellular_Assays Hit_Identification Hit Identification & Lead Optimization Biochemical_Assays->Hit_Identification Cellular_Assays->Hit_Identification

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Solubility and Stability of Lenalidomide-PEG3-iodine PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Lenalidomide-PEG3-iodine PROTACs. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the solubility and stability of these complex molecules.

Frequently Asked Questions (FAQs)

Q1: Why do this compound PROTACs often exhibit poor solubility?

A1: PROTACs, including those based on a this compound scaffold, are inherently large and complex molecules that often fall into the "beyond Rule of 5" (bRo5) chemical space.[1] This means they typically have a high molecular weight and significant lipophilicity, which contributes to low aqueous solubility.[1] The inclusion of an iodine atom can further increase the molecule's hydrophobicity, potentially exacerbating solubility issues.

Q2: What are the primary strategies to improve the solubility of my this compound PROTAC?

A2: There are two main approaches to enhance solubility:

  • Chemical Modification: This involves altering the molecular structure, such as optimizing the linker. Incorporating more polar functional groups within the PEG linker or exploring alternative linker chemistries can improve aqueous solubility.[2]

  • Formulation Strategies: This approach focuses on the delivery of the existing PROTAC molecule by combining it with other substances.[3][4][5] Effective techniques include the use of co-solvents, surfactants, and the formation of amorphous solid dispersions (ASDs).[3][4][5]

Q3: How does the iodine atom in my PROTAC affect its stability?

A3: The presence of an iodine atom can introduce specific stability concerns. The carbon-iodine bond can be susceptible to degradation under certain conditions. Studies on iodized salt and radioiodinated pharmaceuticals have shown that iodine compounds can be sensitive to:

  • Moisture and Humidity: High humidity can lead to the degradation of iodine-containing compounds.[6][7]

  • Light and Heat: Exposure to light and elevated temperatures can accelerate the degradation of iodinated molecules.[8]

  • pH: The stability of iodine compounds can be influenced by the acidity or alkalinity of the solution.[8]

  • In vivo Deiodination: The carbon-iodine bond may be labile in a biological environment, leading to in vivo deiodination.[9] This can result in loss of activity and potential off-target effects.

Q4: What are Amorphous Solid Dispersions (ASDs) and how can they help with my PROTAC?

A4: Amorphous Solid Dispersions (ASDs) are a formulation strategy where the poorly soluble drug (in this case, your PROTAC) is dispersed in a polymer matrix in an amorphous, or non-crystalline, state.[3][4][5] This high-energy amorphous form has a higher apparent solubility and dissolution rate compared to the crystalline form.[3][4][5] By preventing crystallization, ASDs can generate and maintain a supersaturated solution of the PROTAC, which can lead to improved bioavailability.[3][4][5]

Troubleshooting Guides

Issue 1: My this compound PROTAC is precipitating out of solution during my in vitro assay.
Possible Cause Troubleshooting Step
Concentration exceeds solubility limit 1. Determine the kinetic solubility of your PROTAC in the specific assay buffer. 2. If possible, lower the PROTAC concentration in the assay to below its solubility limit.
Insufficient organic solvent 1. Prepare a high-concentration stock solution in 100% DMSO. 2. Serially dilute in the assay buffer, ensuring the final DMSO concentration is compatible with the assay (typically <1%).
Compound crashing out over time 1. Prepare fresh dilutions immediately before each experiment. 2. Consider the use of a co-solvent or a formulation approach like cyclodextrin (B1172386) complexation to improve stability in solution.
Issue 2: I am observing degradation of my PROTAC during storage or in my experimental samples.
Possible Cause Troubleshooting Step
Light and/or heat sensitivity 1. Store stock solutions and solid compounds protected from light in amber vials or wrapped in foil. 2. Store solutions at -20°C or -80°C. 3. Avoid repeated freeze-thaw cycles.
Moisture sensitivity 1. Store solid compounds in a desiccator. 2. Use anhydrous solvents for preparing stock solutions.
pH instability 1. Evaluate the stability of your PROTAC at different pH values to determine the optimal pH for storage and experimental buffers.
Metabolic instability (in vivo/in vitro) 1. Perform in vitro metabolic stability assays using liver microsomes or hepatocytes to assess susceptibility to deiodination or other metabolic transformations.[9] 2. If metabolic instability is confirmed, consider chemical modifications to block metabolic hotspots.

Data Presentation

Table 1: General Physicochemical Properties of PROTACs and Potential Impact of Iodine

PropertyTypical Range for PROTACsPotential Impact of Iodine Moiety
Molecular Weight (Da) >800Increase
cLogP >5Increase
Topological Polar Surface Area (Ų) >120Minimal Change
Aqueous Solubility LowPotentially Decrease

This table presents generalized data for PROTACs. Actual values for a specific this compound PROTAC will need to be experimentally determined.

Table 2: Common Formulation Strategies for Poorly Soluble PROTACs

Formulation StrategyDescriptionPotential Advantages for Iodinated PROTACs
Amorphous Solid Dispersion (ASD) Drug is dispersed in a polymer matrix in an amorphous state.[3][4][5]Increases apparent solubility and dissolution rate. Can protect the PROTAC from moisture.
Lipid-Based Formulations (e.g., SEDDS) Drug is dissolved or suspended in a lipid vehicle.Can improve oral absorption and protect from degradation in the GI tract.
Cyclodextrin Complexation Drug is encapsulated within the hydrophobic cavity of a cyclodextrin molecule.Increases aqueous solubility and can improve chemical stability.
Co-solvents A water-miscible organic solvent is used to increase solubility.Simple to implement for in vitro assays, but may have toxicity concerns in vivo.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

Objective: To determine the apparent solubility of a this compound PROTAC in an aqueous buffer.

Materials:

  • This compound PROTAC

  • 100% DMSO

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well microplate (clear bottom)

  • Plate reader capable of measuring turbidity or nephelometry

Procedure:

  • Prepare a 10 mM stock solution of the PROTAC in 100% DMSO.

  • Create a serial dilution of the stock solution in DMSO in a 96-well plate.

  • Transfer a small volume (e.g., 2 µL) of the DMSO dilutions to a 96-well plate containing the aqueous assay buffer (e.g., 198 µL). The final DMSO concentration should be kept low (typically ≤1%).

  • Incubate the plate with shaking for 1-2 hours at room temperature.

  • Measure the turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).

  • The kinetic solubility limit is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

Protocol 2: In Vitro Metabolic Stability Assay (Liver Microsomes)

Objective: To assess the metabolic stability of a this compound PROTAC, with a focus on potential deiodination.

Materials:

  • This compound PROTAC

  • Human liver microsomes (HLM)

  • NADPH regenerating system

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard

  • LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing the PROTAC, HLM, and phosphate buffer.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quench the reaction by adding the aliquot to cold ACN with an internal standard.

  • Centrifuge to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent PROTAC and identify potential metabolites, including any deiodinated species.

  • Calculate the in vitro half-life (t½) and intrinsic clearance.

Mandatory Visualizations

experimental_workflow cluster_solubility Solubility Assessment cluster_stability Stability Assessment cluster_formulation Formulation Development sol_assay Kinetic Solubility Assay thermo_sol Thermodynamic Solubility sol_assay->thermo_sol chem_stab Chemical Stability (pH, light, temp) met_stab Metabolic Stability (Microsomes, Hepatocytes) chem_stab->met_stab asd Amorphous Solid Dispersion met_stab->asd lipid Lipid-Based Formulation asd->lipid cyclo Cyclodextrin Complexation lipid->cyclo end Optimized PROTAC Candidate cyclo->end start This compound PROTAC start->sol_assay start->chem_stab

Caption: Experimental workflow for improving PROTAC properties.

troubleshooting_logic cluster_sol Solubility Troubleshooting cluster_stab Stability Troubleshooting issue Poor Solubility or Stability Issue Identified sol_1 Precipitation in Assay issue->sol_1 stab_1 Degradation on Storage issue->stab_1 sol_2 Low Bioavailability solution Implement Formulation or Chemical Modification Strategy sol_1->solution stab_2 Metabolic Lability stab_1->solution

Caption: Logic diagram for troubleshooting common issues.

protac_degradation_pathway PROTAC This compound PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ligase (Cereblon) E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded POI Peptides Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

References

Technical Support Center: Synthesis of Lenalidomide-PEG3-Iodine PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the synthesis of PROTACs incorporating Lenalidomide (B1683929), a PEG3 linker, and an iodine terminus. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to address common challenges encountered during the synthesis of these complex molecules.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis, purification, and characterization of Lenalidomide-PEG3-iodine and subsequent PROTACs.

Q1: I am observing low yields during the coupling of Lenalidomide to the PEG3-iodine linker. What are the possible causes and solutions?

A1: Low yields in this step are a common issue. Several factors could be at play:

  • Incomplete Reaction: The nucleophilic aromatic substitution (SNAr) reaction between the 4-amino group of Lenalidomide and the iodo-PEG3 linker can be sluggish.

    • Troubleshooting:

      • Increase Reaction Temperature: Selective derivatization at the 4-amino position of lenalidomide with iodo linkers can be performed with heating, for instance at 110°C.[1]

      • Optimize Base and Solvent: The use of a non-nucleophilic base such as Diisopropylethylamine (DIPEA) in a high-boiling polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) is often employed to facilitate this reaction.[1]

      • Extend Reaction Time: Monitor the reaction progress using LC-MS. If starting materials are still present after the initial reaction time, extend it.

  • Degradation of Starting Materials or Product: The C-I bond in your linker or final product can be susceptible to degradation, especially with heat and light.[2]

    • Troubleshooting:

      • Protect from Light: Wrap your reaction vessel in aluminum foil to prevent light-induced degradation.[2][3]

      • Use Moderate Temperatures: While heat is needed, excessive temperatures can accelerate decomposition. Find the optimal balance for your specific substrates.

  • Side Reactions: The glutarimide (B196013) ring of Lenalidomide can be sensitive to harsh basic conditions, potentially leading to side products.

    • Troubleshooting:

      • Choice of Base: Stick to hindered, non-nucleophilic bases like DIPEA to minimize reactions at the glutarimide.

Q2: My purified this compound product has a purplish or brown tinge. What is causing this and how can I remove it?

A2: A purplish or brown color indicates the presence of elemental iodine (I₂), which is often a result of the degradation of the organoiodide compound.[3] This is a common issue with iodinated aromatic compounds, which can be sensitive to light and heat.[2][3]

  • Solution:

    • Aqueous Wash with Sodium Thiosulfate (B1220275): During your work-up, wash the organic layer with a dilute aqueous solution of sodium thiosulfate (Na₂S₂O₃). This will reduce the elemental iodine to colorless iodide ions, which will move into the aqueous layer.[3]

    • Storage: Store the purified product in a dark container, preferably under an inert atmosphere (nitrogen or argon), and at a low temperature to minimize further degradation.[3]

Q3: Purification of my final PEGylated PROTAC is proving to be very difficult. I'm seeing multiple spots on TLC and broad peaks in HPLC.

A3: The purification of PROTACs, especially those with PEG linkers, is notoriously challenging due to their high molecular weight, hydrophobicity, and the tendency of PEGylated molecules to be heterogeneous.[4]

  • Common Impurities: Your crude product may contain unreacted starting materials, excess PEGylating reagent, and various byproducts.[4]

  • Troubleshooting Purification:

    • Multi-Step Purification: A single purification method is often insufficient. A combination of techniques is usually necessary.

      • Size Exclusion Chromatography (SEC): This is a good first step to separate your large PROTAC molecule from smaller impurities like unreacted starting materials and reagents.[4]

      • Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): This is an effective polishing step to separate the target PROTAC from closely related impurities and achieve high purity.[4]

    • Characterize Your Impurities: Use LC-MS to identify the mass of the impurities. This can help you understand if they are unreacted starting materials, byproducts, or different PEGylated species.

Q4: I'm concerned about the stability of the aryl-iodide bond during subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira) to attach my protein-of-interest (POI) ligand. What precautions should I take?

A4: Aryl iodides are generally good partners for cross-coupling reactions due to their reactivity.[5] However, the stability of the C-I bond is a valid concern.

  • Recommendations:

    • Mild Reaction Conditions: Whenever possible, use modern catalytic systems that allow for lower reaction temperatures.

    • Inert Atmosphere: Rigorously degas your reaction mixture and maintain an inert atmosphere (argon or nitrogen) to prevent oxidative side reactions that could lead to deiodination.

    • Freshly Prepared Reagents: Use freshly prepared or purified this compound to avoid introducing impurities from degradation into your reaction.

Q5: Are there any specific challenges I should be aware of when characterizing my iodinated PROTAC by NMR and Mass Spectrometry?

A5: Yes, the presence of iodine can have an impact on characterization.

  • Nuclear Magnetic Resonance (NMR):

    • ¹³C NMR: The carbon atom attached to the iodine will have its resonance shifted upfield due to the heavy atom effect.

    • Line Broadening: In some cases, the quadrupolar nature of the iodine nucleus can cause broadening of the signal for the directly attached carbon.

  • Mass Spectrometry (MS):

    • Isotopic Pattern: Iodine is monoisotopic (¹²⁷I), so you will not see a complex isotopic pattern for the iodine itself. However, the high mass of iodine will be readily apparent in the mass spectrum of your molecule. Mass spectrometry is a key tool for characterizing PROTACs and their intermediates.[6]

Quantitative Data Summary

The following table summarizes typical quantitative data that might be expected during the synthesis of a this compound PROTAC. Note that specific values can vary significantly based on the exact substrates and reaction conditions.

ParameterTypical RangeKey Considerations
Yield of this compound 40-70%Highly dependent on reaction conditions (temperature, base, time).
Purity after Initial Purification 85-95%May contain residual starting materials or deiodinated product.
Final PROTAC Yield (after coupling POI ligand) 20-50%Cross-coupling efficiency and subsequent purification losses are major factors.
Final PROTAC Purity (after RP-HPLC) >98%Essential for accurate biological evaluation.

Experimental Protocols

Protocol 1: Synthesis of 4-(2-(2-(2-iodoethoxy)ethoxy)ethoxy)amino)-Lenalidomide

This protocol describes a general method for the synthesis of the this compound intermediate.

Materials:

  • Lenalidomide

  • 1-iodo-2-(2-(2-iodoethoxy)ethoxy)ethane (or a suitable activated PEG3-iodide linker)

  • Diisopropylethylamine (DIPEA)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., DCM/Methanol gradient)

Procedure:

  • To a solution of Lenalidomide (1 equivalent) in anhydrous NMP, add DIPEA (3 equivalents).

  • Add the iodo-PEG3-linker (1.2 equivalents) to the reaction mixture.

  • Heat the reaction to 110°C and stir under a nitrogen atmosphere for 12-24 hours.[1] Protect the reaction from light by wrapping the flask in aluminum foil.

  • Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and dilute with DCM.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, saturated aqueous sodium thiosulfate (to remove any elemental iodine), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., 0-10% Methanol in DCM) to yield the desired product.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Visualizations

Diagram 1: Synthetic Workflow for a Lenalidomide-based PROTAC

G cluster_0 Intermediate Synthesis cluster_1 PROTAC Assembly cluster_2 Purification & Analysis Lenalidomide Lenalidomide Len_PEG_I Lenalidomide-PEG3-Iodide Lenalidomide->Len_PEG_I DIPEA, NMP, 110°C PEG3_Iodide Iodo-PEG3-Linker PEG3_Iodide->Len_PEG_I Final_PROTAC Final PROTAC Len_PEG_I->Final_PROTAC Palladium Catalyst, Base, Solvent POI_Ligand POI Ligand (with coupling partner, e.g., boronic acid) POI_Ligand->Final_PROTAC Purification Purification (SEC, RP-HPLC) Final_PROTAC->Purification Analysis Characterization (NMR, MS) Purification->Analysis

Caption: Synthetic workflow for a Lenalidomide-based PROTAC.

Diagram 2: Troubleshooting Logic for Low Synthesis Yield

G Start Low Yield Observed Check_Reaction Check Reaction Completion (LC-MS) Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete Complete Reaction Complete Check_Reaction->Complete [No starting material] Degradation Product Degradation? Incomplete->Degradation [No] Increase_Temp Increase Temperature/ Extend Time Incomplete->Increase_Temp [Yes] Purification_Loss High Loss During Purification/Work-up Degradation->Purification_Loss [No] Protect_Light Protect from Light/ Use Milder Conditions Degradation->Protect_Light [Yes] Complete->Purification_Loss Optimize_Purification Optimize Purification Method Purification_Loss->Optimize_Purification

Caption: Troubleshooting workflow for low synthesis yield.

References

Technical Support Center: Mitigating Off-Target Effects of Lenalidomide-Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with lenalidomide-based Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address and mitigate off-target effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target effects observed with lenalidomide-based PROTACs?

A1: The primary off-target effects of lenalidomide-based PROTACs stem from the inherent activity of the lenalidomide (B1683929) moiety, which recruits unintended proteins, known as "neosubstrates," to the Cereblon (CRBN) E3 ligase for degradation.[1][2] The most well-characterized off-target neosubstrates include the zinc finger transcription factors Ikaros (IKZF1), Aiolos (IKZF3), and Sal-like protein 4 (SALL4).[2][3][4] Degradation of these proteins can lead to unintended biological consequences, such as immunomodulatory effects and potential teratogenicity.[2][5]

Q2: How does the "hook effect" contribute to off-target degradation?

A2: The "hook effect" is a phenomenon observed at high PROTAC concentrations where the formation of binary complexes (PROTAC-target protein or PROTAC-CRBN) is favored over the productive ternary complex (target protein-PROTAC-CRBN).[1][6] This saturation of binary complexes can lead to a decrease in on-target degradation.[1] It is also hypothesized that the PROTAC-E3 ligase binary complex may still be capable of recruiting and degrading low-affinity off-target proteins, potentially exacerbating off-target effects at high concentrations.[1]

Q3: What are the key strategies to mitigate off-target effects of lenalidomide-based PROTACs?

A3: Several strategies can be employed to reduce the off-target effects of lenalidomide-based PROTACs:

  • Modification of the Lenalidomide Scaffold: Introducing chemical modifications to the phthalimide (B116566) ring of lenalidomide is a key strategy.

    • 6-Position Modification: Modifications at the 6-position of the phthalimide ring have been shown to be essential for controlling neosubstrate selectivity. For example, 6-fluoro lenalidomide has demonstrated selective degradation of therapeutically relevant targets like IKZF1, IKZF3, and CK1α, while reducing the degradation of SALL4, which is associated with teratogenicity.[3][4]

    • C5-Position Modification: Attaching the linker at the C5 position of the phthalimide ring and avoiding hydrogen bond donors on the ring can also reduce the degradation of off-target zinc finger proteins.[7][]

  • Linker Optimization: The length, composition, and attachment point of the linker connecting the lenalidomide moiety to the target-binding ligand are crucial for the stability and geometry of the ternary complex.[6][9][10] Systematic modification of the linker can improve selectivity for the on-target protein.[9]

  • Use of Alternative E3 Ligase Ligands: If modifying the lenalidomide-based PROTAC is not sufficient, redesigning the PROTAC to utilize a different E3 ligase, such as von Hippel-Lindau (VHL), can be an effective strategy as VHL has a different off-target profile.[2]

Troubleshooting Guide

Problem 1: Significant degradation of known off-targets (e.g., IKZF1, IKZF3, SALL4) is observed in my Western blot or proteomics data.

  • Possible Causes:

    • The lenalidomide moiety of your PROTAC is effectively recruiting neosubstrates to CRBN.

    • The PROTAC concentration is too high, leading to the "hook effect" and increased off-target degradation.[1]

    • The cell line used has high expression levels of the off-target proteins.

  • Solutions:

    • Perform a Dose-Response Experiment: Test a wide range of PROTAC concentrations to find the optimal concentration that maximizes on-target degradation while minimizing off-target effects.[2][11]

    • Modify the Lenalidomide Moiety: Synthesize and test analogs with modifications at the 6-position (e.g., 6-fluoro) of the phthalimide ring to enhance selectivity.[3][4]

    • Optimize the Linker: Explore different linker lengths and attachment points to potentially disrupt the binding of neosubstrates.[9]

    • Switch E3 Ligase Ligand: If feasible, design a new PROTAC utilizing a VHL ligand instead of a CRBN ligand.[2]

Problem 2: My modified PROTAC shows reduced on-target degradation after I altered it to decrease off-target effects.

  • Possible Causes:

    • The chemical modification has negatively impacted the formation or stability of the on-target ternary complex.[2]

    • The modified PROTAC has altered physicochemical properties, such as reduced cell permeability or increased metabolism.[2]

  • Solutions:

    • Assess Ternary Complex Formation: Use a biophysical assay, such as a NanoBRET™ Ternary Complex Formation Assay, to directly measure the formation of the on-target ternary complex with both the original and modified PROTACs. A significant decrease in the BRET signal for the modified PROTAC would indicate impaired complex formation.[2]

    • Evaluate Cell Permeability and Stability: If possible, use techniques like LC-MS/MS to assess the stability and cellular uptake of the modified PROTAC.[6]

    • Systematic Linker Modification: If on-target ternary complex formation is weakened, systematically vary the linker length and composition of the modified PROTAC to try and restore the optimal geometry for on-target degradation.[2][9]

Data Presentation

Table 1: Impact of Lenalidomide Modification on Neosubstrate Degradation

CompoundModificationTarget Neosubstrates DegradedOff-Target Neosubstrates with Reduced DegradationReference
LenalidomideNoneIKZF1, IKZF3, CK1α, SALL4, PLZF-[3][4]
6-Fluoro Lenalidomide6-Fluoro substitutionIKZF1, IKZF3, CK1αSALL4, PLZF[3][4]

Table 2: Example DC50 Values for On-Target and Off-Target Degradation

PROTACTarget ProteinOn-Target DC50 (nM)Off-Target ProteinOff-Target DC50 (nM)Reference
ARV-110Androgen Receptor~1--[12]
ARV-825BRD4<1IKZF1, IKZF3Not specified[12]
ZBC260BRD2, BRD3, BRD40.1 - 0.3--[12]

Note: DC50 values are highly cell-line and context-dependent. The data presented are for illustrative purposes.

Experimental Protocols

1. Western Blotting for Protein Degradation

This protocol is for determining the degradation of a target protein in response to PROTAC treatment.

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC or DMSO as a vehicle control. A typical concentration range is 1 nM to 10 µM.[2]

    • Incubate for the desired time (e.g., 4, 8, 16, or 24 hours).[2]

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-200 µL of RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing every 10 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.[2]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.[2]

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4x Laemmli sample buffer to each sample and boil at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.[2]

  • Immunoblotting and Detection:

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize the target protein signal to the loading control.

    • Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved).

2. NanoBRET™ Ternary Complex Formation Assay

This assay measures the proximity between the target protein and the E3 ligase in live cells, induced by the PROTAC.

  • Cell Transfection:

    • Co-transfect HEK293T cells with plasmids encoding the target protein fused to NanoLuc® luciferase and the E3 ligase (CRBN) fused to HaloTag®. Optimize the plasmid ratio for a good assay window.[2]

  • Cell Seeding:

    • 24 hours post-transfection, seed the cells into a 96-well white assay plate.[2]

  • Labeling and Treatment:

    • Add the HaloTag® NanoBRET™ 618 Ligand to the cells at the recommended concentration.

    • Add a serial dilution of the PROTAC to the wells. Include a no-PROTAC control.[2]

  • Substrate Addition and Signal Measurement:

    • Add the Nano-Glo® substrate to all wells.

    • Measure the donor (NanoLuc®) and acceptor (NanoBRET™ 618) emission signals using a plate reader equipped for BRET measurements.[2]

  • Data Analysis:

    • Calculate the corrected NanoBRET™ ratio by subtracting the background signal and then dividing the acceptor signal by the donor signal.

    • Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.[2]

Visualizations

Signaling Pathway of Lenalidomide-Based PROTAC Action cluster_PROTAC PROTAC cluster_Cell Cellular Environment cluster_Ternary_On On-Target Ternary Complex cluster_Ternary_Off Off-Target Ternary Complex PROTAC Lenalidomide-based PROTAC Lenalidomide Lenalidomide Moiety PROTAC->Lenalidomide contains Linker Linker PROTAC->Linker contains Warhead Target-Binding Ligand (Warhead) PROTAC->Warhead contains Ternary_On Target-PROTAC-CRBN (Productive) PROTAC->Ternary_On Ternary_Off Neosubstrate-PROTAC-CRBN (Off-Target) PROTAC->Ternary_Off CRBN CRBN E3 Ligase Lenalidomide->CRBN binds Neosubstrate Off-Target Neosubstrate (e.g., IKZF1, SALL4) Lenalidomide->Neosubstrate unintended binding Target Target Protein Warhead->Target binds CRBN->Ternary_On CRBN->Ternary_Off Proteasome Proteasome Target->Proteasome degradation Target->Ternary_On Neosubstrate->Proteasome degradation Neosubstrate->Ternary_Off Ub Ubiquitin Ub->Target ubiquitination Ub->Neosubstrate ubiquitination Ternary_On->Ub recruits Ternary_Off->Ub recruits

Caption: Mechanism of on-target and off-target degradation by lenalidomide-based PROTACs.

Experimental Workflow for Assessing PROTAC Off-Target Effects start Start: PROTAC Treatment of Cells lysis Cell Lysis and Protein Extraction start->lysis quant Protein Quantification lysis->quant wb Western Blot (Targeted Analysis) quant->wb ms Quantitative Proteomics (Unbiased Analysis) quant->ms wb_result On-Target Degradation (DC50, Dmax) wb->wb_result ms_result Off-Target Identification and Quantification ms->ms_result end End: Data Analysis and PROTAC Optimization wb_result->end ms_result->end

Caption: Workflow for evaluating on-target and off-target protein degradation.

Logical Flow for Troubleshooting Reduced On-Target Degradation start Problem: Reduced On-Target Degradation with Modified PROTAC q1 Assess Ternary Complex Formation (e.g., NanoBRET) start->q1 a1_yes Ternary Complex Formation Impaired q1->a1_yes Yes a1_no Ternary Complex Formation Intact q1->a1_no No sol1 Solution: Systematically Modify Linker (Length, Composition) a1_yes->sol1 q2 Assess Cell Permeability and Stability (e.g., LC-MS/MS) a1_no->q2 a2_yes Reduced Permeability or Stability q2->a2_yes Yes a2_no Permeability and Stability Unchanged q2->a2_no No sol2 Solution: Modify PROTAC for Improved Physicochemical Properties a2_yes->sol2 end Further Investigation Required a2_no->end

Caption: Troubleshooting logic for modified PROTACs with reduced on-target activity.

References

CRBN-Recruiting PROTACs: Technical Support & Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs) that utilize the Cereblon (CRBN) E3 ligase. This guide provides troubleshooting advice and answers to frequently asked questions to help you navigate common pitfalls in your experiments.

Frequently Asked Questions (FAQs)

Q1: My PROTAC shows no degradation of the target protein. What are the common initial pitfalls?

A1: A lack of degradation can stem from multiple issues, ranging from the PROTAC molecule itself to the experimental conditions. Key factors to investigate include:

  • Poor Ternary Complex Formation: The formation of a stable Target-PROTAC-CRBN ternary complex is essential for degradation.[1][2] This can be hampered by low binding affinity of the PROTAC for either the target or CRBN, or a suboptimal linker design.[3][4]

  • Cellular Factors: Ensure that the cell line used expresses sufficient levels of CRBN.[5] Additionally, the rate of new protein synthesis might be outpacing the rate of degradation.[3]

  • Experimental Setup: Insufficient incubation time or testing at a concentration that falls into the "hook effect" range can lead to a false-negative result.[3][6]

  • PROTAC Integrity: Verify the chemical purity and structural integrity of your PROTAC molecule.[7]

Q2: I'm observing a "hook effect" with my PROTAC. What is it and how can I mitigate it?

A2: The "hook effect" is a common phenomenon where the efficacy of a PROTAC decreases at high concentrations.[6] This results in a bell-shaped dose-response curve.[3][8] It occurs because excessive PROTAC concentrations favor the formation of non-productive binary complexes (Target-PROTAC or CRBN-PROTAC) over the productive ternary complex required for degradation.[3][6]

Mitigation Strategies:

  • Comprehensive Dose-Response: Perform experiments across a wide range of concentrations to fully characterize the bell-shaped curve and identify the optimal concentration for maximal degradation (Dmax).[3][6]

  • Kinetic Analysis: Study the degradation kinetics at various concentrations to understand the dynamics of ternary complex formation and dissociation.[3]

  • Linker Optimization: The linker's length and composition are critical.[4][9] A well-designed linker can promote positive cooperativity, stabilizing the ternary complex and reducing the hook effect.[6][7]

Q3: My CRBN-recruiting PROTAC is causing off-target degradation. How can I improve selectivity?

A3: Off-target effects with CRBN-based PROTACs often arise from the CRBN ligand itself, which can induce the degradation of endogenous "neosubstrates" like IKZF1, IKZF3, and ZFP91.[][11]

Strategies to Improve Selectivity:

  • CRBN Ligand Modification: The phthalimide (B116566) moiety of traditional CRBN ligands (like thalidomide) is often responsible for neosubstrate degradation.[][12] Introducing modifications, such as a methoxy (B1213986) group on the phthalimide ring, can block the degradation of neosubstrates without compromising CRBN binding.[]

  • Proteomics Profiling: Use unbiased proteomic techniques to identify all proteins degraded by your PROTAC. This provides a comprehensive view of its selectivity and can guide further optimization efforts.[3]

  • Linker Attachment Point: The point at which the linker is attached to the CRBN ligand can influence neosubstrate degradation profiles.[4]

Troubleshooting Guides

Issue 1: No or Weak Target Degradation

If your Western blot shows no change in target protein levels, follow this troubleshooting workflow.

G start No Target Degradation Observed check_controls Verify Positive/Negative Controls & Reagents start->check_controls check_ternary Assess Ternary Complex Formation (e.g., NanoBRET, SPR) check_controls->check_ternary Controls OK check_binary Confirm Binary Binding (PROTAC to Target & CRBN) check_ternary->check_binary No/Weak Complex check_ubiq Check for Target Ubiquitination check_ternary->check_ubiq Complex Forms optimize_linker Redesign/Optimize Linker (Length, Composition, Attachment) check_binary->optimize_linker Binding OK optimize_warhead Optimize Target Warhead Affinity check_binary->optimize_warhead Weak Target Binding optimize_e3_ligand Optimize CRBN Ligand check_binary->optimize_e3_ligand Weak CRBN Binding check_proteasome Confirm Proteasome Activity (e.g., MG132 co-treatment) check_ubiq->check_proteasome No Ubiquitination end Successful Degradation check_ubiq->end Ubiquitination OK check_proteasome->start Proteasome Inactive check_synthesis Assess Protein Synthesis Rate (e.g., CHX co-treatment) check_proteasome->check_synthesis Proteasome Active check_synthesis->start Synthesis > Degradation check_synthesis->optimize_linker Synthesis Normal optimize_linker->end optimize_warhead->end optimize_e3_ligand->end

Caption: A step-by-step decision tree for troubleshooting failed PROTAC experiments.

Issue 2: Characterizing the Hook Effect

The hook effect can mask the true potency of a PROTAC. This workflow illustrates how to approach its characterization.

G cluster_0 Low [PROTAC] cluster_1 High [PROTAC] A Target D Productive Ternary Complex (Target-PROTAC-CRBN) A->D B PROTAC B->D C CRBN C->D E Target I Non-Productive Binary Complex (Target-PROTAC) E->I F PROTAC F->I G CRBN J Non-Productive Binary Complex (CRBN-PROTAC) G->J H PROTAC H->J

Caption: The hook effect: High PROTAC concentrations lead to non-productive binary complexes.

Quantitative Data Summary

Systematic optimization of the linker is a critical step in PROTAC design. The following table illustrates hypothetical data from such an optimization study, focusing on key degradation parameters.

PROTAC IDLinker TypeLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)Ternary Complex Stability (SPR, Kᴅ, nM)
PROTAC-A1PEG815065250
PROTAC-A2PEG12259250
PROTAC-A3PEG168075180
PROTAC-B1Alkyl10458890
PROTAC-B2Alkyl1412070210
  • DC₅₀: The concentration of PROTAC required to degrade 50% of the target protein.[13]

  • Dₘₐₓ: The maximum percentage of target protein degradation achieved.[13]

Key Experimental Protocols

Protocol 1: Western Blot for Protein Degradation (DC₅₀/Dₘₐₓ Determination)

This protocol outlines the fundamental steps to quantify target protein degradation in response to PROTAC treatment.[14]

  • Cell Culture and Treatment:

    • Seed cells (e.g., HEK293, HeLa) in 6-well plates and allow them to adhere overnight.[15]

    • Prepare serial dilutions of the PROTAC in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 0.1%).[14]

    • Treat cells with the PROTAC dilutions for a predetermined time (e.g., 16-24 hours). Include a vehicle-only (DMSO) control.[3][16]

  • Cell Lysis:

    • After incubation, wash cells with ice-cold PBS.

    • Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[14]

    • Scrape the cells and collect the lysate. Incubate on ice for 30 minutes.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[14]

    • Collect the supernatant containing the soluble protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.[14]

  • SDS-PAGE and Immunoblotting:

    • Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer.

    • Denature samples by heating at 95°C for 5-10 minutes.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).[14]

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Detection and Analysis:

    • Incubate the membrane with an ECL substrate and capture the chemiluminescent signal.[14]

    • Perform densitometry analysis using software like ImageJ to quantify the band intensities.[14]

    • Normalize the target protein band intensity to the corresponding loading control.

    • Calculate the percentage of degradation relative to the vehicle control. Plot the results against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.[13]

Protocol 2: Ternary Complex Formation Assay (AlphaLISA)

This protocol describes a proximity-based assay to confirm and characterize the formation of the Target-PROTAC-CRBN ternary complex in vitro.[6]

  • Reagent Preparation:

    • Prepare serial dilutions of the PROTAC in assay buffer.

    • Prepare solutions of the tagged target protein (e.g., His-tagged) and the tagged CRBN-DDB1 complex (e.g., FLAG-tagged) in assay buffer.[6]

  • Assay Procedure:

    • In a 384-well plate, add the target protein, the CRBN complex, and the PROTAC dilutions.

    • Include necessary controls: no PROTAC, no target protein, no CRBN complex.

    • Incubate the plate at room temperature for 1-2 hours to allow for ternary complex formation.[6]

  • Bead Addition and Detection:

    • Add AlphaLISA acceptor beads (e.g., anti-His) and donor beads (e.g., anti-FLAG) to all wells.[6]

    • Incubate the plate in the dark at room temperature for 1 hour.

    • Read the plate on an AlphaLISA-compatible plate reader.

  • Data Analysis:

    • The AlphaLISA signal is proportional to the amount of ternary complex formed.

    • Plot the signal against the PROTAC concentration. A bell-shaped curve is typically observed, confirming ternary complex formation and illustrating the hook effect.[17]

G cluster_0 PROTAC-Mediated Catalytic Cycle A PROTAC D Ternary Complex Formation A->D B Target Protein B->D C CRBN E3 Ligase C->D E Ubiquitination of Target D->E Proximity-Induced F Proteasomal Degradation E->F Poly-Ub Tag G PROTAC is Recycled F->G G->A

Caption: The catalytic cycle of a PROTAC, from ternary complex formation to degradation.

References

Technical Support Center: Enhancing Ternary Complex Formation with Lenalidomide PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Lenalidomide-based Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: My Lenalidomide-based PROTAC shows little to no degradation of my target protein. What are the most common initial checkpoints?

A1: When a PROTAC fails to induce degradation, the issue typically lies in one of three main areas: the integrity and activity of the PROTAC itself, the biological system's components, or the formation of the key ternary complex.[1]

  • Initial Troubleshooting Steps:

    • Confirm Compound Integrity: Verify the chemical structure, purity (>95%), and stability of your PROTAC stock. Degradation during storage or in media can be a factor.[1]

    • Verify E3 Ligase Expression: Confirm that your cell line expresses sufficient levels of Cereblon (CRBN), the E3 ligase recruited by Lenalidomide (B1683929). Low CRBN expression is a common reason for the failure of thalidomide-based PROTACs.[1]

    • Assess Target Engagement: Ensure your PROTAC can independently bind to both the target protein and CRBN. This is known as binary engagement.[1]

    • Check for the "Hook Effect": Using excessively high concentrations of a PROTAC can lead to the formation of binary complexes (PROTAC-Target or PROTAC-CRBN) instead of the productive ternary complex (Target-PROTAC-CRBN), reducing degradation efficiency.[1][2] It is recommended to test a broad concentration range (e.g., 1 nM to 10 µM).[1]

Q2: I'm observing a "hook effect" in my dose-response experiments. How can I mitigate this?

A2: The "hook effect" occurs at high PROTAC concentrations where the formation of binary complexes dominates over the productive ternary complex.[3] This prevents target ubiquitination and degradation.[2]

  • Strategies to Mitigate the Hook Effect:

    • Optimize PROTAC Concentration: Perform a detailed dose-response experiment with a wide range of concentrations to identify the optimal concentration for degradation that avoids the hook effect.[4]

    • Enhance Ternary Complex Cooperativity: The stability of the ternary complex is a key factor. A highly cooperative PROTAC can be effective at lower concentrations, thus avoiding the hook effect.[5] Linker optimization is a crucial strategy to enhance cooperativity.[6][7]

Q3: How can I investigate and confirm the formation of the ternary complex in my experiments?

A3: The formation of a stable ternary complex (Target Protein:PROTAC:E3 Ligase) is essential for subsequent ubiquitination.[8] Several biophysical and in-cell assays can evaluate this step:

  • Co-Immunoprecipitation (Co-IP): This is a common method to verify the formation of the ternary complex within cells.[8]

  • Biophysical Assays: Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Bio-Layer Interferometry (BLI) can provide quantitative data on the kinetics and thermodynamics of ternary complex formation.[9][10]

  • Proximity-Based Cellular Assays: NanoBRET™ and AlphaLISA® are powerful in-cell assays to measure ternary complex formation in a more physiological context.[11][12][13]

Q4: My PROTAC is causing degradation of off-target proteins. How can I reduce these effects?

A4: The primary off-target effects of Lenalidomide-based PROTACs stem from the inherent activity of the Lenalidomide moiety, which can recruit unintended "neosubstrate" proteins to CRBN for degradation.[3] Well-known neosubstrates include Ikaros (IKZF1) and Aiolos (IKZF3).[3][14]

  • Strategies to Reduce Off-Target Effects:

    • Modify the Lenalidomide Scaffold: Introducing modifications at specific positions on the lenalidomide molecule can alter its neosubstrate selectivity. For example, modifications at the 6-position of lenalidomide have been shown to be essential for controlling neosubstrate selectivity.[15][16][17]

    • Linker Design: The linker connecting the target binder and the E3 ligase ligand can influence the geometry of the ternary complex and, consequently, selectivity.[][19][20]

    • Use a Different E3 Ligase: If modifying the PROTAC is not feasible, consider redesigning it to utilize a different E3 ligase, such as VHL, which will have a different off-target profile.[3]

Quantitative Data Summary

The following tables summarize key quantitative data for exemplary Lenalidomide-based PROTACs to facilitate comparison.

Table 1: Degradation Potency and Efficacy of BET-Targeting PROTACs

PROTAC IDE3 Ligase LigandTarget ProteinDC50 (nM)Dmax (%)Reference
PROTAC 3ThalidomideBRD40.1 - 1>90[21]
dBET6ThalidomideBRD4~3>95[13]

Table 2: Biophysical Characterization of Ternary Complex Formation

PROTACTernary ComplexMethodBinary KD (PROTAC to E3)Ternary KDCooperativity (α)Reference
MZ1VHL:MZ1:BRD4BD2SPR29 nM1.3 nM22[7][10]
MZ1VHL:MZ1:BRD4BD2ITC66 nM3 nM22[10][22]
15bVHL:15b:BRD4(2)19F NMR600 nM40 nM15[23]

Experimental Protocols

1. Co-Immunoprecipitation (Co-IP) for Ternary Complex Validation

This protocol is adapted from standard Co-IP procedures to verify the formation of the Target Protein:PROTAC:E3 Ligase complex in cells.[8]

  • Cell Culture & Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with the PROTAC at the desired concentration and a vehicle control (e.g., DMSO) for a specified time (e.g., 4-6 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in IP lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Immunoprecipitation:

    • Pre-clear the cell lysates with Protein A/G beads.

    • Incubate the pre-cleared lysate with an antibody against the target protein or a tag on the E3 ligase overnight at 4°C.

    • Add fresh Protein A/G beads to capture the immune complexes.

    • Wash the beads several times with IP lysis buffer to remove non-specifically bound proteins.

  • Elution & Analysis:

    • Elute the bound proteins from the beads by boiling in Laemmli buffer.

    • Analyze the eluate by Western blot, probing for the target protein and the E3 ligase to confirm their co-precipitation.

2. Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

This protocol outlines the use of SPR to measure the binding kinetics and affinity of the ternary complex.[13]

  • Immobilization:

    • Immobilize a tagged E3 ligase (e.g., His-tagged CRBN complex) on a sensor chip surface (e.g., Ni²⁺-activated NTA chip).

  • Binary Interaction Analysis:

    • To measure the binding of the PROTAC to the E3 ligase, flow increasing concentrations of the PROTAC over the immobilized ligase.

    • To measure the binding of the PROTAC to the target protein, the target protein is typically immobilized, and the PROTAC is flowed over.

  • Ternary Complex Analysis:

    • Inject a pre-mixed solution of the PROTAC and the target protein (at a near-saturating concentration) over the immobilized E3 ligase.

    • The binding response is measured, and the data is fitted to a suitable binding model to determine the kinetic parameters (kₒₙ, kₒff) and the dissociation constant (KD) of the ternary complex.

  • Cooperativity Calculation:

    • The cooperativity factor (α) is calculated as the ratio of the binary KD to the ternary KD (α = KDbinary / KDternary). An α value greater than 1 indicates positive cooperativity.[13]

3. AlphaLISA® for Ternary Complex Detection

AlphaLISA® is a bead-based immunoassay to detect the formation of a ternary complex.[13]

  • Reagent Preparation:

    • Prepare recombinant tagged proteins (e.g., GST-tagged target protein and FLAG- and 6xHis-tagged CRBN complex) and the PROTAC in an appropriate assay buffer.

  • Assay Plate Setup:

    • Add the target protein, E3 ligase, and a titration of the PROTAC to the wells of a microplate.

  • Incubation:

    • Incubate the mixture to allow for ternary complex formation.

  • Detection:

    • Add AlphaLISA® acceptor beads (e.g., anti-GST) and donor beads (e.g., anti-FLAG) to the wells.

    • Incubate the plate in the dark.

    • Read the plate on an AlphaLISA®-compatible plate reader. The signal generated is proportional to the amount of ternary complex formed.

Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC Lenalidomide PROTAC Binary1 PROTAC-Target Binary Complex PROTAC->Binary1 Binds Binary2 PROTAC-CRBN Binary Complex PROTAC->Binary2 Binds Target Target Protein (POI) Target->Binary1 Ternary Target:PROTAC:CRBN Ternary Complex Target->Ternary CRBN CRBN E3 Ligase CRBN->Binary2 CRBN->Ternary Binary1->Ternary Binary2->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb Recruits E2 Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degrades

Caption: Mechanism of action for a Lenalidomide-based PROTAC.

Experimental_Workflow cluster_design PROTAC Design & Synthesis cluster_biochem Biochemical & Biophysical Assays cluster_cellular Cellular Assays Design Design PROTAC (Warhead, Linker, E3 Ligand) Synthesis Chemical Synthesis & Purification Design->Synthesis Binary Binary Binding Assays (SPR, ITC) Synthesis->Binary Characterize Binding Ternary_Biophys Ternary Complex Assays (SPR, ITC, AlphaLISA) Binary->Ternary_Biophys Permeability Cell Permeability & Target Engagement (CETSA) Ternary_Biophys->Permeability Validate in Cells Ternary_Cell In-Cell Ternary Complex (NanoBRET, Co-IP) Permeability->Ternary_Cell Degradation_Assay Degradation Assay (Western Blot, DC50/Dmax) Ternary_Cell->Degradation_Assay Off_Target Off-Target Analysis (Proteomics) Degradation_Assay->Off_Target Off_Target->Design Iterative Optimization

Caption: General experimental workflow for PROTAC characterization.

Troubleshooting_Degradation cluster_checks Initial Checks cluster_binding Binding & Complex Formation cluster_optimization Optimization Strategies Start Poor/No Degradation Observed Check_PROTAC 1. Check PROTAC Integrity (Purity, Stability) Start->Check_PROTAC Check_System 2. Check Biological System (CRBN/Target Expression) Check_PROTAC->Check_System If OK Check_Dose 3. Check Dose-Response (Hook Effect?) Check_System->Check_Dose If OK Check_Binary 4. Assess Binary Engagement (SPR, CETSA) Check_Dose->Check_Binary If OK Check_Ternary 5. Assess Ternary Formation (Co-IP, NanoBRET) Check_Binary->Check_Ternary If Binding Confirmed Opt_Linker Optimize Linker (Length, Composition) Check_Ternary->Opt_Linker If Complex is Weak/ Unstable Opt_Ligand Modify E3 Ligand (Control Neosubstrates) Check_Ternary->Opt_Ligand If Off-Target Issues Outcome Improved Degradation Opt_Linker->Outcome Opt_Ligand->Outcome

References

Technical Support Center: Addressing Resistance to Lenalidomide-Based Protein Degraders

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering resistance to Lenalidomide (B1683929) and other CRBN-based protein degraders.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action for Lenalidomide-based protein degraders?

Lenalidomide and other immunomodulatory drugs (IMiDs) function as "molecular glues." They bind to the Cereblon (CRBN) protein, which is a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^)[1][2][3]. This binding event alters the substrate specificity of the E3 ligase, inducing the recruitment, ubiquitination, and subsequent proteasomal degradation of specific "neosubstrate" proteins that would not normally be targeted. Key neosubstrates in multiple myeloma include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3)[4][5]. The degradation of IKZF1 and IKZF3 leads to the downregulation of critical survival factors like c-Myc and IRF4, ultimately causing cell cycle arrest and apoptosis in malignant cells[4][6].

Q2: What are the primary mechanisms that drive resistance to Lenalidomide?

Resistance to Lenalidomide can be broadly categorized into two main types:

  • CRBN-Dependent Resistance: This is the most common form of resistance and involves alterations to the core degradation machinery. These alterations can include:

    • Downregulation of CRBN expression: Reduced levels of CRBN protein mean there are fewer E3 ligase complexes available to be hijacked by the drug, leading to incomplete substrate degradation[1][4][7]. This can occur through genomic loss, epigenetic silencing, or other regulatory mechanisms[8][9].

    • Mutations in the CRBN gene: Specific mutations can prevent Lenalidomide from binding to CRBN or disrupt the interaction between CRBN and its neosubstrates[10][11][12].

    • Alternative splicing of CRBN: The expression of certain splice variants, such as one lacking exon 10, can produce a non-functional CRBN protein that is unable to mediate degradation[2][3].

    • Mutations in other E3 Ligase Components: Mutations in other parts of the CRL4^CRBN^ complex, like CUL4B, can also impair its function and lead to resistance[11].

  • CRBN-Independent Resistance: In this scenario, the degradation machinery is intact, but the cancer cells survive through other mechanisms. These can include:

    • Activation of Bypass Pathways: Cancer cells can upregulate alternative survival signaling pathways, such as the Wnt/β-catenin or IL-6/STAT3 pathways, to compensate for the loss of IKZF1/3[2][13].

    • Downstream Mutations: Mutations in genes downstream of IKZF1/3, such as TP53 or RUNX1, can uncouple neosubstrate degradation from cell death, rendering the degradation event ineffective[14].

    • Upregulation of Competing Substrates: Overexpression of other proteins that can bind to CRBN may compete with IKZF1/3 for degradation, thereby reducing the efficacy of Lenalidomide[15].

Q3: How can our lab determine if our cell lines have developed resistance?

The primary indicator of resistance is a loss of the expected biological effect of the drug. Key experiments to confirm resistance include:

  • Cell Viability Assays: Resistant cells will show a significantly higher IC50 value for Lenalidomide compared to the parental, sensitive cell line.

  • Western Blotting: A time-course or dose-response Western blot will show a lack of degradation of the target neosubstrates (e.g., IKZF1, IKZF3) in resistant cells following treatment, while sensitive cells will show robust degradation.

  • Gene Expression Analysis: Quantitative PCR (qPCR) can be used to check for downregulation of CRBN mRNA levels, which often correlates with acquired resistance[7].

Troubleshooting Guide

Problem 1: My target protein (e.g., IKZF1) is no longer being degraded after treatment.

This is a classic sign of resistance, likely stemming from an issue with the CRL4^CRBN^ E3 ligase complex.

Possible Cause How to Investigate Potential Solutions & Next Steps
Reduced CRBN Protein/mRNA Levels 1. Western Blot: Compare CRBN protein levels between your sensitive (parental) and suspected resistant cell lines.[1] 2. qPCR: Analyze CRBN mRNA expression levels. A significant decrease in resistant cells is a strong indicator.[7]1. Switch to a More Potent Degrader: Next-generation Cereblon E3 Ligase Modulators (CELMoDs) like Iberdomide or Mezigdomide bind to CRBN with much higher affinity and may function even with lower CRBN levels.[13][16] 2. Epigenetic Reprogramming: In some models, treatment with agents like 5-azacytidine (B1684299) has been shown to re-sensitize cells to IMiDs, potentially by reversing epigenetic silencing of CRBN.[16]
CRBN Gene Mutations Sanger or Next-Generation Sequencing (NGS): Sequence the coding region of the CRBN gene in your resistant cell line to identify potential mutations in the drug-binding pocket or substrate-interaction domains.[11][12]1. Evaluate with CELMoDs: Some mutations that confer resistance to Lenalidomide may not affect the binding of more potent CELMoDs.[17][18] 2. Utilize Alternative E3 Ligases: If the CRBN pathway is compromised, consider using or developing PROTACs that hijack other E3 ligases, such as VHL or RNF4.[19][20]
Mutations in E3 Ligase Complex Components Targeted Sequencing/NGS: Analyze the genetic sequences of CUL4A/B, DDB1, and RBX1/ROC1 for mutations that could disrupt complex formation or function.[11]This is a challenging mechanism to overcome directly. The most viable strategy is to switch to a degrader platform that utilizes a different E3 ligase system.
Increased Expression of Competing Substrates Quantitative Proteomics (Mass Spectrometry): Compare the proteomes of sensitive and resistant cells to identify overexpressed proteins known to be CRBN substrates. Overexpression of these can lead to competition and reduce degradation of IKZF1/3.[15]This is an area of active research. Potential strategies could involve combination therapies that target the upregulated competing substrate.

Problem 2: The target protein is degraded, but the cells remain viable.

This indicates the development of a CRBN-independent resistance mechanism, where the cells have adapted to survive despite the loss of the target protein.

Possible Cause How to Investigate Potential Solutions & Next Steps
Activation of Bypass Survival Pathways 1. RNA-Sequencing: Compare the transcriptomes of sensitive and resistant cells to identify upregulated oncogenic pathways (e.g., Wnt/β-catenin, STAT3, NF-κB).[2][16] 2. Phospho-Proteomics/Western Blot: Use phospho-specific antibodies to check for the activation of key nodes in survival pathways (e.g., p-STAT3, active β-catenin).Combination Therapy: Combine the Lenalidomide-based degrader with a small molecule inhibitor that targets the identified bypass pathway. For example, use a MEK inhibitor if the MAPK pathway is activated.[16]
Downstream Effector Mutations Targeted Sequencing/NGS: Sequence key tumor suppressor genes and oncogenes that function downstream of the degraded target. For example, in del(5q) MDS, mutations in TP53 are a known mechanism of Lenalidomide resistance.[14]The therapeutic strategy may need to be fundamentally changed to one that does not rely on the compromised downstream pathway.
Drug Efflux Efflux Pump Activity Assays: Use fluorescent substrates for common efflux pumps like P-glycoprotein (MDR1) to measure their activity. While Lenalidomide is only a weak substrate for P-gp, this can be a general mechanism of drug resistance.[10][21]Combination with Efflux Pump Inhibitors: While not a primary strategy for Lenalidomide, this can be explored if pan-drug resistance is observed.

Comparative Data of CRBN Modulators

The development of next-generation CELMoDs offers a potential solution to some forms of Lenalidomide resistance. Their higher binding affinity for CRBN is a key advantage.

CompoundClassRelative CRBN Binding AffinityKey Feature
Lenalidomide IMiDBaselineStandard-of-care CRBN modulator.
Pomalidomide (B1683931) IMiD~10x > LenalidomideMore potent than Lenalidomide.
Iberdomide CELMoD~20x > LenalidomideHigh-affinity binder, can overcome some resistance mechanisms.[13]
Mezigdomide (CC-92480) CELMoDHighInduces rapid and maximal degradation of Ikaros and Aiolos.[13]

Key Experimental Protocols

Protocol 1: Western Blot for CRBN and IKZF1 Degradation

This protocol is used to assess the core components of the Lenalidomide pathway.

  • Cell Culture and Treatment: Plate sensitive and suspected resistant cells at equal densities. Treat with a dose range of Lenalidomide (e.g., 0, 0.1, 1, 10 µM) for a set time (e.g., 24 hours).

  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[22]

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Run the gel and transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C (e.g., anti-CRBN, anti-IKZF1, and anti-β-actin as a loading control).

    • Wash the membrane 3x with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash 3x with TBST.

  • Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensity relative to the loading control.

Protocol 2: Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of viability to determine the drug's IC50.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of media.

  • Drug Treatment: Prepare serial dilutions of Lenalidomide. Add the drug to the wells and incubate for the desired period (e.g., 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C until formazan (B1609692) crystals form.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well. Mix thoroughly to dissolve the crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Plot the percentage of cell viability versus the log of the drug concentration to calculate the IC50 value.

Protocol 3: In Vitro Ubiquitination Assay

This cell-free assay confirms if the degrader can induce ubiquitination of the target protein.[23]

  • Reaction Mix Preparation: In a microcentrifuge tube, combine the following on ice:

    • Recombinant E1 activating enzyme

    • Recombinant E2 conjugating enzyme (e.g., UBE2G1)[10]

    • Recombinant CRL4^CRBN^ E3 ligase complex

    • Recombinant target protein (e.g., IKZF1)

    • Ubiquitin

    • ATP

    • Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Initiate Reaction: Add the Lenalidomide-based degrader or DMSO (vehicle control) to the reaction mix.

  • Incubation: Incubate the reaction at 30-37°C for 1-2 hours.

  • Stop Reaction: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

  • Detection: Analyze the reaction products by Western blot using an antibody against the target protein or ubiquitin. A high-molecular-weight smear or laddering pattern indicates poly-ubiquitination.

Visualizations

G cluster_pathway Lenalidomide Mechanism of Action cluster_downstream len Lenalidomide crbn CRBN len->crbn Binds ikzf1 Neosubstrate (IKZF1/IKZF3) len->ikzf1 Recruits crl4 CRL4 E3 Ubiquitin Ligase crbn->crl4 Part of crbn->ikzf1 Recruits ubi Ubiquitin (Ub) crl4->ubi proteasome 26S Proteasome ikzf1->proteasome Targeted ubi->ikzf1 Poly-ubiquitination degradation Degradation proteasome->degradation downstream Downregulation of c-Myc & IRF4 degradation->downstream apoptosis Apoptosis downstream->apoptosis

Caption: Lenalidomide binds to CRBN, hijacking the CRL4 E3 ligase to degrade neosubstrates.

G cluster_resistance Mechanisms of Resistance to Lenalidomide resistance Resistance Observed crbn_dep CRBN-Dependent resistance->crbn_dep crbn_indep CRBN-Independent resistance->crbn_indep crbn_down CRBN Downregulation crbn_dep->crbn_down crbn_mut CRBN Mutation crbn_dep->crbn_mut crbn_splice CRBN Splicing crbn_dep->crbn_splice bypass Bypass Pathway Activation crbn_indep->bypass downstream_mut Downstream Mutation crbn_indep->downstream_mut efflux Drug Efflux crbn_indep->efflux

Caption: Resistance mechanisms are broadly CRBN-dependent or CRBN-independent.

G cluster_workflow Experimental Workflow for Investigating Resistance start Observation: Loss of Drug Efficacy (e.g., Increased IC50) q1 Is Target Protein (e.g., IKZF1) Degraded? start->q1 a1_no CRBN Pathway Defect Likely q1->a1_no No a1_yes CRBN-Independent Mechanism Likely q1->a1_yes Yes check_crbn_exp Check CRBN Expression (Western Blot / qPCR) a1_no->check_crbn_exp check_crbn_seq Sequence CRBN Gene a1_no->check_crbn_seq solution1 Solution: Use CELMoD or Alternative E3 Ligase check_crbn_exp->solution1 check_crbn_seq->solution1 check_bypass Profile Bypass Pathways (RNA-seq / Phospho-blot) a1_yes->check_bypass check_downstream Sequence Downstream Effectors (e.g., TP53) a1_yes->check_downstream solution2 Solution: Combination Therapy with Pathway Inhibitor check_bypass->solution2

Caption: A logical workflow to diagnose the specific mechanism of drug resistance.

References

Technical Support Center: Lenalidomide-PEG3-Iodine Linker Modification Strategies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for linker modification strategies involving Lenalidomide-PEG3-iodine. This molecule is a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where Lenalidomide (B1683929) recruits the Cereblon (CRBN) E3 ubiquitin ligase, the PEG3 acts as a flexible spacer, and the terminal iodine serves as a reactive handle for conjugation to a target protein ligand.[1][]

Frequently Asked Questions (FAQs)

Q1: What is the primary role of each component in this compound?

A1: Each part of this heterobifunctional molecule has a distinct and crucial function:

  • Lenalidomide: This moiety serves as the E3 ligase ligand, specifically binding to and recruiting the Cereblon (CRBN) E3 ubiquitin ligase complex.[][3]

  • PEG3 (Polyethylene Glycol, 3 units): This is a flexible linker. The linker's length and chemical nature are critical for PROTAC efficacy, as they influence the formation and stability of the ternary complex between the target protein and the E3 ligase.[1][4][5] PEG linkers are known to improve solubility and pharmacokinetic properties.[6][7][8]

  • Iodine: The terminal iodine atom functions as a reactive handle. It is a versatile functional group for various conjugation chemistries, allowing for the attachment of a "warhead"—a ligand designed to bind to a specific protein of interest (POI) targeted for degradation.[9][10]

Q2: What are the most common chemical reactions to modify the iodine on the linker?

A2: The terminal iodine, typically an iodoalkane, is amenable to several conjugation reactions. The most common strategy is nucleophilic substitution, where a nucleophile from the target protein ligand (e.g., an amine, thiol, or phenoxide) displaces the iodide. Other advanced coupling reactions, such as Suzuki or Sonogashira cross-couplings, can also be employed if the ligand has a suitable boronic acid/ester or terminal alkyne, respectively.

Q3: How does the PEG linker length impact the final PROTAC's performance?

A3: The linker length is a critical parameter that must be optimized for each specific target.[1][5][11]

  • Too short: A short linker may cause steric hindrance, preventing the formation of a stable ternary complex between the target protein and the E3 ligase.[5]

  • Too long: An excessively long linker might not effectively bring the two proteins into sufficient proximity for efficient ubiquitination. It can also lead to unfavorable physicochemical properties, such as reduced cell permeability.[5] The optimal linker length, often determined empirically, facilitates productive ternary complex formation.[4]

Q4: What is the "hook effect" in the context of PROTACs?

A4: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC.[12] This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-Target or PROTAC-E3 ligase) rather than the productive ternary complex (Target-PROTAC-E3 ligase), thus inhibiting the degradation process.[13]

Troubleshooting Guides

This section addresses common problems encountered during the synthesis, purification, and characterization of PROTACs derived from this compound.

Problem 1: Low Yield During Conjugation to Target Ligand
Potential Cause Troubleshooting Steps Recommended Action
Low Reactivity of Nucleophile The nucleophile on your target ligand (e.g., an aniline (B41778) or secondary amine) may not be strong enough to displace the iodide.Increase reaction temperature. Add a non-nucleophilic base (e.g., DIPEA, DBU) to deprotonate the nucleophile. Consider switching to a more reactive conjugation chemistry if possible.
Steric Hindrance The conjugation site on the target ligand or the PROTAC precursor is sterically hindered, preventing the reaction.[14]Synthesize analogs with longer PEG linkers (e.g., PEG4, PEG5) to increase the distance between the reactive centers.[5] Alter the attachment point on the target ligand to a more accessible position.[1]
Poor Solubility of Reactants One or both reactants are not fully soluble in the chosen reaction solvent, leading to a heterogeneous mixture and slow reaction.Screen a panel of solvents (e.g., DMF, DMSO, NMP). Gently warm the reaction mixture to improve solubility.
Degradation of Starting Material The this compound or the target ligand is unstable under the reaction conditions (e.g., high temperature, strong base).Perform the reaction at a lower temperature for a longer duration. Use a milder base. Confirm the stability of starting materials by LC-MS before starting the reaction.
Problem 2: Final PROTAC Shows Poor Purity or is Difficult to Purify
Potential Cause Troubleshooting Steps Recommended Action
Incomplete Reaction The reaction has not gone to completion, leaving unreacted starting materials.Monitor the reaction progress closely using LC-MS. If the reaction stalls, try re-adding fresh reagents or increasing the temperature.
Formation of Side Products Side reactions, such as elimination or reaction with other functional groups, are occurring.Modify reaction conditions (e.g., lower temperature, different base). Protect sensitive functional groups on the target ligand before conjugation and deprotect them in a final step.
Difficulty in Chromatographic Separation The product has similar retention properties to starting materials or impurities.Optimize the HPLC purification method. Screen different columns (e.g., C18, Phenyl-Hexyl) and mobile phase modifiers (e.g., TFA, formic acid, ammonia). Consider alternative purification techniques like preparative TLC or size-exclusion chromatography.
Problem 3: PROTAC Fails to Induce Target Protein Degradation
Potential Cause Troubleshooting Steps Recommended Action
Poor Cell Permeability The final PROTAC is too large or too polar to cross the cell membrane effectively.Modify the linker or the target ligand to improve physicochemical properties (e.g., reduce polar surface area, increase lipophilicity).[15] Perform cell permeability assays (e.g., PAMPA) to assess membrane transport.
Suboptimal Linker Length The linker does not facilitate a stable and productive ternary complex, even if binary binding is observed.[5]Synthesize and test a library of PROTACs with varying PEG linker lengths (e.g., PEG2, PEG4, PEG5, etc.) to find the optimal spacer.[4]
Low Binding Affinity The conjugation process has negatively impacted the binding affinity of the warhead for the target protein or the lenalidomide for CRBN.Confirm binary binding of the final PROTAC to both the target protein and CRBN using biophysical methods like SPR or ITC.[5]
"Hook Effect" High PROTAC concentrations are leading to the formation of non-productive binary complexes.[12]Perform a dose-response experiment over a wide range of concentrations to identify the optimal degradation concentration (DC50) and observe if a hook effect is present.

Experimental Protocols

Protocol 1: General Nucleophilic Substitution for PROTAC Synthesis

This protocol describes a general method for conjugating a target protein ligand containing a primary or secondary amine to this compound.

  • Reagent Preparation:

    • Dissolve this compound (1.0 eq) in anhydrous DMF or DMSO to a final concentration of 0.1 M.

    • Dissolve the amine-containing target ligand (1.2 eq) in the same anhydrous solvent.

    • Prepare a solution of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

  • Reaction Setup:

    • To a clean, dry vial equipped with a magnetic stir bar, add the this compound solution.

    • Add the target ligand solution, followed by the DIPEA.

    • Seal the vial under an inert atmosphere (e.g., Argon or Nitrogen).

  • Incubation:

    • Stir the reaction mixture at room temperature or heat to 50-80°C. The optimal temperature depends on the nucleophilicity of the amine.

    • Monitor the reaction progress by LC-MS every 2-4 hours until the starting material is consumed (typically 12-24 hours).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product using preparative reverse-phase HPLC to obtain the final PROTAC.

  • Characterization:

    • Confirm the identity and purity of the final product using high-resolution mass spectrometry (HRMS) and ¹H NMR.

Protocol 2: Western Blot for Target Protein Degradation

This protocol is used to assess the efficacy of the synthesized PROTAC in degrading the target protein in a cellular context.[3]

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC in cell culture medium. A typical concentration range is 1 nM to 10 µM.

    • Treat the cells with the PROTAC dilutions for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., 0.1% DMSO).[12]

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification:

    • Collect the supernatant and determine the protein concentration using a BCA assay.[3]

  • SDS-PAGE and Western Blotting:

    • Normalize all samples to the same protein concentration and prepare them with Laemmli sample buffer.

    • Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Probe the membrane with an antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[3]

    • Quantify the band intensities using image analysis software. Normalize the target protein signal to the loading control signal to determine the percentage of degradation relative to the vehicle-treated control.

Visualizations

Logical Workflow for Troubleshooting Low Conjugation Yield

G start Low Conjugation Yield Observed check_sol Check Reactant Solubility start->check_sol check_temp Are Reactants Soluble? check_sol->check_temp change_solv Action: Screen Solvents (DMF, DMSO, NMP) check_temp->change_solv No check_reac Check Reagent Stability & Reactivity check_temp->check_reac Yes change_solv->check_reac reac_ok Is Reaction Progressing? check_reac->reac_ok inc_temp Action: Increase Temperature / Add Base (DIPEA) reac_ok->inc_temp No success Yield Improved reac_ok->success Yes check_steric Consider Steric Hindrance inc_temp->check_steric steric_issue Is Steric Hindrance Likely? check_steric->steric_issue change_linker Action: Synthesize Longer Linker (e.g., PEG4/5) steric_issue->change_linker Yes fail Yield Still Low: Re-evaluate Strategy steric_issue->fail No change_linker->success

Caption: Troubleshooting workflow for low yield in PROTAC conjugation reactions.

PROTAC Mechanism of Action Signaling Pathway

G cluster_cell Cellular Environment protac PROTAC (Lenalidomide-PEG-Ligand) ternary Ternary Complex (POI-PROTAC-CRBN) protac->ternary poi Target Protein (POI) poi->ternary crbn CRBN E3 Ligase crbn->ternary poly_ub_poi Poly-ubiquitinated POI ternary->poly_ub_poi Ubiquitination ub Ubiquitin (Ub) ub->ternary proteasome Proteasome poly_ub_poi->proteasome proteasome->protac PROTAC Recycled degradation Degraded Peptides proteasome->degradation Degradation

Caption: Simplified signaling pathway for PROTAC-mediated protein degradation.

References

Validation & Comparative

A Comparative Guide to Analytical Techniques for the Characterization of Lenalidomide-PEG3-iodine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The molecule Lenalidomide-PEG3-iodine represents a complex conjugate, likely designed as a chemical probe or a targeted protein degrader (PROTAC). Its structure comprises three key components: the immunomodulatory agent Lenalidomide, a flexible tri-ethylene glycol linker (PEG3), and an iodine atom, which may serve as a heavy-atom label for crystallographic studies or as a reactive handle for further chemical modification. A thorough analytical characterization is paramount to ensure its identity, purity, and stability, which are critical for its intended application in research and drug development.

This guide provides a comparative overview of essential analytical techniques for the comprehensive characterization of this compound. We will delve into methods for confirming its structure, quantifying its purity, and identifying potential impurities.

Data Presentation: Comparison of Analytical Techniques

The selection of an appropriate analytical technique depends on the specific information required. The following tables summarize and compare the primary methods for characterizing this compound.

Table 1: Techniques for Structural Identification and Confirmation

TechniqueInformation ProvidedAdvantagesLimitations
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, HSQC, HMBC) Detailed atomic-level structural information, confirmation of covalent linkages between Lenalidomide, PEG3, and the iodinated moiety, stereochemistry.Unambiguous structure elucidation, non-destructive.Lower sensitivity compared to MS, requires relatively pure sample (>95%), complex spectra for large molecules.
High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF, Orbitrap) Accurate mass measurement for elemental composition confirmation (molecular formula), fragmentation patterns for structural insights.High sensitivity and accuracy, suitable for complex mixtures when coupled with LC.Does not provide information on the specific location of covalent bonds or stereochemistry.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of key functional groups (e.g., amides, ethers, aromatic rings).Fast, simple sample preparation, non-destructive.Provides general functional group information, not detailed structural connectivity.

Table 2: Techniques for Purity and Impurity Profiling

TechniqueInformation ProvidedAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) with UV Detection Quantitative assessment of purity, detection of non-UV active impurities (if coupled with a universal detector like CAD), stability indicating method development.[1][2]Robust, reproducible, high-throughput, widely available.Requires a chromophore for UV detection, peak identification requires standards or MS coupling.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation and identification of impurities based on mass-to-charge ratio, quantification of known and unknown impurities.[3][4]High sensitivity and specificity, provides molecular weight information for unknown peaks.[5][]Quantitative accuracy can be affected by ion suppression, requires expertise in data interpretation.
Size-Exclusion Chromatography (SEC) Detection of aggregates or fragments.[7][8]Mild separation conditions, useful for assessing oligomeric state.Low resolution for molecules of similar size.
Elemental Analysis Quantitative determination of the percentage of carbon, hydrogen, nitrogen, and iodine.Confirms elemental composition and the presence of iodine.[9][10]Does not distinguish between the target molecule and impurities with the same elemental composition.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are generalized protocols for key experiments.

Purity and Identity by RP-HPLC-UV/MS

This method is fundamental for assessing the purity of the final compound and confirming its identity.

  • Instrumentation: HPLC system with a UV-Vis detector and coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a common starting point.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then re-equilibrate at 5% B for 5 minutes. The gradient should be optimized to ensure good separation of the main peak from any impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5-10 µL.

  • UV Detection: Wavelength set at 210 nm and a wavelength specific to the Lenalidomide chromophore.[1]

  • MS Detection: Electrospray ionization (ESI) in positive mode is typically suitable for this type of molecule. Scan range of m/z 100-2000.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., DMSO or a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.

  • Data Analysis: Purity is calculated based on the relative peak area of the main component in the UV chromatogram. The mass spectrum of the main peak should be analyzed to confirm that the observed m/z corresponds to the expected molecular weight of this compound.

Structural Confirmation by NMR Spectroscopy

NMR is the gold standard for unambiguous structure elucidation.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃).

  • Experiments:

    • ¹H NMR: Provides information on the number and chemical environment of protons. The characteristic signals for the aromatic protons of Lenalidomide, the methylene (B1212753) protons of the PEG linker, and any protons on the iodinated moiety should be identified and integrated. The integration of the PEG signal relative to the Lenalidomide signals can confirm the conjugation ratio.[11]

    • ¹³C NMR: Shows the signals for all unique carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are used to establish connectivity between protons and carbons, confirming how the three components (Lenalidomide, PEG3, and the iodinated group) are linked together.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of the chosen deuterated solvent.

  • Data Analysis: Chemical shifts, coupling constants, and correlations from 2D spectra are analyzed to assemble the final structure and confirm it matches the expected molecule.

Mandatory Visualizations

Analytical Workflow

The following diagram illustrates a typical workflow for the complete characterization of this compound.

G cluster_0 Initial Synthesis and Purification cluster_1 Identity and Structure Confirmation cluster_2 Purity and Impurity Analysis cluster_3 Final Characterization Report Synthesis Synthesis of This compound Purification Purification (e.g., Flash Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR HRMS High-Resolution MS Purification->HRMS HPLC_UV RP-HPLC-UV Purification->HPLC_UV Elemental Elemental Analysis (for Iodine confirmation) Purification->Elemental Report Certificate of Analysis (Structure, Purity, Identity) NMR->Report HRMS->Report LC_MS LC-MS HPLC_UV->LC_MS If impurities detected HPLC_UV->Report LC_MS->Report Elemental->Report

Caption: Workflow for the characterization of this compound.

Logical Relationship of Analytical Techniques

This diagram shows the relationship between the analytical questions being asked and the techniques used to answer them.

G Molecule This compound Q1 What is its structure? Molecule->Q1 Q2 Is it pure? Molecule->Q2 Q3 What is its molecular formula? Molecule->Q3 Q4 Does it contain iodine? Molecule->Q4 NMR NMR Q1->NMR LCMS LC-MS Q1->LCMS Q2->LCMS HPLC HPLC-UV Q2->HPLC HRMS HRMS Q3->HRMS EA Elemental Analysis Q4->EA

References

The Impact of PEG Linkers on Lenalidomide PROTAC Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component in the design of effective PROTACs is the linker, which connects the target-binding warhead to the E3 ligase ligand. For PROTACs employing lenalidomide (B1683929) as the E3 ligase recruiter for Cereblon (CRBN), polyethylene (B3416737) glycol (PEG) linkers are frequently utilized due to their ability to modulate physicochemical properties and influence the formation of a productive ternary complex.[1][2] This guide provides a comparative analysis of different PEG linkers for lenalidomide-based PROTACs, offering supporting experimental data and detailed protocols for researchers, scientists, and drug development professionals.

While a single comprehensive study directly comparing a wide range of PEG linker lengths for a specific lenalidomide PROTAC is not extensively documented in publicly available literature, this guide synthesizes data from various studies on lenalidomide and the closely related thalidomide-based PROTACs to elucidate the structure-activity relationship (SAR) of PEG linkers. The principles of linker optimization are broadly applicable across different CRBN-recruiting PROTACs.

Quantitative Data on Linker Performance

The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein, which is quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the impact of PEG linker length on the performance of CRBN-recruiting PROTACs targeting the well-studied bromodomain and extra-terminal domain (BET) protein BRD4.

Table 1: Comparative Efficacy of Thalidomide-Based BRD4 PROTACs with Varying PEG Linker Lengths

PROTACLinker (PEG Units)Target ProteinCell LineDC50 (µM)Dmax (%)Key Observations
10 (No PEG)BRD4H661< 0.5> 90A short, direct linkage can be highly effective.[3]
21BRD4H661> 5~50A single PEG unit can significantly decrease degradation potency.[3]
32BRD4H661> 5~60Intermediate linker lengths may impede optimal ternary complex formation.[3]
43BRD4VariousVariableVariablePotency can be regained and is highly dependent on the overall PROTAC architecture.[3]
54BRD4H661< 0.5> 90Longer linkers can reestablish and even improve degradation efficacy.[3]
65BRD4H661< 0.5> 90Demonstrates that a longer PEG chain can be advantageous for potent degradation.[3]

Note: This data is synthesized from studies on thalidomide-based PROTACs, which are structurally analogous to lenalidomide-based PROTACs and recruit the same E3 ligase, Cereblon. The optimal linker length can vary depending on the specific target protein and warhead.

Table 2: Examples of Lenalidomide-Based PROTACs with Linker Optimization

PROTAC IDTarget ProteinLinker CompositionDC50 (nM)Dmax (%)Cell Line
SIAIS100BCR-ABLOptimized PEG-based linker2.791.2K562
Compound 21BRD4Dihydroquinazolinone-based with PEG linkerInduces effective degradationNot specifiedTHP-1

Note: Specific details of the linker structures for these compounds are often proprietary. However, these examples demonstrate the successful application of linker optimization in developing potent lenalidomide-based PROTACs.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the experimental approaches for evaluating lenalidomide PROTACs, the following diagrams illustrate key processes.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC Lenalidomide PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-CRBN) PROTAC->Ternary_Complex POI Target Protein (e.g., BRD4) POI->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated Target Protein Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Proteasome->PROTAC Recycled Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Mechanism of action for a Lenalidomide-based PROTAC.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow Cell_Culture 1. Cell Culture (e.g., Cancer Cell Line) Treatment 2. PROTAC Treatment (Dose-response) Cell_Culture->Treatment Incubation 3. Incubation (e.g., 24 hours) Treatment->Incubation Cell_Lysis 4. Cell Lysis Incubation->Cell_Lysis Cell_Viability 6. Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubation->Cell_Viability Protein_Quantification 5. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification Western_Blot 6. Western Blot Protein_Quantification->Western_Blot Data_Analysis 7. Data Analysis (DC50, Dmax, IC50) Western_Blot->Data_Analysis Cell_Viability->Data_Analysis

Caption: Generalized workflow for evaluating PROTAC efficacy.

BRD4_Signaling cluster_pathway Downstream Effects of BRD4 Degradation BRD4_PROTAC Lenalidomide-BRD4 PROTAC BRD4_Degradation BRD4 Degradation BRD4_PROTAC->BRD4_Degradation cMyc_Expression c-Myc Gene Expression BRD4_Degradation->cMyc_Expression Downregulates Cell_Proliferation Cell Proliferation cMyc_Expression->Cell_Proliferation Promotes Apoptosis Apoptosis cMyc_Expression->Apoptosis Inhibits

Caption: Simplified signaling pathway of BRD4 degradation.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of PROTACs. Below are protocols for key experiments used to characterize the performance of lenalidomide-based degraders.

Western Blot for Protein Degradation

This protocol is a standard method for quantifying the reduction in target protein levels following PROTAC treatment.

Materials:

  • Cell culture reagents

  • Lenalidomide PROTAC compound and vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the lenalidomide PROTAC for a predetermined time (e.g., 24 hours). Include a vehicle-only control.

  • Cell Lysis: After treatment, aspirate the media and wash the cells twice with ice-cold PBS. Add an appropriate volume of lysis buffer to each well and scrape the cells.

  • Lysate Preparation: Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes. Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes. Load equal amounts of protein per lane onto an SDS-PAGE gel and run the electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis: Apply the ECL substrate and visualize the protein bands using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control to determine DC50 and Dmax values.

Cell Viability Assay (MTT Assay)

This protocol assesses the effect of target protein degradation on cell proliferation and viability.

Materials:

  • Cells and culture medium

  • Lenalidomide PROTAC compound and vehicle control (e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the lenalidomide PROTAC. Include a vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the half-maximal inhibitory concentration (IC50) value.

Conclusion

The length and composition of the PEG linker are critical parameters in the design of potent lenalidomide-based PROTACs. The available data, largely from analogous thalidomide-based PROTACs, suggests that an optimal linker length exists to facilitate the formation of a stable and productive ternary complex, leading to efficient protein degradation. Both excessively short and long linkers can be detrimental to PROTAC activity. The provided experimental protocols offer a robust framework for researchers to systematically evaluate and compare the efficacy of different PEG linkers in their specific lenalidomide PROTAC systems. Empirical determination of the optimal linker for each target protein and warhead combination remains a crucial step in the development of novel and effective protein degraders. Furthermore, studies on lenalidomide-based PROTACs targeting various proteins like BCR-ABL and BRD4 have demonstrated that careful linker design is key to achieving high potency and efficacy.[4][5]

References

Mass Spectrometry Analysis of Lenalidomide-PROTAC Mediated Degradation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has opened new avenues in therapeutic intervention by enabling the targeted degradation of disease-causing proteins. Lenalidomide (B1683929), an immunomodulatory drug, has been ingeniously repurposed as a recruiter of the Cereblon (CRBN) E3 ubiquitin ligase, forming the basis for a powerful class of PROTACs. Mass spectrometry has emerged as an indispensable tool for the detailed characterization and comparison of these novel therapeutics. This guide provides an objective comparison of mass spectrometry-based approaches for analyzing Lenalidomide-PROTAC mediated degradation, supported by experimental data and detailed protocols.

Unraveling the Mechanism: Lenalidomide-PROTACs in Action

Lenalidomide-based PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein of interest (POI), a linker, and the Lenalidomide moiety that recruits the CRBN E3 ligase.[1][2] This proximity induces the formation of a ternary complex (POI-PROTAC-CRBN), leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[3] Lenalidomide itself functions as a "molecular glue," altering the substrate specificity of CRBN to recognize and degrade specific "neosubstrate" proteins, such as IKZF1 and IKZF3.[4][5][6][7] This inherent activity of the Lenalidomide component necessitates careful analysis to distinguish between the intended POI degradation and off-target effects on its natural neosubstrates.[8][9]

Diagram of the Lenalidomide-PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC Lenalidomide-PROTAC POI Protein of Interest (POI) PROTAC->POI Binds to POI CRBN CRBN E3 Ligase PROTAC->CRBN Recruits CRBN Proteasome Proteasome Proteasome->POI Degrades POI Ub Ubiquitin POI_PROTAC_CRBN POI-PROTAC-CRBN Ub->POI_PROTAC_CRBN Ubiquitination POI_PROTAC_CRBN->Proteasome Targeted for Degradation

Caption: General mechanism of Lenalidomide-PROTAC mediated protein degradation.

Comparative Analysis of Mass Spectrometry Techniques

Mass spectrometry offers a multifaceted approach to characterize Lenalidomide-PROTACs, from confirming the formation of the crucial ternary complex to quantifying global proteome changes. The two primary methodologies employed are native mass spectrometry and quantitative proteomics.

TechniqueInformation ProvidedAdvantagesDisadvantages
Native Mass Spectrometry - Direct detection of the ternary complex (POI-PROTAC-E3 ligase) - Stoichiometry of complex formation - Relative binding affinities and cooperativity- Provides direct evidence of the key intermediate complex[10][11] - Label-free and performed in near-physiological conditions[12] - High-throughput screening potential[13]- Requires purified proteins - May not fully recapitulate the cellular environment - Can be challenging for large, dynamic complexes
Quantitative Proteomics (e.g., TMT, SILAC, Label-free) - Global protein abundance changes upon PROTAC treatment - On-target degradation efficiency (DC50, Dmax) - Identification of off-target effects and neosubstrate degradation[14] - Elucidation of downstream pathway effects- Unbiased, proteome-wide analysis[15] - Performed in a cellular context, reflecting biological activity[16] - Highly sensitive and quantitative[17]- Indirectly infers ternary complex formation - Can be complex to perform and analyze data - Distinguishing direct from indirect effects can be challenging

Quantitative Data Summary: Performance of Lenalidomide-Based PROTACs

The efficacy of a PROTAC is primarily defined by its DC50 (concentration for 50% degradation) and Dmax (maximal degradation) values. The following table presents a comparison of different PROTACs, highlighting the impact of the E3 ligase recruiter and linker on degradation performance.

PROTACTargetE3 Ligase RecruiterCell LineDC50DmaxReference
ARV-825 BRD4Pomalidomide (CRBN)variousvarious>90%[18]
NE-017 (Le-P) BET proteinsLenalidomideMM1.SN/AN/A[19]
NE-018 (F-P) BET proteins6-fluoro LenalidomideMM1.SN/AN/A[19]
CP-10 CDK6Thalidomide (CRBN)various2.1 nM89%[20]
TL13-117 FLT3Pomalidomide (CRBN)MOLM-1410-100 nMN/A[21]

N/A: Data not available in the provided search results.

Experimental Protocols

Native Mass Spectrometry for Ternary Complex Analysis

This protocol outlines the general steps for analyzing the formation of the POI-PROTAC-CRBN ternary complex using native mass spectrometry.[11]

Diagram of the Native MS Experimental Workflow

Native_MS_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis POI Purified POI Incubation Incubate Components POI->Incubation PROTAC Lenalidomide-PROTAC PROTAC->Incubation CRBN_complex Purified CRBN Complex CRBN_complex->Incubation ESI Native Electrospray Ionization Incubation->ESI MS Mass Analyzer ESI->MS Detector Detector MS->Detector Spectrum Mass Spectrum Detector->Spectrum Deconvolution Deconvolution Spectrum->Deconvolution Complex_ID Ternary Complex Identification Deconvolution->Complex_ID

Caption: Workflow for native mass spectrometry analysis of ternary complex formation.

Methodology:

  • Protein Preparation: Purify the protein of interest (POI) and the CRBN E3 ligase complex (e.g., DDB1-CRBN).

  • Sample Preparation:

    • Prepare solutions of the POI, CRBN complex, and Lenalidomide-PROTAC in a volatile buffer suitable for native MS (e.g., ammonium (B1175870) acetate).

    • Incubate the components at desired molar ratios (e.g., 1:1:1) to allow for complex formation.

  • Native Mass Spectrometry Analysis:

    • Introduce the sample into the mass spectrometer using a nano-electrospray ionization (nESI) source under non-denaturing conditions.

    • Acquire mass spectra over a high m/z range to detect the large, non-covalent complexes.[1]

  • Data Analysis:

    • Deconvolute the raw spectra to determine the masses of the species present in the solution.

    • Identify peaks corresponding to the individual proteins, binary complexes (e.g., POI-PROTAC, CRBN-PROTAC), and the ternary complex.[1]

Quantitative Proteomics for On- and Off-Target Analysis

This protocol describes a typical workflow for quantitative proteomics to assess changes in protein abundance following PROTAC treatment.[14][22]

Diagram of the Quantitative Proteomics Workflow

Proteomics_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis Cells Culture Cells Treatment Treat with PROTAC (and vehicle control) Cells->Treatment Harvest Harvest Cells Treatment->Harvest Lysis Cell Lysis Harvest->Lysis Digestion Protein Digestion (e.g., Trypsin) Lysis->Digestion Labeling Peptide Labeling (e.g., TMT) Digestion->Labeling LC Liquid Chromatography Labeling->LC MSMS Tandem Mass Spectrometry LC->MSMS Search Database Search MSMS->Search Quantification Protein Quantification Search->Quantification Analysis Statistical Analysis (On- & Off-Target ID) Quantification->Analysis

Caption: Workflow for quantitative proteomics analysis of PROTAC-treated cells.

Methodology:

  • Cell Culture and Treatment:

    • Culture cells of interest to a suitable confluency.

    • Treat cells with the Lenalidomide-PROTAC at various concentrations and time points. Include a vehicle control (e.g., DMSO).[23]

  • Sample Preparation:

    • Harvest and lyse the cells.

    • Quantify protein concentration (e.g., BCA assay).

    • Reduce, alkylate, and digest proteins into peptides using an enzyme like trypsin.[14]

  • Peptide Labeling (for multiplexed analysis):

    • Label peptides from different samples with isobaric tags (e.g., Tandem Mass Tags™ - TMT™).[22]

  • LC-MS/MS Analysis:

    • Separate the peptides using liquid chromatography (LC).

    • Analyze the eluted peptides using a high-resolution mass spectrometer.[23]

  • Data Analysis:

    • Search the acquired MS/MS spectra against a protein database to identify and quantify proteins.

    • Perform statistical analysis to identify proteins with significantly altered abundance in PROTAC-treated samples compared to the control.[14]

    • Determine the DC50 and Dmax for the target protein and assess the degradation of known Lenalidomide neosubstrates and other potential off-targets.

Conclusion

Mass spectrometry provides a powerful and versatile toolkit for the comprehensive analysis of Lenalidomide-PROTAC mediated degradation. Native mass spectrometry offers direct evidence of the crucial ternary complex formation, while quantitative proteomics provides a global view of on- and off-target effects within a cellular context. By combining these approaches, researchers can gain a deep understanding of the mechanism, efficacy, and selectivity of novel Lenalidomide-based degraders, thereby accelerating their development as next-generation therapeutics.

References

Comparative Analysis of Lenalidomide-Based PROTACs: A Guide to Linker and Ligand Optimization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's own ubiquitin-proteasome system to induce the degradation of disease-causing proteins. A typical PROTAC consists of three key components: a "warhead" that binds the target protein, an E3 ligase ligand, and a chemical linker that connects the two. The success of a PROTAC is highly dependent on the synergistic interplay of these elements.

While no specific case studies for a "Lenalidomide-PEG3-iodine" PROTAC are publicly available, this guide leverages the principles of its components to compare successful PROTACs that utilize the widely-adopted, lenalidomide-based scaffold for recruiting the Cereblon (CRBN) E3 ligase.[1][2] We will explore how variations in linker composition and E3 ligase ligand selection impact degradation efficacy, providing a framework for rational PROTAC design.

Mechanism of Action: Lenalidomide-Based PROTACs

Lenalidomide (B1683929) and its analogs, such as pomalidomide, function as molecular glues that recruit neosubstrates to the CRBN E3 ligase, leading to their ubiquitination and subsequent degradation.[2][3] PROTACs exploit this by attaching a linker and a warhead to the lenalidomide core, effectively redirecting CRBN's degradation machinery to a new protein of interest (POI). The formation of a stable ternary complex (POI-PROTAC-CRBN) is crucial for efficient degradation.[4]

G cluster_0 Cellular Environment cluster_1 Ternary Complex Formation POI Protein of Interest (POI) PROTAC Lenalidomide-Based PROTAC POI->PROTAC CRBN CRBN E3 Ligase PROTAC->CRBN Ub Ubiquitin (Ub) POI_C POI Ub->POI_C Proteasome 26S Proteasome Degraded Proteasome->Degraded POI_C->Proteasome Targeted for Degradation PROTAC_C PROTAC POI_C->PROTAC_C CRBN_C CRBN PROTAC_C->CRBN_C CRBN_C->Ub Catalyzes Ubiquitination

Caption: Mechanism of Action for a Lenalidomide-Based PROTAC.

Comparative Case Studies: Lenalidomide vs. Pomalidomide Scaffolds

Lenalidomide and its successor, pomalidomide, are both potent CRBN ligands. Pomalidomide often exhibits a higher binding affinity for CRBN and can be effective in lenalidomide-resistant contexts.[5][6] The choice between them can influence the efficacy and properties of the resulting PROTAC. Below, we compare two seminal PROTACs targeting the Bromodomain and Extra-Terminal (BET) family of proteins, dBET1 (pomalidomide-based) and MZ1 (VHL-based, for context on linker effects).

ParameterdBET1 (Pomalidomide-based)ARV-110 (AR-targeting)
Target Protein BRD4Androgen Receptor (AR)
E3 Ligase Ligand PomalidomideProprietary CRBN Ligand
Linker Type PEG-basedProprietary
Degradation DC₅₀ ~1.8 nM (for BRD4)~1 nM (in AR-sensitive cells)
Max Degradation (Dₘₐₓ) >98%>95%
Clinical Status Preclinical Tool CompoundPhase II Clinical Trials[7][8]
Key Feature Highly potent degrader of BET proteins.First oral PROTAC to enter clinical trials.[3]

Note: Data is compiled from multiple sources and assays; direct comparison should be made with caution.

The Critical Role of the Linker

The linker is not merely a spacer but a critical determinant of PROTAC success. Its length, rigidity, and composition dictate the geometry of the ternary complex.[4]

  • Polyethylene Glycol (PEG) Linkers: PEG linkers, like the "PEG3" in the topic query, are widely used due to their desirable properties.[9] They enhance aqueous solubility and cell permeability, which are significant challenges for high-molecular-weight PROTACs.[10][] The flexibility of a PEG chain allows the PROTAC to adopt an optimal conformation for productive ternary complex formation.[10]

  • Alkyl Chains: Simple alkyl chains are also common but can increase the lipophilicity of the molecule, potentially reducing solubility.

  • Rigid Linkers: More rigid linkers, such as those incorporating cyclic structures, can reduce the entropic penalty of forming the ternary complex but require more precise design to achieve the correct orientation.

The Hypothetical Role of Iodine

While no successful "this compound" PROTACs are documented, the inclusion of an iodine atom could serve several strategic purposes in drug development:

  • Radiolabeling: Introduction of a radioactive iodine isotope (e.g., ¹²⁵I or ¹²³I) would enable imaging studies, such as PET or SPECT, to track the PROTAC's distribution and target engagement in vivo.

  • Crystallography: As a heavy atom, iodine can aid in solving X-ray crystal structures of the ternary complex, providing invaluable structural insights for optimization.

  • Synthetic Handle: An iodine atom on an aromatic ring can serve as a versatile synthetic handle for late-stage functionalization via cross-coupling reactions.

  • Modulating Physicochemical Properties: Halogen bonding involving iodine could influence binding affinity and cell permeability.

Experimental Protocols

Western Blot for Protein Degradation

This is the most common method to confirm target protein degradation.

  • Methodology:

    • Cell Culture and Treatment: Plate cells (e.g., MM.1S for hematological targets) at a suitable density. Allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

    • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Transfer: Normalize protein amounts, load onto an SDS-PAGE gel, and run to separate proteins by size. Transfer the separated proteins to a PVDF membrane.

    • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST). Incubate with a primary antibody specific to the protein of interest overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

    • Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Analysis: Quantify band intensity using software like ImageJ. Normalize the POI band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control to determine DC₅₀ and Dₘₐₓ.

Experimental Workflow Diagram

G start PROTAC Design & Synthesis biochem Biochemical Assays (e.g., Ternary Complex Formation) start->biochem cell_based Cell-Based Assays (e.g., Western Blot for DC₅₀/Dₘₐₓ) biochem->cell_based Confirm On-Target Mechanism selectivity Selectivity Profiling (e.g., Proteomics) cell_based->selectivity Assess Off-Target Effects pkpd In Vivo PK/PD Studies (Animal Models) selectivity->pkpd Select Lead Compound efficacy In Vivo Efficacy Studies (Tumor Xenografts) pkpd->efficacy finish Lead Candidate Selection efficacy->finish

Caption: A typical experimental workflow for PROTAC evaluation.

References

Safety Operating Guide

Safe Disposal of Lenalidomide-PEG3-Iodine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Lenalidomide-PEG3-iodine is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This compound, a synthesized E3 ligase ligand-linker conjugate used in the synthesis of PROTACs, must be treated as hazardous waste.[1] Its hazardous nature is due to the combined risks of its components: the lenalidomide (B1683929) moiety, which is a known teratogen, and the iodine component, which can be an irritant and environmentally harmful.[2][3][4][5] This guide provides a step-by-step operational plan for the safe handling and disposal of this compound.

Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before handling or preparing this compound for disposal, it is imperative to wear the appropriate Personal Protective Equipment (PPE). Handle the compound in accordance with good industrial hygiene and safety practices, avoiding all contact with skin, eyes, or clothing.[6] All handling of open containers should occur within a designated containment area, such as a chemical fume hood.[7]

Table 1: Required Personal Protective Equipment (PPE)

Equipment Specification Rationale
Gloves Chemical-resistant disposable gloves (e.g., nitrile).[3][8] To prevent skin contact with the teratogenic lenalidomide component.
Eye Protection Tightly fitting safety goggles or a face shield.[5][6][7] To protect eyes from potential splashes or aerosol formation.
Lab Coat A fastened lab coat or other protective clothing.[6][7] To protect skin and clothing from contamination.

| Respiratory | A NIOSH-approved respirator may be necessary if there is a risk of dust or aerosol formation.[5][6] | To prevent inhalation of the compound. |

Note: Caregivers and healthcare professionals, particularly those who are pregnant or may become pregnant, should not handle lenalidomide-containing materials.[2][3]

Step-by-Step Disposal Procedure

The following procedure outlines the required steps for the safe collection and disposal of this compound waste.

Step 1: Waste Identification and Labeling

  • Labeling: All waste containers must be clearly and accurately labeled. The label must include:

    • The words "Hazardous Waste".[8]

    • The full chemical name: "this compound". Do not use abbreviations or chemical formulas on the primary label.[8]

    • Associated hazard symbols (e.g., Toxic, Teratogen).[8]

  • Dating: Indicate the date when the waste is first added to the container and the date the container becomes full.[8]

Step 2: Container Selection and Management

  • Primary Container: Use a compatible, leak-proof container with a secure screw-on cap.[8] The original manufacturer's container is a suitable option if it is in good condition.[8]

  • Container Integrity: Keep the waste container closed at all times except when adding waste.[7][8] Store the container in a designated and properly labeled satellite accumulation area.[8]

Step 3: Waste Segregation

  • Chemical Incompatibility: Do not mix this compound waste with other incompatible waste streams, such as strong acids, bases, or oxidizing agents.[8]

  • Secondary Containment: Place the primary waste container inside a secondary containment bin to mitigate risks from potential spills.[8]

Step 4: Disposal of Contaminated Lab Supplies

  • Solid Waste: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and absorbent paper, must be disposed of as hazardous solid waste.[7]

  • Collection: Place these contaminated materials into a sealable plastic bag (e.g., a zip-lock bag) or a dedicated, labeled solid hazardous waste container.[3][7]

Step 5: Disposal of Empty Containers

  • Rinsing: Triple-rinse empty containers that held this compound with a suitable solvent.[8]

  • Rinsate Collection: The rinsate from this process is also considered hazardous waste and must be collected in a labeled hazardous waste container.[8]

  • Final Container Disposal: After triple-rinsing, the container can often be disposed of as non-hazardous waste, though puncturing it to prevent reuse is recommended.[8] Always confirm this with your institution's specific guidelines.

Step 6: Final Disposal Arrangement

  • Professional Disposal: Never dispose of this compound or its associated waste down the drain or in the regular trash.[4]

  • Licensed Contractor: Arrange for a licensed hazardous waste disposal contractor to pick up the waste for final disposal, which is typically done via incineration at a permitted facility.[9]

Experimental Protocol: Spill Decontamination

In the event of a spill, follow this procedure to ensure safe cleanup and decontamination.

  • Objective: To safely contain, collect, and decontaminate a spill of this compound.

  • Methodology:

    • Evacuate and Ventilate: Immediately alert others in the area and evacuate non-essential personnel. Ensure the area is well-ventilated, preferably within a fume hood.[8][10]

    • Don PPE: Before approaching the spill, don the full PPE as described in Table 1.[5]

    • Contain Spill: Cover the spill with an inert absorbent material (e.g., diatomite, universal binders).[10]

    • Collect Waste: Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled hazardous waste container.[6][8] Avoid raising dust.[5]

    • Decontaminate Area: Decontaminate the spill surface by scrubbing with a suitable solvent, such as alcohol.[10] Collect all cleaning materials (wipes, etc.) and dispose of them as hazardous waste.[8]

    • Wash Hands: After the cleanup is complete and PPE has been properly removed, wash hands thoroughly with soap and water.[3]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound and associated contaminated materials.

G cluster_prep Preparation & Handling cluster_waste_collection Waste Collection & Segregation cluster_storage_disposal Storage & Final Disposal cluster_spill Spill Emergency start Start: Generate This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type spill Spill Occurs fume_hood->spill Potential Hazard liquid_waste Liquid Waste: (Stock, Rinsate) waste_type->liquid_waste Liquid solid_waste Solid Waste: (Gloves, Tips, Wipes) waste_type->solid_waste Solid container_liquid Place in Labeled, Sealed Hazardous Liquid Waste Container liquid_waste->container_liquid container_solid Place in Labeled, Sealed Hazardous Solid Waste Container solid_waste->container_solid secondary_containment Store in Secondary Containment in Designated Satellite Accumulation Area container_liquid->secondary_containment container_solid->secondary_containment contractor Arrange Pickup by Licensed Hazardous Waste Contractor secondary_containment->contractor end End: Compliant Disposal (Incineration) contractor->end spill_ppe Don Full PPE spill->spill_ppe absorb Cover with Absorbent Material spill_ppe->absorb collect_spill Collect & Place in Hazardous Waste Container absorb->collect_spill decontaminate Decontaminate Spill Area collect_spill->decontaminate decontaminate->container_solid

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistics for Handling Lenalidomide-PEG3-iodine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Handling, Operation, and Disposal.

This document provides immediate and essential safety protocols for handling Lenalidomide-PEG3-iodine, a compound that requires careful management due to its inherent risks. The following procedural guidance is designed to ensure the safety of laboratory personnel and the environment.

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. As an analogue of lenalidomide, it should be handled with extreme caution, recognizing the established risks of lenalidomide, which include teratogenicity, hematologic toxicity, and a risk of venous and arterial thromboembolism[2][3]. Due to its cytotoxic potential, stringent handling protocols are mandatory[4][5].

Personal Protective Equipment (PPE)

The primary goal of Personal Protective Equipment (PPE) is to establish a barrier between the handler and the hazardous compound. The following table outlines the required PPE for handling this compound.

PPE CategoryItemSpecificationPurpose
Hand Protection GlovesDouble-gloving with chemotherapy-tested nitrile gloves (ASTM D6978). Change outer glove immediately upon contamination.Prevents skin contact and absorption[5][6].
Body Protection GownDisposable, low-permeability, solid-front gown with long sleeves and tight-fitting cuffs.Protects skin and clothing from contamination[7][8].
Eye Protection Safety GogglesChemical splash goggles.Protects eyes from splashes of the compound or solvents.
Face Protection Face ShieldFull-face shield worn over safety goggles.Provides an additional layer of protection against splashes to the face[7].
Respiratory Protection RespiratorA fit-tested N95 respirator is recommended, especially when handling the powder form or if aerosols may be generated[6].Prevents inhalation of airborne particles.

Operational Plan: A Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize exposure[7].

  • Restricted Access: Access to the designated handling area should be restricted to trained personnel only.

  • Emergency Kit: A spill kit specifically for cytotoxic agents must be readily available in the laboratory[7].

2. Handling the Compound:

  • Personal Protective Equipment (PPE): Before handling, all personnel must don the appropriate PPE as detailed in the table above.

  • Weighing: When weighing the solid compound, use a containment balance enclosure or a chemical fume hood to prevent the dispersal of powder.

  • Dissolving: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.

  • Avoid Contamination: Do not eat, drink, or smoke in the designated handling area[4].

3. Emergency Procedures:

  • Skin Exposure: In case of skin contact, immediately wash the affected area with soap and water for at least 15 minutes.

  • Eye Exposure: If the compound comes into contact with the eyes, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention[9].

  • Spills: In the event of a spill, evacuate the area and follow the established spill cleanup procedure for cytotoxic compounds. Use the spill kit and wear appropriate PPE during cleanup[5].

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.

Waste Segregation:

  • Halogenated Organic Waste: As this compound contains iodine, it is classified as a halogenated organic compound. All waste containing this compound must be segregated into a designated, clearly labeled "Halogenated Waste" container[10].

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, gowns, and pipette tips, are considered cytotoxic waste and must be disposed of in designated, sealed containers[11][12].

Disposal Procedure:

  • Collect all solid and liquid waste containing this compound in separate, sealed, and clearly labeled containers for halogenated cytotoxic waste.

  • Place all contaminated disposable materials into a designated cytotoxic waste bag or container.

  • Follow your institution's and local regulations for the final disposal of hazardous chemical and cytotoxic waste. This typically involves incineration at a licensed facility[12].

Workflow for Safe Handling and Disposal

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_area Prepare Designated Handling Area prep_ppe->prep_area handle_weigh Weigh Compound in Containment prep_area->handle_weigh handle_dissolve Prepare Solution in Fume Hood handle_weigh->handle_dissolve em_spill Spill handle_weigh->em_spill em_exposure Personal Exposure handle_weigh->em_exposure disp_segregate Segregate Halogenated Cytotoxic Waste handle_dissolve->disp_segregate handle_dissolve->em_spill handle_dissolve->em_exposure disp_container Place in Labeled, Sealed Container disp_segregate->disp_container disp_final Follow Institutional Disposal Protocol disp_container->disp_final em_spill_kit Use Cytotoxic Spill Kit em_spill->em_spill_kit em_wash Wash Affected Area em_exposure->em_wash

Caption: Workflow for the safe handling and disposal of this compound.

References

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。